4-(Trifluoromethylsulfonyl)aniline
Description
Properties
IUPAC Name |
4-(trifluoromethylsulfonyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2S/c8-7(9,10)14(12,13)6-3-1-5(11)2-4-6/h1-4H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVFCXUZQGCXPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197087 | |
| Record name | 4-Aminophenyl trifluoromethyl sulphone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473-27-8 | |
| Record name | 4-Aminophenyl trifluoromethyl sulphone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminophenyl trifluoromethyl sulphone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethylsulfonyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(Trifluoromethylsulfonyl)aniline CAS number 473-27-8 properties
An In-depth Technical Guide to 4-(Trifluoromethylsulfonyl)aniline (CAS: 473-27-8)
Introduction: Unveiling a Core Synthetic Building Block
This compound, registered under CAS number 473-27-8, is an aniline derivative of significant interest in modern organic synthesis.[1] It is not merely a chemical intermediate but a strategic building block, particularly in the fields of medicinal chemistry and agrochemical development.[2] The molecule's utility is derived from the unique and powerful electronic properties imparted by the trifluoromethylsulfonyl group (SO₂CF₃), one of the strongest electron-withdrawing groups used in synthesis. This guide provides a comprehensive overview of its properties, reactivity, applications, and handling protocols, grounded in established scientific principles to empower researchers in leveraging this versatile compound.
Physicochemical and Spectroscopic Profile
The foundational characteristics of a molecule dictate its behavior in a reaction vessel and its potential for further functionalization. This compound typically presents as a faint brown or orange solid, and its core properties are summarized below.[2][3]
Key Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 473-27-8 | [4] |
| Molecular Formula | C₇H₆F₃NO₂S | [3][4] |
| Molecular Weight | 225.19 g/mol | [4] |
| Appearance | Faint brown to faint orange solid/powder | [2][3] |
| Melting Point | 96 °C (lit.) | [3][5] |
| Boiling Point | 317.8 °C at 760 mmHg (Predicted) | [3][5] |
| Density | ~1.502 g/cm³ (Predicted) | [3] |
| InChI Key | GNVFCXUZQGCXPB-UHFFFAOYSA-N | [6] |
Solubility and Polarity Insights
The presence of both a polar aniline group and a highly lipophilic trifluoromethyl group gives the molecule a distinct solubility profile.[2] While the aniline moiety provides some capacity for hydrogen bonding, the trifluoromethyl group significantly enhances its lipophilicity and stability.[2] It is generally soluble in polar organic solvents.[2] This dual nature is critical for its application in drug discovery, as lipophilicity is a key parameter influencing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Spectroscopic Characterization
Definitive identification and purity assessment rely on spectroscopic analysis. While detailed spectra are best sourced from vendors or experimental data, literature confirms the availability of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data for this compound, which are essential for structural verification.[6] For instance, ¹⁵N NMR data has been specifically referenced in the literature, providing a direct probe of the nitrogen's electronic environment.[6]
Chemical Reactivity and Synthetic Utility
The chemical behavior of this compound is a fascinating interplay between its two functional groups. The potent electron-withdrawing trifluoromethylsulfonyl group deactivates the benzene ring towards electrophilic aromatic substitution while simultaneously making the amine nitrogen less basic compared to aniline. This reduced basicity is a crucial consideration in reaction planning.
Core Reactivity Principles
-
Aniline Functionality: The primary site of reaction is the nucleophilic amino group. It readily undergoes standard transformations such as acylation, alkylation, sulfonylation, and diazotization, making it a versatile handle for constructing more complex molecules.
-
Aromatic Ring: The strong deactivating effect of the -SO₂CF₃ group makes electrophilic substitution on the ring challenging. However, this same electronic pull makes the compound a potential candidate for nucleophilic aromatic substitution, particularly if a leaving group were present elsewhere on the ring.
Illustrative Protocol: N-Acylation Reaction
This protocol demonstrates the fundamental use of this compound as a nucleophile to form an amide bond, a cornerstone reaction in pharmaceutical synthesis. This example is based on established methodologies for similar aniline derivatives.[7]
Objective: To synthesize N-(4-(trifluoromethylsulfonyl)phenyl)acetamide via acylation.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq) or Acetic Anhydride (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A tertiary amine base (e.g., Triethylamine, TEA, or Pyridine) (1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add the tertiary amine base (e.g., triethylamine) dropwise with stirring. Causality: The base is essential to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.
-
Acylating Agent Addition: While maintaining the temperature at 0 °C, add acetyl chloride dropwise to the stirred solution. Expertise Note: Slow addition is critical to control the exothermic reaction and prevent side product formation.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Trustworthiness: These washing steps ensure the removal of unreacted acid chloride and the catalytic base, which is a self-validating system for purification.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) to yield the pure N-(4-(trifluoromethylsulfonyl)phenyl)acetamide.
Caption: Workflow for the N-acylation of this compound.
Applications in Research and Drug Development
The true value of this compound lies in the properties it imparts to larger, more complex molecules. The trifluoromethylsulfonyl group is not merely a structural component; it is a functional modulator of biological activity.
-
Pharmaceutical Scaffolding: In drug discovery, the introduction of fluorinated groups is a well-established strategy to enhance a compound's therapeutic profile.[8] The -SO₂CF₃ group, in particular, can:
-
Improve Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the group resistant to metabolic degradation (e.g., by Cytochrome P450 enzymes), which can prolong the drug's half-life in the body.[8]
-
Enhance Binding Affinity: The sulfone oxygens are excellent hydrogen bond acceptors, potentially leading to stronger and more specific interactions with target proteins or enzymes.[9]
-
Modulate Lipophilicity: The group increases lipophilicity, which can improve a molecule's ability to cross cell membranes and reach its site of action.[2]
-
-
Agrochemicals: Similar to pharmaceuticals, the stability and electronic nature of the trifluoromethylsulfonyl group are exploited in the design of next-generation herbicides and pesticides for enhanced potency and environmental persistence.[2]
-
Materials Science: This aniline derivative can serve as a monomer or intermediate in the synthesis of specialty polymers and dyes, where the triflyl group can confer desirable properties such as thermal stability and altered optical characteristics.[8]
Caption: Impact of structural features on drug development properties.
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of this compound is paramount to ensure laboratory safety.
GHS Hazard Information
| Identifier | Description | Source |
| H315 | Causes skin irritation | [10] |
| H319 | Causes serious eye irritation | [10] |
| H335 | May cause respiratory irritation | [10] |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [5][10] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [11] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][10] |
Handling and Storage Protocols
-
Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of the fine powder.[12]
-
Personal Protective Equipment (PPE): Standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles, is mandatory.[12]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[3][11] Recommended storage temperatures are often between 2-8°C.[3]
-
Disposal: Waste should be disposed of in accordance with local, state, and federal regulations. Due to its high water hazard classification (WGK 3), it must not be released into the environment.[5][10]
Conclusion
This compound is a powerful and versatile building block whose value is defined by the strong electronic and stabilizing effects of its trifluoromethylsulfonyl group. For researchers in drug discovery and materials science, understanding its fundamental properties, reactivity, and handling requirements is the first step toward harnessing its full synthetic potential to create novel molecules with enhanced function and performance.
References
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- SpectraBase. (n.d.). This compound. Wiley Science Solutions.
- Perjesi, P., et al. (n.d.). Coupling reaction between 4-(trifluoromethyl)aniline and cinnamoyl chloride. ResearchGate.
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An In-Depth Technical Guide to 4-(Trifluoromethylsulfonyl)aniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction
4-(Trifluoromethylsulfonyl)aniline, a substituted aniline derivative, has emerged as a pivotal building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and agrochemical development.[1] The strategic incorporation of the trifluoromethylsulfonyl group (-SO₂CF₃) imparts a unique combination of electronic and physicochemical properties to the aniline core. This potent electron-withdrawing group significantly influences the reactivity of the aromatic ring and the amino moiety, rendering this compound a versatile precursor for a diverse array of complex molecules.[2] This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic protocols, characteristic reactivity, and notable applications, with a focus on its role in the synthesis of kinase inhibitors.
Physicochemical Properties
This compound is typically a faint brown crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below. The presence of the trifluoromethylsulfonyl group enhances its solubility in many organic solvents.[2]
| Property | Value | Source(s) |
| CAS Number | 473-27-8 | [3][4] |
| Molecular Formula | C₇H₆F₃NO₂S | [3][4] |
| Molecular Weight | 225.19 g/mol | [3][4] |
| Melting Point | 96 °C (lit.) | [3][5] |
| Boiling Point | 317.8±42.0 °C (Predicted) | |
| Density | 1.502±0.06 g/cm³ (Predicted) | |
| pKa | -0.01±0.10 (Predicted) | |
| Appearance | Faint brown powder |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from readily available benzotrichlorides. A general synthetic pathway is outlined below.
Figure 1. General synthetic scheme for this compound.
Experimental Protocol: A Representative Synthesis
This protocol is based on a patented method for the preparation of trifluoromethylanilines.[6][7]
Step 1: Nitration of Benzotrichloride
-
A mixture of 96% by weight sulfuric acid (564 g) and 100% fuming nitric acid (564 g) is prepared and cooled.
-
Benzotrichloride (1000 g) is added dropwise to the acid mixture at a temperature of -7 to 0 °C over 4 hours.
-
The reaction mixture is then warmed to 10 °C and stirred until the reaction is complete, as monitored by a suitable analytical technique (e.g., GC-MS).
-
The mixture is then carefully poured onto ice, and the resulting nitrobenzotrichloride is separated, washed, and dried.
Step 2: Conversion to Nitrobenzotrifluoride
-
The nitrobenzotrichloride from the previous step is treated with anhydrous hydrofluoric acid (HF) in a suitable pressure reactor.
-
The reaction is typically carried out at an elevated temperature and pressure to facilitate the halogen exchange from -CCl₃ to -CF₃.
-
Upon completion, the excess HF is carefully removed, and the crude nitrobenzotrifluoride is isolated.
Step 3: Reduction to this compound
-
The nitrobenzotrifluoride is dissolved in a suitable solvent, such as ethanol or methanol.
-
A catalyst, typically palladium on carbon (Pd/C), is added to the solution.
-
The mixture is then subjected to hydrogenation with hydrogen gas (H₂) at a suitable pressure and temperature until the reduction of the nitro group to an amino group is complete.
-
The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.
-
The crude this compound can be purified by recrystallization or column chromatography to yield the final product.
Chemical Reactivity and Key Reactions
The electron-withdrawing nature of the trifluoromethylsulfonyl group deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. The amino group, however, is a strong activating group and can direct electrophiles to the ortho positions. The amino group itself is also a key site for various reactions.
Acylation Reactions
The amino group of this compound readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. This is a common strategy to protect the amino group or to introduce new functional moieties.
Figure 2. General scheme for the acylation of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
This compound can be a versatile coupling partner in palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, after conversion of the amino group to a halide or triflate. More commonly, derivatives of this aniline are used in cross-coupling reactions.
Spectroscopic Data
¹H and ¹³C NMR Spectroscopy
The NMR spectra of this compound are consistent with its structure. Representative data for similar compounds can be found in the literature.[8][9] For the non-deuterated analog, 4-(trifluoromethyl)aniline, the aromatic protons typically appear as two doublets in the ¹H NMR spectrum, characteristic of a 1,4-disubstituted benzene ring. The amine protons often appear as a broad singlet. In the ¹³C NMR spectrum, the carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1600 cm⁻¹), and strong absorptions for the S=O stretching of the sulfonyl group (typically in the regions of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹) and C-F stretching.[10][11][12][13]
Mass Spectrometry
In the mass spectrum of this compound, the molecular ion peak is expected at m/z 225. Key fragmentation patterns would likely involve the loss of the trifluoromethyl group (CF₃, mass 69) and the sulfonyl group (SO₂, mass 64).[14][15]
Applications in Drug Discovery and Agrochemicals
This compound is a valuable building block in the synthesis of biologically active compounds, particularly in the development of pharmaceuticals and agrochemicals.[1] The trifluoromethylsulfonyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate.
Role in the Synthesis of Kinase Inhibitors
A significant application of anilines with trifluoromethyl or trifluoromethylsulfonyl groups is in the synthesis of kinase inhibitors for the treatment of cancer.[16][17][18] These anilines often form a key part of the "hinge-binding" motif that interacts with the ATP-binding site of kinases.
For example, 4-(trifluoromethyl)aniline is a key starting material in the synthesis of the approved drug Teriflunomide. The synthesis involves the reaction of 4-(trifluoromethyl)aniline with 5-methylisoxazole-4-carbonyl chloride.
Figure 3. Synthetic route to Teriflunomide utilizing 4-(trifluoromethyl)aniline.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique electronic properties, conferred by the potent electron-withdrawing trifluoromethylsulfonyl group, make it an attractive starting material for the synthesis of a wide range of functional molecules. The detailed understanding of its physicochemical properties, synthetic routes, and reactivity, as outlined in this guide, is crucial for its effective utilization in the design and development of novel pharmaceuticals and agrochemicals. As the demand for more sophisticated and effective chemical entities continues to grow, the importance of key intermediates like this compound in the synthetic chemist's toolbox is set to increase.
References
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- Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy.
- PubMed. (n.d.). Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade.
- PubMed. (2010, April 26). Toward the comprehensive systematic enumeration and synthesis of novel kinase inhibitors based on a 4-anilinoquinazoline binding mode.
- Google Patents. (n.d.). CN111269152A - Preparation method of N-phenyl bis (trifluoromethanesulfonyl) imide.
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- Royal Society of Chemistry. (n.d.). SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates.
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4-(Trifluoromethylsulfonyl)aniline molecular structure and weight
An In-depth Technical Guide to 4-(Trifluoromethylsulfonyl)aniline: Molecular Structure, Weight, and Analytical Characterization
Abstract
This compound, a key fluorinated building block, holds significant importance in the fields of medicinal chemistry and materials science. Its unique molecular architecture, dominated by a potent electron-withdrawing trifluoromethylsulfonyl group appended to an aniline scaffold, imparts distinct physicochemical properties that are highly sought after in the design of novel therapeutics and functional materials. This guide provides a detailed examination of the molecule's structure, an in-depth analysis of its molecular weight for analytical applications, and outlines robust workflows for its characterization, tailored for researchers, chemists, and professionals in drug development.
Molecular Identity and Nomenclature
Accurate identification is the cornerstone of chemical research. This compound is cataloged under several identifiers across various chemical databases.
| Identifier | Value | Source |
| CAS Number | 473-27-8 | [1][2][3] |
| Molecular Formula | C₇H₆F₃NO₂S | [1][2][3] |
| Linear Formula | CF₃SO₂C₆H₄NH₂ | |
| Synonyms | 4-[(Trifluoromethyl)sulfonyl]phenylamine, 4-Aminophenyl trifluoromethyl sulfone, p-(Trifluoromethylsulfonyl)aniline | [1][3][4] |
| InChI Key | GNVFCXUZQGCXPB-UHFFFAOYSA-N | [1] |
Elucidation of the Molecular Structure
The chemical behavior of this compound is a direct consequence of its molecular structure, which features a phenyl ring substituted at the 1- and 4-positions with an amino (-NH₂) group and a trifluoromethylsulfonyl (-SO₂CF₃) group, respectively.[4]
Functional Groups and Electronic Effects
The molecule's properties are dictated by the interplay between its two key functional groups:
-
Aniline Moiety: The amino group is a classical electron-donating group (EDG) through resonance, activating the aromatic ring towards electrophilic substitution.
-
Trifluoromethylsulfonyl Group (-SO₂CF₃): This group is one of the most powerful electron-withdrawing groups (EWGs) used in medicinal chemistry. Its effect is twofold: the sulfonyl portion is strongly withdrawing through induction and resonance, and this effect is dramatically amplified by the three highly electronegative fluorine atoms on the methyl group.
The profound electron-withdrawing nature of the -SO₂CF₃ group significantly deactivates the aromatic ring and reduces the basicity of the amino group.[4] This electronic modulation is a critical design element in drug development, as it can enhance metabolic stability, increase lipophilicity, and alter the pKa of the molecule to improve cell membrane permeability and target binding.[4][5]
Molecular Geometry Visualization
The spatial arrangement of these groups defines the molecule's interaction with biological targets. The diagram below illustrates the connectivity of the atoms.
Caption: 2D structure of this compound.
Molecular Weight and Mass Spectrometry
A precise understanding of molecular weight is fundamental for compound verification, purity assessment, and quantitative analysis.
Calculation and Interpretation
It is crucial to distinguish between different mass values:
-
Average Molecular Weight: This is calculated using the weighted average of the natural abundances of the isotopes for each element. It is typically used for bulk material calculations (e.g., molarity). The average molecular weight is approximately 225.19 g/mol .[2][3]
-
Monoisotopic Mass: This is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S, ¹⁹F). This value is paramount in high-resolution mass spectrometry (HRMS). The calculated monoisotopic mass is 225.00713409 Da .[6]
The table below breaks down the calculation for the monoisotopic mass.
| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |
| Carbon (¹²C) | 7 | 12.000000 | 84.000000 |
| Hydrogen (¹H) | 6 | 1.007825 | 6.046950 |
| Fluorine (¹⁹F) | 3 | 18.998403 | 56.995209 |
| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |
| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |
| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |
| Total | Monoisotopic Mass | 225.007134 Da |
Experimental Protocol: ESI-MS Verification
Electrospray Ionization Mass Spectrometry (ESI-MS) is a standard method for confirming the molecular weight of a compound like this compound.
Objective: To verify the molecular weight by detecting the protonated molecular ion [M+H]⁺.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
-
Causality: Formic acid is added to facilitate protonation of the basic amino group, ensuring efficient ionization and formation of the [M+H]⁺ ion in positive ion mode.
-
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
ESI Source Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (N₂): Set to an appropriate pressure to ensure a stable spray.
-
Drying Gas (N₂): Set to a temperature (e.g., 250-300 °C) and flow rate sufficient to desolvate the ions.
-
-
Mass Analyzer Parameters:
-
Mass Range: Scan from m/z 100 to 500.
-
Acquisition Mode: Full scan, high resolution (>10,000 FWHM).
-
-
Expected Result: The primary ion observed should be the protonated molecule [M+H]⁺. Given the monoisotopic mass of 225.0071 Da, the expected m/z value for the [M+H]⁺ ion is 226.0149 Da . The high-resolution instrument should detect this mass with an error of less than 5 ppm.
Physicochemical Properties
The physical properties of the compound are essential for handling, formulation, and experimental design.
| Property | Value | Source |
| Appearance | Faint brown to faint orange solid/powder | [1][4][7] |
| Melting Point | 96 °C | [1][8] |
| Boiling Point | 317.8 ± 42.0 °C (Predicted) | [1][7][8] |
| pKa | -0.01 ± 0.10 (Predicted for the conjugate acid) | [1][7][8] |
| Topological Polar Surface Area | 68.5 Ų | [6] |
The low predicted pKa of the protonated amine highlights the powerful electron-withdrawing effect of the -SO₂CF₃ group, rendering the amine significantly less basic than aniline (pKa of conjugate acid ≈ 4.6).
Integrated Workflow for Structural Confirmation
Confirming the identity and purity of a research compound requires a multi-technique approach. Mass spectrometry confirms the molecular weight, while spectroscopic methods like NMR and IR provide definitive structural information.
Caption: Integrated workflow for the analytical validation of this compound.
Conclusion
This compound is a structurally unique and synthetically valuable molecule. Its defining feature—the powerful electron-withdrawing -SO₂CF₃ group—governs its chemical reactivity, basicity, and physicochemical properties, making it an attractive building block for modulating biological activity in drug candidates. A precise determination of its molecular weight via high-resolution mass spectrometry is a critical first step in its analytical characterization, which must be complemented by spectroscopic techniques to provide an unambiguous confirmation of its structure and purity, ensuring the integrity of downstream research and development efforts.
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Introduction to Trifluoromethylsulfonyl Anilines
An In-Depth Technical Guide to (Trifluoromethylsulfonyl)aniline Isomers: Nomenclature, Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive analysis of the chemical compound represented by the formula CF3SO2C6H4NH2. It focuses on the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for its primary isomers, with a detailed exploration of the para-substituted variant, 4-(Trifluoromethylsulfonyl)aniline (CAS No: 473-27-8). The document elucidates the significant influence of the trifluoromethylsulfonyl (triflyl) group on the molecule's physicochemical properties and reactivity. Authored for researchers, medicinal chemists, and drug development professionals, this guide synthesizes fundamental chemical principles with practical applications, offering detailed experimental protocols, safety data, and an overview of its role as a critical building block in the synthesis of pharmaceuticals and agrochemicals.
The aniline scaffold is a cornerstone in modern chemistry, serving as a precursor to a vast array of dyes, polymers, and pharmaceuticals.[1] The strategic modification of the aniline ring with potent functional groups is a key strategy for modulating molecular properties. The introduction of a trifluoromethylsulfonyl group (-SO2CF3), often referred to as a "triflyl" group, imparts a unique and powerful set of characteristics to the parent aniline molecule.
The triflyl group is one of the strongest electron-withdrawing groups in organic chemistry.[2] This property profoundly influences the electron density of the aromatic ring and the basicity of the amino group, thereby altering the molecule's reactivity, metabolic stability, and binding interactions with biological targets.[2] The trifluoromethyl moiety (-CF3) specifically enhances lipophilicity and can improve pharmacokinetic profiles, making these compounds highly valuable intermediates in medicinal chemistry and agrochemical development.[2][3][4] This guide will dissect the nomenclature, properties, synthesis, and applications of the isomers of (trifluoromethylsulfonyl)aniline, with a primary focus on the most commercially significant isomer, this compound.
Nomenclature and Isomerism
The chemical formula CF3SO2C6H4NH2 describes a benzene ring substituted with both an amino group (-NH2) and a trifluoromethylsulfonyl group (-SO2CF3). The relative positions of these two groups give rise to three distinct structural isomers.
IUPAC Naming Convention
According to IUPAC nomenclature rules, the parent molecule is identified as "aniline".[5] The -SO2CF3 group is treated as a substituent and is named " (trifluoromethylsulfonyl)". A numerical locant is used to indicate its position on the benzene ring relative to the amino group, which is assigned position '1'.
The Primary Isomer: this compound
The most widely studied and utilized isomer is the para-substituted compound.
-
Common Synonyms : p-(Trifluoromethylsulfonyl)aniline, 4-Aminophenyl trifluoromethyl sulfone, 4-Aminophenyl trifluoromethyl sulphone.[2][6][9]
-
Key Identifiers :
Ortho and Meta Isomers
While less common, the ortho and meta isomers are also important for structural diversity in synthesis programs. Their IUPAC names are:
-
Ortho Isomer : 2-(Trifluoromethylsulfonyl)aniline
-
Meta Isomer : 3-(Trifluoromethylsulfonyl)aniline
The structural differences between these isomers are depicted below.
Caption: Structural isomers of (Trifluoromethylsulfonyl)aniline.
Physicochemical and Spectroscopic Properties
The properties of this compound are well-documented, reflecting its status as a stable, crystalline solid. The potent electron-withdrawing nature of the triflyl group results in a significantly lower pKa compared to aniline, indicating reduced basicity of the amino group.
Physical and Chemical Properties
| Property | Value | Source(s) |
| Appearance | Faint brown to faint orange solid/powder | [2][6] |
| Melting Point | 96 °C | [6][9] |
| Boiling Point (Predicted) | 317.8 ± 42.0 °C at 760 mmHg | [6][9] |
| Density (Predicted) | 1.502 ± 0.06 g/cm³ | [6][9] |
| pKa (Predicted) | -0.01 ± 0.10 | [6][9] |
| Storage Temperature | 2-8°C | [6][9] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound. Key identifiers include:
Spectroscopic data, including 1H NMR, 13C NMR, 15N NMR, FTIR, and Mass Spectrometry, are available through various chemical databases and are essential for quality control in a research or manufacturing setting.[10]
Synthesis and Reaction Mechanisms
The synthesis of trifluoromethylsulfonyl anilines typically involves the reaction of an aniline precursor with a triflylating agent. The choice of starting material and reaction conditions dictates the isomeric outcome.
General Synthetic Strategy
A common route to N-substituted triflamides involves the reaction of an amine with trifluoromethanesulfonyl chloride (TfCl) or trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base.[11] For aryl triflones like this compound, the synthesis is more complex, often starting from a pre-functionalized benzene ring, for example, via oxidation of the corresponding sulfide.
A plausible and widely referenced pathway involves the following conceptual steps:
-
Starting Material : 4-Nitrothiophenol.
-
Trifluoromethylation : Reaction with a trifluoromethyl source to form 4-nitrophenyl trifluoromethyl sulfide.
-
Oxidation : Oxidation of the sulfide to the corresponding sulfone.
-
Reduction : Reduction of the nitro group to an amine to yield the final product.
This multi-step process ensures the correct placement and oxidation state of the key functional groups.
Detailed Experimental Protocol: Synthesis of this compound
The following protocol is a representative example and should be performed by trained chemists with appropriate safety precautions.
Objective: To synthesize this compound from 4-nitro-1-(trifluoromethylthio)benzene.
Step 1: Oxidation of the Sulfide to Sulfone
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10 mmol of 4-nitro-1-(trifluoromethylthio)benzene in 50 mL of glacial acetic acid.
-
Carefully add 25 mmol of 30% hydrogen peroxide to the solution.
-
Heat the reaction mixture to reflux (approximately 110-120°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: The strong oxidizing conditions are necessary to convert the sulfide (-S-) to the sulfone (-SO2-). Acetic acid serves as a solvent that is stable to oxidation.
-
-
After completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
-
The solid product, 1-nitro-4-(trifluoromethylsulfonyl)benzene, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Reduction of the Nitro Group
-
In a 500 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend 8 mmol of the dried 1-nitro-4-(trifluoromethylsulfonyl)benzene and 40 mmol of tin(II) chloride dihydrate (SnCl2·2H2O) in 100 mL of absolute ethanol.
-
Heat the mixture to reflux (approximately 78°C) with vigorous stirring for 2-3 hours. The reaction should become clear as the starting material is consumed.
-
Causality: Tin(II) chloride is a classical and effective reducing agent for converting aromatic nitro groups to amines. The acidic conditions generated in situ facilitate the reduction.
-
-
Cool the reaction to room temperature and carefully neutralize by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the product into ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture to obtain this compound as a crystalline solid.
-
Self-Validation: The identity and purity of the final product must be confirmed by melting point analysis and spectroscopic methods (NMR, MS) and compared against reference data.[10]
-
Visualization of Synthesis Workflow
Caption: A representative workflow for the synthesis of this compound.
Applications in Research and Drug Development
The unique electronic properties and enhanced metabolic stability conferred by the triflyl group make this compound a valuable building block in modern chemistry.[2]
-
Pharmaceutical Synthesis : It serves as a key intermediate for active pharmaceutical ingredients (APIs).[12] The strong electron-withdrawing nature can be used to tune the pKa of adjacent functional groups or to activate the aromatic ring for nucleophilic aromatic substitution. The trifluoromethyl group is a bioisostere for other groups and is found in numerous FDA-approved drugs, highlighting its importance in modulating drug properties.[4][13]
-
Agrochemicals : Similar to pharmaceuticals, the triflyl group can enhance the efficacy and environmental persistence of pesticides and herbicides.[2]
-
Organic Synthesis Reagent : Derivatives of this compound, such as N-phenyl-bis(trifluoromethanesulfonimide) (a triflating agent), are widely used in organic synthesis.[14][15] While not a direct application of the title compound, it showcases the utility of the core chemical scaffold.
Safety and Handling
This compound is classified as an irritant and requires careful handling in a laboratory setting.[6]
| GHS Information | Hazard Codes and Statements |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Data sourced from multiple chemical suppliers.[6][8]
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Conclusion
This compound is the standard IUPAC name for the para-isomer of the chemical structure CF3SO2C6H4NH2, a compound of significant interest in synthetic and medicinal chemistry. Its value is derived from the powerful electron-withdrawing and lipophilic properties of the trifluoromethylsulfonyl group, which profoundly influences its chemical behavior and makes it an important precursor for developing advanced materials, pharmaceuticals, and agrochemicals. A thorough understanding of its nomenclature, properties, and safe handling is essential for its effective application in research and development.
References
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- MDPI. (2021). Triflamides and Triflimides: Synthesis and Applications.
- National Institutes of Health (NIH). (2020). Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate.
- SpectraBase. (n.d.). This compound.
- Google Patents. (2020). CN111269152A - Preparation method of N-phenyl bis (trifluoromethanesulfonyl) imide.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery.
- Wikipedia. (n.d.). IUPAC nomenclature of organic chemistry.
- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- ResearchGate. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
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The Strategic deployment of 4-Aminophenyl Trifluoromethyl Sulfone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and sulfone moieties into molecular scaffolds has become a cornerstone of rational drug design. The trifluoromethyl group (-CF3) and the sulfonyl group (-SO2-) are prized for their ability to modulate a compound's physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved target-binding affinity. At the confluence of these two powerful functional groups lies 4-aminophenyl trifluoromethyl sulfone, a versatile building block that has gained significant traction as a privileged scaffold in the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical identity to its application in the synthesis of targeted therapies.
Section 1: Chemical Identity and Physicochemical Properties
4-Aminophenyl trifluoromethyl sulfone, also known by several synonyms, is a crystalline solid at room temperature.[1] Its structure is characterized by a central benzene ring substituted with an amino group (-NH2) and a trifluoromethyl sulfonyl group (-SO2CF3) at the para position. The potent electron-withdrawing nature of the trifluoromethyl sulfonyl group significantly influences the electronic properties of the aniline ring, a feature that is deftly exploited in its synthetic applications.[2]
| Identifier | Value | Source |
| IUPAC Name | 4-(Trifluoromethylsulfonyl)aniline | [2] |
| CAS Number | 473-27-8 | [2] |
| Molecular Formula | C7H6F3NO2S | [2] |
| Molecular Weight | 225.19 g/mol | [2] |
| Melting Point | 96 °C | [1] |
| Appearance | White to off-white crystalline powder |
Synonyms:
-
This compound[2]
-
4-Trifluoromethanesulfonyl-aniline
-
4-Trifluoromethanesulfonylphenylamine
-
p-(Trifluoromethylsulfonyl)aniline
Section 2: Synthesis and Reactivity
The synthesis of 4-aminophenyl trifluoromethyl sulfone is a critical process for its application in drug discovery. While various methods can be employed, a common and effective strategy involves the oxidation of the corresponding sulfide, 4-aminophenyl trifluoromethyl sulfide (also known as 4-(trifluoromethylthio)aniline). This transformation is a cornerstone of organosulfur chemistry and can be achieved with a variety of oxidizing agents.[3][4][5]
Experimental Protocol: Synthesis via Oxidation
This protocol outlines a general procedure for the oxidation of 4-aminophenyl trifluoromethyl sulfide to 4-aminophenyl trifluoromethyl sulfone.
Materials:
-
4-Aminophenyl trifluoromethyl sulfide
-
m-Chloroperoxybenzoic acid (m-CPBA) or Oxone®
-
Dichloromethane (DCM) or Methanol/Water
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-aminophenyl trifluoromethyl sulfide (1 equivalent) in a suitable solvent such as dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the oxidation reaction.
-
Addition of Oxidant: Slowly add a solution of the oxidizing agent (e.g., m-CPBA, ~2.2 equivalents) in the same solvent to the cooled sulfide solution. The slow addition helps to maintain temperature control and prevent over-oxidation.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 4-aminophenyl trifluoromethyl sulfone.
Caption: A generalized workflow for the synthesis of 4-aminophenyl trifluoromethyl sulfone.
Section 3: Applications in Drug Discovery and Medicinal Chemistry
The true value of 4-aminophenyl trifluoromethyl sulfone lies in its utility as a versatile building block for the synthesis of complex, biologically active molecules. Its structural motifs are frequently found in a class of drugs known as kinase inhibitors, which are pivotal in modern cancer therapy.
Case Study: A Scaffold for Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Small molecule kinase inhibitors are designed to block the activity of these enzymes, thereby halting cancer cell proliferation and survival. The 4-aminophenyl sulfone moiety is a key pharmacophore in many of these inhibitors.[6][7][8]
The aniline nitrogen of 4-aminophenyl trifluoromethyl sulfone provides a convenient handle for the introduction of various heterocyclic systems, which are often designed to interact with the hinge region of the kinase active site. The trifluoromethyl sulfonyl group, on the other hand, can form critical interactions with other regions of the ATP-binding pocket and enhances the drug-like properties of the molecule.
| Drug Candidate/Analog | Target Kinase(s) | Therapeutic Area | Reference |
| Pazopanib (Votrient®) Intermediate | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma | [9][10][11][12] |
| Celecoxib Analogs | COX-2, 5-LOX | Anti-inflammatory | [3][6][13] |
| KDR Kinase Inhibitors | KDR (VEGFR-2) | Angiogenesis Inhibition | [7] |
| ABL/KIT Dual Kinase Inhibitors | ABL, c-KIT | Chronic Myeloid Leukemia, GIST | [14] |
Mechanism of Action: The Role of the Scaffold in Kinase Inhibition
The 4-aminophenyl trifluoromethyl sulfone scaffold contributes to the biological activity of kinase inhibitors through a combination of specific molecular interactions and favorable physicochemical properties.
Caption: Simplified model of kinase inhibition by a drug containing the 4-aminophenyl sulfone scaffold.
The aniline portion of the scaffold often forms crucial hydrogen bonds with the "hinge region" of the kinase's ATP binding site, a key interaction for potent inhibition. The phenyl ring can engage in hydrophobic interactions within the active site, while the trifluoromethyl sulfonyl group often extends into the solvent-exposed region, where it can improve solubility and form additional favorable interactions. Furthermore, the trifluoromethyl group's high metabolic stability prevents oxidative degradation, leading to a longer in vivo half-life.[15][16]
Section 4: Future Perspectives and Conclusion
4-Aminophenyl trifluoromethyl sulfone has established itself as a valuable and versatile building block in the medicinal chemist's toolbox. Its unique combination of a reactive aniline handle and a property-enhancing trifluoromethyl sulfonyl group makes it an ideal starting point for the synthesis of sophisticated drug candidates. As our understanding of disease biology deepens and the demand for targeted therapies grows, we can anticipate that this privileged scaffold will continue to feature prominently in the discovery and development of the next generation of innovative medicines. The principles of rational drug design, exemplified by the strategic use of this compound, will undoubtedly continue to drive progress in the pharmaceutical sciences.
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Electronic effects of the trifluoromethylsulfonyl group on the aniline ring
An In-Depth Technical Guide to the Electronic Effects of the Trifluoromethylsulfonyl Group on the Aniline Ring
Abstract
The trifluoromethylsulfonyl (SO₂CF₃ or triflyl) group is one of the most powerful electron-withdrawing substituents utilized in modern organic and medicinal chemistry.[1][2] Its incorporation onto an aniline scaffold profoundly alters the electronic landscape of the aromatic ring and the chemical properties of the amino group. This guide provides a detailed examination of these electronic effects, synthesizing theoretical principles with practical data. We will explore the inductive and resonance contributions of the triflyl group, quantify its impact using Hammett parameters, analyze the resulting modulation of the aniline's basicity (pKa), and discuss the implications for chemical reactivity and spectroscopic characterization. This technical overview is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique properties of trifluoromethylsulfonyl-substituted anilines in their work.
Fundamental Electronic Properties of the Trifluoromethylsulfonyl Group
The triflyl group exerts its influence primarily through two mechanisms: a potent negative inductive effect (-I) and a negative resonance effect (-R or -M).
-
Inductive Effect (-I): The high electronegativity of the three fluorine atoms and the two oxygen atoms creates a strong dipole, pulling electron density away from the sulfur atom. This positive polarization is relayed through the sigma bond framework to the aniline ring.[3] The trifluoromethyl (-CF₃) moiety itself is an exceptionally strong inductive electron-withdrawing group, which significantly enhances the electrophilic character of the adjacent sulfonyl group.[1] This inductive pull deactivates the entire aromatic ring by reducing its electron density.
-
Resonance Effect (-R): The sulfonyl group can participate in resonance by accepting electron density from the aniline ring's pi-system into its vacant d-orbitals. The lone pair of electrons on the aniline nitrogen can delocalize into the ring, and this electron density can be further delocalized onto the electronegative oxygen atoms of the SO₂CF₃ group. This delocalization further decreases the electron density on the nitrogen atom and the aromatic ring, contributing to the group's overall deactivating nature.
Caption: Inductive and Resonance Effects of the SO₂CF₃ Group.
Quantitative Analysis: Hammett Parameters
The electronic impact of a substituent can be quantified using Hammett constants (σ), which are derived from the ionization of substituted benzoic acids.[4] For substituents capable of direct resonance interaction with the reaction center, modified parameters like σ⁻ are used, which are particularly relevant for the ionization of anilinium ions.[4] The trifluoromethylsulfonyl group possesses some of the most positive Hammett constants recorded, underscoring its extreme electron-withdrawing strength.
| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Source(s) |
| -H | 0.00 | 0.00 | [5] |
| -NO₂ | 0.73 | 0.78 | [5] |
| -SO₂CH₃ | 0.68 | 0.72 | [5] |
| -SO₂CF₃ | 0.80 | 0.91 | [6] |
Causality Behind the Data: The large positive σ values confirm the group's ability to stabilize a negative charge (or destabilize a positive charge) at the reaction center. The σ_para value (0.91) is significantly larger than the σ_meta value (0.80), which is a hallmark of a group that exerts both a strong -I and a -R effect. The resonance effect is only transmitted to the ortho and para positions, while the meta position is primarily influenced by the inductive effect.[7] The higher value for σ_para reflects the combined power of both effects at that position.
Impact on Basicity: pKa of the Amino Group
The most direct chemical consequence of the SO₂CF₃ group's electronic effects on the aniline scaffold is a dramatic reduction in the basicity of the amino group. Basicity in anilines is a function of the availability of the nitrogen's lone pair of electrons to accept a proton.
The powerful -I and -R effects of the triflyl group pull electron density away from the nitrogen atom, making its lone pair less available for protonation.[8] This reduced electron density on the nitrogen atom leads to a significant decrease in the pKa of the conjugate acid (anilinium ion).[9]
| Compound | pKa of Conjugate Acid | Source(s) |
| Aniline | 4.63 | [5] |
| 4-Nitroaniline | 1.00 | [5] |
| 4-(Trifluoromethylsulfonyl)aniline | -0.01 (Predicted) | [10] |
Expert Interpretation: A predicted pKa of -0.01 indicates that this compound is an extremely weak base, significantly weaker than even 4-nitroaniline. For practical purposes, the amino group in this compound is non-basic under typical aqueous conditions. This property is critical in drug design, where modulating the basicity of a nitrogen atom is essential for controlling pharmacokinetic properties such as solubility, membrane permeability, and off-target interactions (e.g., hERG channel binding). The introduction of a triflyl group can effectively "mask" the basicity of an amine.[11]
Caption: Logical Flow from Electronic Effects to pKa Reduction.
Experimental Protocols
Synthesis of N-Phenyltrifluoromethanesulfonamide
This protocol describes the formation of the sulfonamide linkage, a common method for introducing the triflyl group onto an aniline nitrogen. The reaction utilizes trifluoromethanesulfonyl fluoride and an organic base.[12]
Methodology:
-
Reactor Setup: To a three-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet, add a polar solvent (e.g., acetonitrile).
-
Addition of Base: Add an organic base, such as triethylamine, to the solvent. The molar ratio of organic base to aniline should be approximately 2-4:1 to act as an acid-binding agent.[12]
-
Aniline Addition: Add aniline to the reaction mixture.
-
Gas Introduction: Introduce trifluoromethanesulfonyl fluoride (TfF) gas into the solution. An excess of TfF is typically used (e.g., 1.1-5 molar equivalents relative to aniline).[12]
-
Reaction Conditions: Maintain the reaction temperature between 0-80 °C, with a preferred range of 40-80 °C for optimal reaction rates.[12]
-
Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) until the consumption of the starting aniline is complete.
-
Workup: Upon completion, the reaction mixture is typically quenched with water. The product, N-phenyltrifluoromethanesulfonamide, can then be extracted with an organic solvent (e.g., ethyl acetate), dried, and purified by recrystallization or column chromatography.
Caption: Workflow for Synthesis of N-Phenyltrifluoromethanesulfonamide.
Spectroscopic Signatures
The unique electronic environment created by the SO₂CF₃ group leads to characteristic features in various spectroscopic analyses.
-
NMR Spectroscopy:
-
¹H NMR: The protons on the aromatic ring of a trifluoromethylsulfonyl-substituted aniline will be shifted downfield (to a higher ppm) compared to unsubstituted aniline. This is a direct result of the deshielding caused by the group's strong electron-withdrawing nature. The chemical shifts of protons on substituted anilines are sensitive to the electronic effects of the substituents.[13]
-
¹³C NMR: Similarly, the carbon atoms of the aromatic ring will also be deshielded and appear at higher ppm values. The carbon atom directly attached to the SO₂CF₃ group will show a significant downfield shift.
-
¹⁹F NMR: This technique is highly informative. The trifluoromethyl group will appear as a sharp singlet in the ¹⁹F NMR spectrum, with a chemical shift characteristic of the SO₂CF₃ environment. For example, N-methyl-N-(trifluoromethyl)aniline shows a ¹⁹F NMR signal at δ -59.95.[14]
-
¹⁵N NMR: The nitrogen signal for this compound has been reported in DMSO-d6.[15] The chemical shift is influenced by the electron density on the nitrogen, providing a direct probe of the substituent's electronic effect.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will be dominated by strong, characteristic stretching vibrations for the sulfonyl group (S=O). These typically appear as two distinct, intense bands in the regions of ~1350-1400 cm⁻¹ (asymmetric stretch) and ~1150-1200 cm⁻¹ (symmetric stretch).
-
The C-F stretching vibrations of the CF₃ group also produce very strong absorptions, typically in the 1100-1300 cm⁻¹ region.
-
The N-H stretching vibrations of the amino group will still be present (typically ~3300-3500 cm⁻¹), but their position and intensity may be modulated by the electronic environment and hydrogen bonding.
-
Conclusion: Implications in Drug Discovery and Materials Science
The profound electronic effects of the trifluoromethylsulfonyl group make it a "privileged" functional group in modern chemical sciences.
-
In Drug Discovery: The ability to drastically lower the pKa of an amine is a powerful tool for medicinal chemists.[11] It allows for the fine-tuning of a drug candidate's physicochemical properties to enhance metabolic stability, improve cell permeability, and reduce unwanted interactions with biological targets.[16][17] The triflyl group can serve as a bioisostere for other groups, offering a unique combination of steric bulk and electronic properties.[18]
-
In Materials Science: The electronic properties of trifluoromethylsulfonyl-substituted anilines make them useful precursors for polymers, dyes, and other advanced materials.[19] Their thermal and chemical stability, imparted by the strong C-F and S-O bonds, is also a highly desirable characteristic.
References
- Castoldi, L., et al. (2018). Synthesis of α-amino diazoketones used as precursors in the synthesis of HIV inhibitors.
- Preparation method of N-phenyl bis (trifluoromethanesulfonyl) imide. (CN111269152A).
- Zhang, X., et al. (2021). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. [Link]
- Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline.
- Synthesis of S‐trifluoromethyl thiosulfonates
- This compound Spectra. SpectraBase. [Link]
- The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. WUR eDepot. [Link]
- Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH. [Link]
- A Glance at Trifluoromethanesulfonamide.
- Selection of Hammett constant σ+ values for selected functional groups.
- Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry. [Link]
- Selected Hammett substituent constants and susceptibility factors. Course Hero. [Link]
- The Role of Trifluoromethoxy Anilines in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Trifluoromethanesulfonamides and Related Compounds.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- LECTURE 2: Electrophilic Aromatic Substitution - Substituent Effects. University of Liverpool. [Link]
- Applications of fluorine-containing amino acids for drug design. PubMed. [Link]
- Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. [Link]
- Hammett Substituent Constants.
- Exploring the Chemical Versatility of Aniline Derivatives: A Focus on 4-(Trifluoromethoxy)aniline. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Hammett substituent constants. Stenutz. [Link]
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]
- Resonance and Inductive Effects. YouTube. [Link]
- Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound.
- 2-(tetrahydro-2-furanylmethoxy)-5-(trifluoromethyl)aniline Spectrum. SpectraBase. [Link]
- Grids to Illustrate Induction and Resonance Effects: Electrophilic Aromatic Substitution.
- Molecular Structure, Electronic Properties, Spectroscopic Investigation of Novel Quinoxaline Derivative.
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An In-Depth Technical Guide to the Solubility Profile of 4-(Trifluoromethylsulfonyl)aniline in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility profile of 4-(Trifluoromethylsulfonyl)aniline. Given the limited availability of public, quantitative solubility data for this compound, this document emphasizes the foundational principles and practical methodologies required to establish a robust solubility profile.
Introduction: Understanding this compound
This compound, an aniline derivative, is a compound of interest in pharmaceutical and agrochemical research.[1][2] Its structure, featuring a polar aniline group and a strongly electron-withdrawing and lipophilic trifluoromethylsulfonyl group, suggests a nuanced solubility behavior that is critical for its application in synthesis, formulation, and biological studies.[3][4] A well-defined solubility profile is paramount for efficient process development, predictable bioavailability, and successful formulation design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₇H₆F₃NO₂S | [3] |
| Molecular Weight | 225.19 g/mol | [5] |
| Melting Point | 96 °C | [1][5] |
| Appearance | Solid | [3] |
| CAS Number | 473-27-8 | [5] |
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which refers to the compatibility of intermolecular forces between the solute and the solvent.[6] For this compound, a molecule with distinct polar and non-polar regions, its interaction with a solvent will be a balance of these forces.
-
The Aniline Moiety : The amino group (-NH₂) is capable of hydrogen bonding, suggesting favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone).
-
The Trifluoromethylsulfonyl Group : The -SO₂CF₃ group is strongly electron-withdrawing and contributes significantly to the molecule's lipophilicity.[4] The trifluoromethyl group, in particular, is known to increase lipophilicity and can enhance solubility in less polar or non-polar environments.[4]
Therefore, a comprehensive understanding of the solubility of this compound requires testing across a spectrum of organic solvents with varying polarities and hydrogen bonding capabilities. It is predicted that this compound will exhibit solubility in polar organic solvents.[3]
Experimental Determination of the Solubility Profile
The following section details a robust, step-by-step protocol for determining the equilibrium solubility of this compound in a variety of organic solvents using the isothermal shake-flask method. This method is a reliable and widely accepted technique for generating accurate solubility data.
Proposed Solvent Panel
To establish a comprehensive solubility profile, a diverse panel of organic solvents should be selected. The following table proposes a starting list, categorized by solvent class, to probe a range of intermolecular interactions.
Table 2: Proposed Panel of Organic Solvents for Solubility Screening
| Solvent Class | Example Solvents | Rationale for Inclusion |
| Polar Protic | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding with the aniline group. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Can accept hydrogen bonds and engage in dipole-dipole interactions. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate polarity, probes ether linkage interactions. |
| Esters | Ethyl Acetate | Common solvent with moderate polarity and hydrogen bond accepting capability. |
| Chlorinated | Dichloromethane, Chloroform | Aprotic solvents with the ability to dissolve a wide range of organic compounds. |
| Aromatic | Toluene | Representative of non-polar, aromatic solvents. |
| Alkanes | Heptane, Hexane | Non-polar solvents to determine the lower limit of solubility. |
Isothermal Shake-Flask Solubility Determination Protocol
This protocol is designed to be a self-validating system, ensuring that equilibrium is reached and the measurements are accurate.
Step 1: Preparation of Saturated Solutions
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a selected organic solvent from the panel. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. A preliminary time-to-equilibrium study is recommended.
Step 2: Sample Collection and Preparation
-
Once equilibrium is reached, cease agitation and allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid precipitation upon cooling.
-
Filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
Step 3: Quantification of Solute Concentration
-
Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[6]
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.
Step 4: Calculation of Solubility
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).
Caption: Experimental workflow for solubility determination.
Data Presentation and Interpretation
The determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 3: Example Solubility Profile of this compound at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] |
| Acetone | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | Ester | [Experimental Value] | [Calculated Value] |
| Dichloromethane | Chlorinated | [Experimental Value] | [Calculated Value] |
| Toluene | Aromatic | [Experimental Value] | [Calculated Value] |
| Heptane | Alkane | [Experimental Value] | [Calculated Value] |
By analyzing the trends in solubility across the different solvent classes, a comprehensive understanding of the compound's physicochemical properties can be developed. This profile will be invaluable for guiding solvent selection in synthetic chemistry, crystallization processes, and the development of formulations for preclinical and clinical studies.
Caption: Factors influencing solubility.
Conclusion
References
- [Link to a general organic chemistry textbook or a relevant scientific article discussing solubility principles]
- [Link to a reputable source on experimental methods for solubility determination, such as a pharmacopeia or a methods-focused journal article]
- [Link to a publication or database that discusses the properties of the trifluoromethylsulfonyl group]
- [Link to a relevant article on the impact of trifluoromethyl groups in medicinal chemistry]
- [Link to a relevant article discussing the solubility of aniline deriv
- [Link to a relevant article on solvent selection for chemical processes]
- [Link to a relevant article on high-throughput solubility screening methods]
- [Link to a general source on labor
- [Link to a relevant source discussing the properties and reactions of anilines]
- Chemistry For Everyone. (2023, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- [Link to a relevant source discussing HPLC analysis]
- [Link to a relevant source discussing NMR spectroscopy for quantit
- [Link to a relevant source discussing formul
- [Link to a relevant source discussing the importance of physicochemical properties in drug discovery]
- Ferreira, I., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 16(7), 1014.
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An In-depth Technical Guide to the Physicochemical Characterization of 4-(Trifluoromethylsulfonyl)aniline
Abstract
This technical guide provides a comprehensive overview of the melting and boiling points of 4-(Trifluoromethylsulfonyl)aniline (CAS No. 473-27-8), a key intermediate in pharmaceutical and agrochemical synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering both established physical constant data and detailed, field-proven experimental protocols for their verification. By explaining the causality behind experimental choices and emphasizing self-validating methodologies, this guide aims to ensure the accurate and reliable characterization of this important compound.
Introduction to this compound
This compound is an aniline derivative characterized by the presence of a highly electron-withdrawing trifluoromethylsulfonyl group (-SO₂CF₃) at the para position of the benzene ring.[1][2][3] This functional group imparts unique chemical properties, including enhanced lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry.[1] The strong electron-withdrawing nature of the "triflyl" group significantly influences the reactivity of the aniline moiety and the overall physicochemical properties of the molecule.[1] Accurate determination of its physical constants, such as melting and boiling points, is a fundamental prerequisite for its synthesis, purification, and application in further chemical transformations.
Core Physicochemical Properties
The physical state of this compound at standard conditions is typically a faint brown powder or solid.[1][4][5] Its key physical constants are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₆F₃NO₂S | [6] |
| Molecular Weight | 225.19 g/mol | [6] |
| Melting Point | 96 °C (lit.) | [4][5] |
| Boiling Point | 317.8 ± 42.0 °C (Predicted) | [3][4][5] |
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a very narrow temperature range (typically 0.5-1°C).[7][8] The literature value of 96 °C indicates strong intermolecular forces within the crystal lattice. These forces are primarily dipole-dipole interactions, exacerbated by the powerful electron-withdrawing -SO₂CF₃ group, and hydrogen bonding between the amine (-NH₂) groups of adjacent molecules.
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[7] The provided boiling point for this compound is a predicted value, which is common for compounds that may decompose at high temperatures. Experimental verification requires specialized techniques to mitigate thermal degradation.
Experimental Protocol: Melting Point Determination
The determination of a melting point is a critical indicator of a compound's purity.[9] An impure sample will exhibit a depressed and broadened melting point range.[7][9] The capillary method described here is a standard and reliable technique.
3.1 Causality Behind Experimental Choices
-
Sample Preparation: The sample must be thoroughly dried and finely powdered to ensure uniform packing and efficient heat transfer. Incomplete drying (presence of solvent) will act as an impurity, depressing the melting point.
-
Capillary Packing: A sample height of 1-2 mm is optimal. A larger sample size leads to a non-uniform temperature gradient within the sample, resulting in a broadened melting range.[7]
-
Heating Rate: The heating rate is the most critical parameter. A rapid rate can cause the thermometer reading to lag behind the actual sample temperature, leading to an erroneously high and broad melting range. A slow rate of 1-2 °C per minute near the expected melting point is crucial for ensuring thermal equilibrium between the sample, heating block, and thermometer.[9]
3.2 Step-by-Step Methodology
-
Sample Preparation: Place a small amount of this compound on a clean, dry watch glass. Ensure the sample is a fine powder.
-
Capillary Loading: Gently press the open end of a capillary tube into the powder. Invert the tube and tap the sealed end firmly on a hard surface to compact the powder into the bottom. Repeat until a packed sample height of 1-2 mm is achieved.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of a calibrated melting point apparatus (e.g., a Mel-Temp or DigiMelt).[7][9]
-
Rapid Heating (Initial Run): If the approximate melting point is unknown, perform a rapid determination by increasing the temperature at a rate of 10-15 °C per minute to find a rough value.
-
Accurate Determination: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point.[9] Insert a new capillary with the sample.
-
Slow Heating: Heat the sample at a controlled rate of 1-2 °C per minute.
-
Data Recording: Record two temperatures:
-
Reporting: The melting point is reported as the range T₁ – T₂. For a pure sample of this compound, this range should be sharp and centered around 96 °C.
Experimental Protocol: Boiling Point Determination (Siwoloboff Method)
Given the high predicted boiling point of 317.8 °C, standard distillation is often impractical for small research-scale quantities and carries a significant risk of thermal decomposition. The Siwoloboff method is a micro-scale technique that is ideal in this scenario.
4.1 Causality Behind Experimental Choices
-
Principle: This method relies on the definition of boiling point. A sample is heated until its vapor pressure overcomes the atmospheric pressure, causing a rapid stream of bubbles to emerge from an inverted capillary. Upon slight cooling, the point at which the vapor pressure just equals the atmospheric pressure is marked by the cessation of bubbles and the liquid being drawn back into the capillary. This temperature is the boiling point.
-
Apparatus: A Thiele tube or an oil bath is used to ensure uniform and controlled heating of the sample.[10][11] A high-temperature fluid like paraffin oil or silicone oil is necessary.
-
Inverted Capillary: The small inverted capillary traps vapor. As the liquid is heated, the trapped air and later the sample vapor expand and exit as bubbles. This provides a clear visual indicator of when the vapor pressure is actively overcoming the external pressure.
4.2 Step-by-Step Methodology
-
Sample Preparation: Add 0.5 mL of this compound to a small test tube (e.g., 75x10 mm).
-
Apparatus Assembly:
-
Attach the test tube to a high-range thermometer (e.g., up to 400 °C) using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
Take a standard melting point capillary tube and seal one end in a flame. Place this capillary tube into the test tube with the open end facing down.[10]
-
-
Heating:
-
Immerse the assembly in a Thiele tube or oil bath, ensuring the heat is applied to the side arm (for a Thiele tube) to promote convection and uniform temperature distribution.[11]
-
Heat the bath. As the temperature rises, a few bubbles will emerge from the inverted capillary as the trapped air expands.
-
-
Observation:
-
Continue heating slowly as the temperature approaches the predicted boiling point (~318 °C).
-
At the boiling point, a rapid and continuous stream of bubbles will emerge from the tip of the inverted capillary.[11]
-
-
Data Recording:
-
Note the temperature when this rapid stream begins.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[11] Record this temperature.
-
-
Validation: For accuracy, the heating and cooling cycle can be repeated to ensure a consistent reading.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow for the characterization of this compound's physical properties.
Caption: Workflow for determining the melting and boiling points.
Conclusion
The accurate characterization of this compound is essential for its effective use in research and development. Its melting point is reliably documented at 96 °C, a value that can be readily verified using standard capillary methods. The high predicted boiling point of approximately 318 °C necessitates micro-scale techniques for experimental determination to prevent thermal decomposition. By adhering to the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can confidently verify the identity and purity of their samples, ensuring the integrity of their subsequent experimental work.
References
- Learning Space. (n.d.). Determination of Melting points and Boiling points.
- ChemSynthesis. (n.d.). 4-(trifluoromethyl)aniline.
- University of Babylon. (n.d.). Determination of melting and boiling points.
- University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points.
- Scribd. (n.d.). Class XI Determination of Melting and Boiling Points.
- University of Babylon. (2021). Experiment (1) Determination of Melting Points.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-(Trifluoromethylsulfonyl)aniline
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Dual Nature of a Key Building Block
4-(Trifluoromethylsulfonyl)aniline, a seemingly unassuming crystalline solid, holds significant potential as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals. Its unique molecular architecture, featuring both an aniline moiety and a powerful trifluoromethylsulfonyl group, makes it a versatile building block for introducing desirable physicochemical properties into target molecules. However, the very reactivity that makes this compound valuable also necessitates a comprehensive understanding and strict adherence to safety protocols. This guide provides an in-depth, scientifically grounded framework for the safe handling, storage, and emergency management of this compound, moving beyond mere procedural lists to explain the rationale behind each critical step.
I. Hazard Identification and Risk Assessment: Understanding the Threat Profile
A thorough understanding of the inherent hazards of this compound is the foundation of a robust safety protocol. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Skin Irritation (Category 2) [1]
-
Serious Eye Irritation (Category 2) [1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System
The signal word for this compound is "Warning" [1].
Causality of Hazards: The aniline component contributes to its potential for skin and eye irritation, a common characteristic of aromatic amines. The trifluoromethylsulfonyl group, a strong electron-withdrawing group, can enhance the reactivity and potential for biological interaction, contributing to respiratory irritation upon inhalation of its dust or powder form.
Hazard Summary Table
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Skin Irritation | 2 | Warning | H315: Causes skin irritation[1] |
| Serious Eye Irritation | 2 | Warning | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity - Single Exposure | 3 | Warning | H335: May cause respiratory irritation |
II. Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The primary principle of chemical safety is to minimize exposure. This is best achieved through a combination of engineering controls and appropriate personal protective equipment.
A. Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood[2][3]. This is crucial to prevent the inhalation of fine dust particles and potential vapors, directly addressing the respiratory irritation hazard.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood. This helps to dilute and remove any fugitive emissions.
-
Eyewash Stations and Safety Showers: These must be readily accessible and in close proximity to the workstation[2]. In the event of accidental contact, immediate and copious flushing is critical to mitigate severe irritation or damage.
B. Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE is not a matter of preference but a scientifically informed decision based on the specific hazards of the compound.
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles[2]. A face shield should be worn in situations with a higher risk of splashing, such as during transfers of larger quantities or when cleaning up spills[4]. Standard safety glasses do not provide adequate protection[5].
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for handling this compound in solid form. Always inspect gloves for tears or punctures before use and change them frequently, especially if contamination is suspected[6].
-
Lab Coat/Protective Clothing: A flame-resistant lab coat or coveralls should be worn to protect the skin and personal clothing from contamination[2]. Ensure the sleeves are fully extended and cuffs are snug.
-
-
Respiratory Protection:
-
For routine handling within a fume hood, respiratory protection is typically not required.
-
In situations where the ventilation is inadequate or during a large spill clean-up, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is necessary to prevent inhalation of the powder[6].
-
III. Standard Operating Procedures: From Receipt to Disposal
A systematic workflow is essential to ensure safety at every stage of the compound's lifecycle in the laboratory.
Safe Handling Workflow
Sources
A Researcher's In-Depth Guide to Procuring 4-(Trifluoromethylsulfonyl)aniline for Drug Development
For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. The selection and validation of key chemical intermediates, such as 4-(Trifluoromethylsulfonyl)aniline, can significantly impact the trajectory of a research program. This guide provides a technical overview of this compound, outlines a strategic approach to its procurement, and details essential quality control measures to ensure the reliability of your research outcomes.
Introduction to this compound: A Versatile Building Block
This compound, also known as p-(trifluoromethylsulfonyl)aniline, is an aniline derivative characterized by the presence of a highly electron-withdrawing trifluoromethylsulfonyl group.[1] This functional group imparts unique chemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The trifluoromethyl group can enhance the lipophilicity and metabolic stability of a molecule, properties that are often desirable in drug candidates.
Key Chemical Information:
| Property | Value |
| CAS Number | 473-27-8[2][3][4] |
| Molecular Formula | C₇H₆F₃NO₂S[3] |
| Molecular Weight | 225.19 g/mol [2][3][4] |
| Appearance | Typically a solid, ranging from faint brown to faint orange.[1] |
| Melting Point | 96 °C (lit.)[2] |
Strategic Sourcing: Selecting a Commercial Supplier
The selection of a commercial supplier for this compound should be a carefully considered process. The quality of the material will directly influence the reproducibility of your experiments and the integrity of your results.
Key Supplier Evaluation Criteria
When evaluating potential suppliers, consider the following:
-
Purity and Specifications: Reputable suppliers will provide a detailed Certificate of Analysis (CoA) for each batch. This document should clearly state the purity of the compound and the methods used for its determination.
-
Analytical Data Availability: Access to comprehensive analytical data, such as ¹H NMR, ¹³C NMR, and IR spectra, is crucial for independent verification of the compound's identity and purity.
-
Lot-to-Lot Consistency: For long-term research projects, consistency between different batches of the starting material is critical. Inquire about the supplier's quality management system and their ability to provide consistent material.
-
Documentation and Support: A reliable supplier will offer readily available Safety Data Sheets (SDS) and technical support to answer any questions about the product.
-
Cost and Availability: While cost is a factor, it should not be the sole determinant. Consider the overall value, including the quality of the material and the reliability of the supplier.
Comparison of Commercial Suppliers
The following table provides a summary of publicly available information for several commercial suppliers of this compound. Researchers should always request the most up-to-date specifications and pricing directly from the suppliers.
| Supplier | Product Number | Purity | Available Quantities | Price (USD) |
| Sigma-Aldrich | 481920 | 95%[2] | 1 g | $172.50 (for 1 g) |
| CymitQuimica | Multiple | Varies | 100 mg, 250 mg, 1 g, 5 g, 10 g | Varies[1] |
| Santa Cruz Biotechnology | sc-224483 | Research Grade | Inquire | Inquire |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Procurement Workflow
The following diagram illustrates a logical workflow for the procurement and qualification of this compound.
Caption: A streamlined workflow for procuring and qualifying chemical reagents.
In-House Quality Control and Verification
Upon receipt of this compound, it is imperative to perform in-house analytical testing to verify the information provided on the Certificate of Analysis and to ensure the material is suitable for its intended use.
Spectroscopic Identity Confirmation
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful techniques for confirming the chemical structure of this compound.
-
¹H NMR: The proton NMR spectrum should be consistent with the structure, showing characteristic signals for the aromatic protons and the amine protons. The integration of these signals should correspond to the number of protons in the molecule.
-
¹³C NMR: The carbon NMR will provide information on the carbon framework of the molecule.
-
¹⁹F NMR: Given the trifluoromethyl group, ¹⁹F NMR can be a highly informative technique for confirming the presence and chemical environment of the fluorine atoms.
Representative ¹⁵N NMR Data: A known ¹⁵N NMR spectrum for this compound was acquired in DMSO-d6.[5]
3.1.2. Infrared (IR) Spectroscopy
Fourier-transform infrared (FTIR) spectroscopy can be used to identify the key functional groups present in the molecule. The spectrum should exhibit characteristic absorption bands for the N-H stretches of the aniline group, the S=O stretches of the sulfonyl group, and the C-F stretches of the trifluoromethyl group.
ATR-IR Spectrum: An Attenuated Total Reflectance (ATR) IR spectrum is available for this compound.[6]
Purity Assessment by Chromatography
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods for assessing the purity of organic compounds.
3.2.1. High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is generally suitable for the analysis of aniline derivatives. A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
Example HPLC Method Development Protocol:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A starting composition of 95% A, ramping to 100% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 254 nm).
-
Injection Volume: 10 µL.
This protocol serves as a starting point and should be optimized and validated for the specific instrumentation and requirements of your laboratory.
3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying volatile impurities. The mass spectrometer provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.
Example GC-MS Method Development Protocol:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Optimized to ensure complete volatilization without thermal degradation.
-
Oven Temperature Program: A temperature ramp starting from a low temperature (e.g., 50°C) to a high temperature (e.g., 280°C) to elute all components.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range appropriate for the expected impurities.
The following diagram illustrates the general workflow for analytical method validation.
Caption: A typical workflow for the validation of an analytical method.
Conclusion: Ensuring Research Integrity Through Diligent Procurement
The procurement of high-quality chemical intermediates is a critical, yet often overlooked, aspect of successful research and development. For a key building block like this compound, a systematic and scientifically rigorous approach to supplier selection and in-house quality control is essential. By implementing the strategies and methodologies outlined in this guide, researchers can enhance the reliability and reproducibility of their work, ultimately accelerating the path to discovery.
References
- Alkali Scientific. This compound, 1 X 1 g (481920-1G) | MilliporeSigma® (Sigma-Aldrich). [Link]
- SpectraBase. 4-(Trifluoromethylsulfonyl)
- The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]
- SpectraBase. This compound - Optional[15N NMR] - Chemical Shifts. [Link]
Sources
An In-depth Technical Guide to the pKa Value of 4-(Trifluoromethylsulfonyl)aniline
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of the pKa value of 4-(Trifluoromethylsulfonyl)aniline, a versatile building block in medicinal chemistry. We will explore its predicted pKa, the underlying electronic factors governing its acidity, and detailed, field-proven methodologies for its empirical determination. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's ionization properties.
Introduction: The Significance of pKa in Drug Design
The extent of ionization of a drug molecule at physiological pH (typically around 7.4) dictates its solubility, permeability across biological membranes, and binding affinity to its target. The pKa value, the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms, is therefore a cornerstone of early-stage drug development.
This compound is of particular interest due to the presence of the trifluoromethylsulfonyl (-SO₂CF₃) group. This substituent is a potent electron-withdrawing group, which significantly modulates the electronic properties of the aniline moiety. Understanding its impact on the basicity of the amino group is paramount for its strategic deployment in the design of novel therapeutics. The trifluoromethylsulfonyl group is known for its ability to enhance metabolic stability and lipophilicity, making it a valuable functional group in contemporary medicinal chemistry.
pKa Value of this compound: A Quantitative Overview
Precise experimental determination of the pKa of this compound is not widely reported in publicly accessible literature. However, computational methods provide a reliable estimate.
| Compound | Predicted pKa | Comparison Compound | Experimental pKa |
| This compound | -0.01 ± 0.10[1] | 4-(Trifluoromethyl)aniline | 2.45 (at 25°C)[2] |
| Aniline | ~4.6[3] |
The strikingly low predicted pKa of -0.01 for this compound highlights the profound electron-withdrawing nature of the trifluoromethylsulfonyl group, rendering the anilinic nitrogen exceptionally non-basic.
Theoretical Underpinnings: The Electronic Influence of the Trifluoromethylsulfonyl Group
The basicity of the nitrogen atom in aniline is attributed to the availability of its lone pair of electrons to accept a proton. Substituents on the aromatic ring can either enhance or diminish this basicity through a combination of inductive and resonance effects.
The trifluoromethylsulfonyl group exerts a powerful electron-withdrawing influence through two primary mechanisms:
-
Negative Inductive Effect (-I): The high electronegativity of the oxygen and fluorine atoms in the -SO₂CF₃ group pulls electron density away from the benzene ring through the sigma bonds. This effect is transmitted to the amino group, reducing the electron density on the nitrogen atom.
-
Negative Resonance Effect (-R): The sulfonyl group can participate in resonance, delocalizing the nitrogen's lone pair of electrons into the aromatic system and further onto the oxygen atoms of the sulfonyl group. This delocalization makes the lone pair less available for protonation.
This dual-pronged electron withdrawal drastically reduces the basicity of the aniline, resulting in a significantly lower pKa for its conjugate acid compared to unsubstituted aniline.
Caption: Electronic effects of the -SO₂CF₃ group on aniline basicity.
Experimental Determination of pKa: Methodologies and Protocols
For a definitive determination of the pKa value, empirical methods are indispensable. The following are two robust and widely accepted techniques.
Potentiometric Titration
Potentiometric titration is a high-precision technique for determining pKa values.[4] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.
-
Instrument Calibration: Calibrate the pH meter using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.[5]
-
Sample Preparation:
-
Dissolve a precisely weighed quantity of this compound in a suitable solvent system. For sparingly soluble compounds, a co-solvent system (e.g., methanol-water) may be necessary.[3]
-
The final concentration should be at least 10⁻⁴ M to ensure a detectable inflection point in the titration curve.[4]
-
Maintain a constant ionic strength in the solution using a background electrolyte, such as 0.15 M potassium chloride.[5]
-
-
Titration Procedure:
-
Purge the sample solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[2]
-
Place the solution in a reaction vessel equipped with a magnetic stirrer and immerse the calibrated pH electrode.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Record the pH at regular, small volume increments of the added titrant.[2] Ensure stable readings at each point, with a drift of less than 0.01 pH units per minute.[5]
-
-
Data Analysis:
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
This method is particularly useful for compounds that possess a chromophore close to the ionization center and exhibit a change in their UV-Vis spectrum upon protonation or deprotonation.[7] It requires a smaller amount of sample compared to potentiometric titration.[7]
-
Instrument Setup: Use a calibrated UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).[7]
-
Prepare a series of buffer solutions with a range of known pH values, bracketing the expected pKa.
-
Add a small, constant aliquot of the stock solution to each buffer solution in a 96-well microplate or individual cuvettes.[7]
-
-
Spectral Acquisition:
-
Record the UV-Vis absorption spectrum (e.g., from 230-500 nm) for the compound in each buffer solution.[7]
-
Also, record the spectrum of blank buffer solutions for background correction.
-
-
Data Analysis:
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Conclusion
The pKa of this compound is predicted to be exceptionally low, a direct consequence of the potent electron-withdrawing nature of the trifluoromethylsulfonyl substituent. This property is of paramount importance for medicinal chemists, as it dictates the compound's behavior in biological systems. While computational predictions provide a valuable starting point, rigorous experimental determination via methods such as potentiometric titration or UV-Vis spectrophotometry is essential for obtaining a definitive value. The protocols and theoretical framework presented in this guide offer a comprehensive resource for researchers working with this and structurally related compounds, facilitating a more informed approach to drug design and development.
References
- Creative Bioarray.
- Chemagination.
- National Center for Biotechnology Information. Rapid Determination of Ionization Constants (pKa)
- ACS Publications.
- Journal of Engineering Research and Applied Science. Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]
- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
- National Center for Biotechnology Information.
- University of California, Davis. UV-Vis Spectrometry, pKa of a dye. [Link]
- Pharma Tutor.
- DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
- ChemBK. 4-trifluoromethyl aniline. [Link]
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- 1. This compound | 473-27-8 [amp.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. One moment, please... [journaleras.com]
- 4. 4-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 5. afit.edu [afit.edu]
- 6. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. echemi.com [echemi.com]
Spectroscopic data (NMR, IR, MS) for 4-(Trifluoromethylsulfonyl)aniline
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Trifluoromethylsulfonyl)aniline
Introduction
This compound, also known as 4-aminophenyl trifluoromethyl sulfone, is an organic compound featuring an aniline moiety substituted with a potent electron-withdrawing trifluoromethylsulfonyl group at the para position.[1][2][3] This substitution significantly influences the electronic properties of the aromatic ring and the amino group, making it a valuable building block in medicinal chemistry and materials science. Its molecular formula is C₇H₆F₃NO₂S, and it has a molecular weight of 225.19 g/mol .[1][4][5][6][7]
Accurate structural elucidation and purity assessment are paramount for any chemical entity intended for research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a detailed analysis of the spectroscopic data for this compound, offering insights into the interpretation of its spectra and the experimental protocols for their acquisition.
Chemical Structure
The structural integrity of this compound is the foundation for interpreting its spectroscopic output.
Caption: Chemical Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.
-
Filtration: Filter the solution through a pipette with a cotton or glass wool plug directly into a standard 5 mm NMR tube to remove any particulate matter.
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. Typically, 16-32 scans are sufficient.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the amine protons. The powerful electron-withdrawing trifluoromethylsulfonyl (-SO₂CF₃) group and the electron-donating amino (-NH₂) group create a push-pull system, resulting in a well-resolved aromatic region.
-
Aromatic Protons (δ 6.8-7.8 ppm): The para-substitution pattern gives rise to a classic AA'BB' system, which often appears as two distinct doublets.
-
The protons ortho to the amino group (H-2, H-6) are shielded and appear upfield.
-
The protons ortho to the sulfonyl group (H-3, H-5) are strongly deshielded and appear significantly downfield.
-
-
Amine Protons (δ ~6.3 ppm in DMSO-d₆): The two protons of the amino group typically appear as a broad singlet. The chemical shift of this peak is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic H (ortho to -NH₂) | ~6.8 | Doublet (d) | 2H |
| Aromatic H (ortho to -SO₂CF₃) | ~7.7 | Doublet (d) | 2H |
| Amine (-NH₂) | Variable (~6.3) | Broad Singlet (br s) | 2H |
¹³C NMR Spectroscopy Analysis
The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton.
-
Aromatic Carbons (δ 113-155 ppm): Four signals are expected for the aromatic carbons due to molecular symmetry.
-
The carbon attached to the nitrogen (C-1) will be shifted downfield.
-
The carbons ortho to the amino group (C-2, C-6) are shielded.
-
The carbons ortho to the sulfonyl group (C-3, C-5) are also shifted downfield.
-
The carbon bearing the sulfonyl group (C-4) is significantly deshielded and appears furthest downfield in the aromatic region.
-
-
Trifluoromethyl Carbon (δ ~120 ppm): The CF₃ carbon signal appears as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).
| Carbon Assignment | Expected Chemical Shift (ppm) | Key Feature |
| C-NH₂ (C1) | ~153 | Downfield shift |
| C-H (ortho to -NH₂) | ~113 | Shielded |
| C-H (ortho to -SO₂CF₃) | ~128 | Deshielded |
| C-SO₂CF₃ (C4) | ~135 | Deshielded |
| -CF₃ | ~120 | Quartet (q) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: ATR-IR Data Acquisition
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Spectrum Collection: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be collected beforehand.
IR Spectrum Analysis
The IR spectrum of this compound will display characteristic absorption bands corresponding to its key functional groups.[5]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3480-3300 | N-H Symmetric & Asymmetric Stretching | Primary Amine (-NH₂) |
| 1630-1600 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |
| 1590-1450 | C=C Aromatic Ring Stretching | Benzene Ring |
| 1350-1300 | S=O Asymmetric Stretching | Sulfone (-SO₂-) |
| 1180-1140 | S=O Symmetric Stretching | Sulfone (-SO₂-) |
| 1300-1100 | C-F Stretching | Trifluoromethyl (-CF₃) |
The presence of strong bands for the N-H stretches confirms the aniline moiety, while intense absorptions for the S=O and C-F stretches are definitive evidence for the trifluoromethylsulfonyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. A dilute solution of the sample in a volatile solvent (e.g., ethyl acetate) is injected into the GC.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Impact (EI) at 70 eV is a standard ionization method that induces fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Mass Spectrum Analysis
The mass spectrum provides the molecular weight and key structural fragments.
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound, which is 225.[4]
-
Fragmentation Pattern: The EI process imparts significant energy, causing the molecular ion to fragment in predictable ways. The strong electron-withdrawing nature of the SO₂CF₃ group makes the C-S bond a likely point of cleavage.
Caption: Plausible EI Mass Spectrometry Fragmentation Pathway.
Key Expected Fragments:
| m/z | Proposed Fragment | Loss from Molecular Ion |
| 225 | [M]⁺˙ | - |
| 156 | [M - CF₃]⁺ | •CF₃ |
| 92 | [M - SO₂CF₃]⁺ | •SO₂CF₃ |
| 69 | [CF₃]⁺ | C₇H₆NO₂S |
Summary and Conclusion
The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound.
-
¹H and ¹³C NMR confirm the carbon-hydrogen framework, showing the characteristic para-substituted aromatic pattern influenced by the opposing electronic effects of the amino and trifluoromethylsulfonyl groups.
-
IR spectroscopy verifies the presence of all key functional groups: the primary amine (-NH₂), the sulfone (-SO₂-), and the trifluoromethyl (-CF₃) moieties.
-
Mass spectrometry establishes the correct molecular weight (225 g/mol ) and reveals a fragmentation pattern consistent with the molecular structure.
This guide details the expected spectroscopic data and provides the foundational protocols for their acquisition, serving as a vital resource for researchers utilizing this compound in their work.
References
- SpectraBase. This compound. [Link]
- SpectraBase. 4-(Trifluoromethylsulfonyl)
Sources
An In-depth Technical Guide to the Stability and Degradation Pathways of 4-(Trifluoromethylsulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
4-(Trifluoromethylsulfonyl)aniline is a key building block in modern medicinal and agrochemical research, valued for the unique electronic properties conferred by its trifluoromethylsulfonyl group.[1] Understanding the stability and degradation profile of this intermediate is paramount for ensuring the quality, safety, and efficacy of the final products. This technical guide provides a comprehensive analysis of the intrinsic stability of this compound, predicts its degradation pathways under various stress conditions, and outlines robust analytical methodologies for its stability assessment. By integrating data from analogous compounds and foundational chemical principles, this document serves as an essential resource for professionals engaged in the development of molecules incorporating this critical moiety.
Introduction: The Chemical Significance of this compound
This compound, also known as 4-aminophenyl trifluoromethyl sulfone, is an aromatic amine distinguished by the presence of a powerful electron-withdrawing trifluoromethylsulfonyl (triflyl) group.[1] This functional group significantly influences the molecule's chemical reactivity and physicochemical properties, making it a valuable intermediate in the synthesis of a wide range of biologically active compounds. The trifluoromethyl moiety is known to enhance metabolic stability and lipophilicity, desirable traits in drug design.[1] A thorough understanding of its stability is a critical prerequisite for the development of robust synthetic routes, stable formulations, and reliable analytical methods.
This guide adheres to the principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines to explore the potential liabilities of this molecule.[2][3] Forced degradation, or stress testing, involves subjecting a compound to conditions more severe than accelerated stability testing to predict its degradation profile.[3]
Intrinsic Stability Profile
The stability of this compound is a function of the interplay between its two primary functional groups: the aromatic amine and the trifluoromethylsulfonyl group.
-
The Aniline Moiety: Aromatic amines are susceptible to oxidation, which can be initiated by light, heat, or oxidizing agents.[4][5] The amino group is a known chromophore and can be a focal point for photodegradation.
-
The Trifluoromethylsulfonyl Group: This group is generally considered to be chemically robust due to the high strength of the carbon-fluorine bonds.[1] However, the sulfur-carbon bond can be susceptible to cleavage under certain harsh conditions.
Based on the analysis of related compounds and general chemical principles, the predicted stability of this compound under various stress conditions is summarized in the table below.
| Stress Condition | Predicted Stability | Rationale and Key Considerations |
| Acidic Hydrolysis | Likely Stable | The trifluoromethylsulfonyl group is a strong deactivating group, reducing the electron density on the aromatic ring and making it less susceptible to electrophilic attack. The amino group will be protonated, further deactivating the ring. |
| Alkaline Hydrolysis | Likely Stable | While strongly basic conditions can sometimes cleave sulfonamides, the C-S bond in aryl sulfones is generally stable. The electron-withdrawing nature of the triflyl group may slightly increase susceptibility compared to non-fluorinated analogues, but significant degradation is not expected under typical stress testing conditions. |
| Oxidative Degradation | Susceptible | The primary amino group is a well-known site for oxidation.[4] Reaction with peroxides or other oxidizing agents is expected to lead to the formation of nitroso, nitro, and polymeric impurities.[5] |
| Photodegradation | Susceptible | Aromatic amines are known to be photolabile. The primary anticipated photodegradation pathway for sulfonamides involves the cleavage of the sulfur-nitrogen bond.[6] For an aryl sulfone, cleavage of the carbon-sulfur bond is also a possibility. |
| Thermal Degradation | Moderately Stable | While the molecule is a solid with a melting point of approximately 96°C, high temperatures (approaching 370-650°C for related aromatic sulfones) are expected to induce decomposition.[7] The likely point of initial cleavage is the C-S bond. |
Predicted Degradation Pathways and Mechanisms
The following sections detail the most probable degradation pathways for this compound under forced degradation conditions. These pathways are predicted based on established reactivity for anilines and aryl sulfonamides.
Oxidative Degradation
Oxidative stress is predicted to be a primary degradation pathway for this compound, targeting the nucleophilic amino group. The reaction is likely to proceed through a series of oxidation steps, as illustrated below.
Caption: Predicted oxidative degradation pathway of this compound.
The initial oxidation of the aniline nitrogen would form a nitroso derivative, which can be further oxidized to the corresponding nitro compound.[5] Additionally, radical-mediated coupling reactions can lead to the formation of dimeric and polymeric impurities.[4]
Photodegradation
Exposure to light, particularly in the presence of a photosensitizer, is expected to induce degradation. The most documented photodegradation pathway for sulfonamides is cleavage of the S-N bond.[6] In the case of an aryl sulfone, homolytic cleavage of the C-S bond is also a plausible pathway.
Caption: Predicted photodegradation pathway via C-S bond cleavage.
This pathway would generate highly reactive aryl and triflyl radicals, which could then recombine or react with the solvent to form a variety of secondary degradation products.
Thermal Degradation
At elevated temperatures, the weakest bond in the molecule is likely to cleave. In the case of this compound, this is predicted to be the carbon-sulfur bond of the sulfone group.
Sources
- 1. CAS 473-27-8: this compound [cymitquimica.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidation of substituted anilines to nitroso-compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note & Protocol: Direct N-Sulfonylation of Aniline with Trifluoromethanesulfonyl Chloride
Abstract & Introduction
The synthesis of N-aryl trifluoromethanesulfonamides (triflylamides) is a cornerstone transformation in modern synthetic chemistry, providing access to valuable intermediates in medicinal chemistry and materials science. The trifluoromethanesulfonyl group (-SO₂CF₃, "triflyl") is a highly electron-withdrawing and metabolically stable moiety, making it a desirable functional group in drug design. This document provides a comprehensive guide to the direct N-sulfonylation of aniline with trifluoromethanesulfonyl chloride (TfCl), yielding N-phenyltrifluoromethanesulfonamide.
While conceptually straightforward, the reaction between a primary amine and the highly electrophilic trifluoromethanesulfonyl chloride presents significant practical challenges. The high reactivity of TfCl necessitates careful control over reaction conditions to prevent side reactions and ensure safety.[1] Furthermore, the reaction generates hydrochloric acid (HCl) as a byproduct, which readily protonates the starting aniline, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a suitable non-nucleophilic base as an acid scavenger is critical for achieving high yields. This guide details a robust protocol, explains the underlying chemical principles, and provides critical safety information for successfully performing this transformation.
Critical Safety & Hazard Analysis
WARNING: Trifluoromethanesulfonyl chloride (TfCl) is an extremely hazardous and reactive substance that must be handled only by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).[1][2]
-
Corrosivity: TfCl is highly corrosive and can cause severe chemical burns to the skin, eyes, and respiratory tract upon contact or inhalation.[1][3] A face shield, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber) are mandatory.[2]
-
Reactivity with Water: TfCl reacts violently with water and other protic solvents (e.g., alcohols) in a highly exothermic reaction, releasing corrosive hydrogen chloride (HCl) gas and trifluoromethanesulfonic acid (a superacid).[1][2] All glassware must be oven- or flame-dried, and the reaction must be conducted under strictly anhydrous and inert conditions (e.g., Nitrogen or Argon atmosphere).
-
Inhalation Hazard: TfCl is a volatile liquid (boiling point ~30°C) with a sharp, pungent odor.[3] Inhalation can cause severe irritation and corrosive damage to the lungs, potentially leading to pulmonary edema.[1][3] Always handle in a well-ventilated fume hood.
-
Storage: Store TfCl in a tightly sealed container under an inert atmosphere in a cool, dry, well-ventilated area away from incompatible materials like water, bases, and oxidizing agents.[1][2]
Reaction Mechanism & Principles
The direct N-sulfonylation of aniline is a nucleophilic acyl substitution-type reaction occurring at the sulfur center. The process can be broken down into two key stages, which are critically dependent on the presence of a base.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline attacks the highly electrophilic sulfur atom of trifluoromethanesulfonyl chloride. This forms a tetrahedral intermediate. The departure of the chloride ion, an excellent leaving group, yields a protonated sulfonamide.
-
Acid Scavenging: The generated hydrochloric acid (HCl) is immediately neutralized by a non-nucleophilic organic base (e.g., pyridine, triethylamine) present in the reaction mixture. This step is crucial for two reasons: it prevents the protonation and deactivation of the aniline starting material, and it deprotonates the intermediate ammonium salt to yield the final, neutral N-phenyltrifluoromethanesulfonamide product.
Experimental Protocol
This protocol describes the synthesis of N-phenyltrifluoromethanesulfonamide on a 10 mmol scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Quantity | Mmol |
| Aniline | Reagent, ≥99.5% | Sigma-Aldrich | 0.92 mL (0.93 g) | 10.0 |
| Trifluoromethanesulfonyl chloride (TfCl) | Synthesis grade, ≥98% | Sigma-Aldrich | 0.84 mL (1.42 g) | 8.4 |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich | 1.21 mL (1.18 g) | 15.0 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 50 mL | - |
| Hydrochloric Acid (HCl) | 1 M aqueous | Fisher Scientific | ~40 mL | - |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous | Fisher Scientific | ~20 mL | - |
| Brine (Saturated NaCl) | Saturated aqueous | Fisher Scientific | ~20 mL | - |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific | ~5 g | - |
Note: It is common practice to use a slight excess of the amine relative to the sulfonyl chloride to ensure the complete consumption of the more hazardous reagent.
Equipment
-
100 mL two-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet with bubbler
-
Syringes (1 mL, 2 mL) and needles
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Procedure
The entire workflow, from setup to purification, is a multi-step process requiring careful execution.
-
Reaction Setup: Assemble the 100 mL two-neck round-bottom flask with a magnetic stir bar. Flame-dry the flask under vacuum or oven-dry it and allow it to cool to room temperature under a stream of nitrogen or argon. Equip the flask with septa and maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: In the flask, dissolve aniline (0.92 mL, 10.0 mmol) and anhydrous pyridine (1.21 mL, 15.0 mmol) in 40 mL of anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0°C.
-
Triflyl Chloride Addition: Draw trifluoromethanesulfonyl chloride (0.84 mL, 8.4 mmol) into a dry syringe. Add the TfCl to the stirred aniline solution dropwise over a period of 15-20 minutes. CAUTION: The reaction is exothermic; a slow addition rate is crucial to maintain the temperature below 5-10°C. A white precipitate (pyridinium hydrochloride) will form.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for one hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate as eluent) until the limiting reagent (TfCl) is consumed (typically 2-4 hours).
-
-
Cool the flask back to 0°C and carefully quench the reaction by slowly adding 20 mL of deionized water.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove pyridine and any unreacted aniline.
-
Wash with saturated NaHCO₃ solution (1 x 20 mL) to neutralize any remaining acid.
-
Finally, wash with brine (1 x 20 mL) to remove residual water.[4]
-
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄).[4] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, typically a light-brown solid or oil, can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Parameter Optimization & Troubleshooting
The success of this reaction hinges on balancing several key parameters. The following table summarizes their effects and provides a starting point for optimization.
| Parameter | Options | Rationale & Effect on Reaction |
| Base | Pyridine, Triethylamine (Et₃N), 2,6-Lutidine | A non-nucleophilic base is essential to scavenge HCl.[6] Pyridine is effective, but more sterically hindered bases like 2,6-lutidine can sometimes minimize side reactions. Et₃N is a stronger, more common base. |
| Solvent | Dichloromethane (DCM), THF, Diethyl Ether | Anhydrous, aprotic solvents are required to prevent reaction with TfCl.[1] DCM is often preferred for its ability to dissolve the starting materials and its relatively low boiling point, which simplifies removal. |
| Temperature | -78°C, 0°C, Room Temperature | Low temperature (0°C or below) is critical during the addition of TfCl to control the exotherm and minimize the formation of undesired byproducts, such as the bis-sulfonated aniline.[5] |
| Stoichiometry | Base (1.2-2.0 eq.), TfCl (0.8-1.0 eq.) | At least one equivalent of base per equivalent of TfCl is required. Using a slight excess (e.g., 1.5 eq.) ensures complete acid neutralization. Using a slight excess of aniline to TfCl ensures the complete consumption of the highly reactive and hazardous triflyl chloride. |
References
- Sinocure Chemical Group. Trifluoromethanesulfonyl Chloride (CAS 421-83-0): Properties, Uses, Safety & Manufacturing.
- Wechem. (2025). Stability and safe use strategy of trifluoromethanesulfonyl chloride.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79000, Trifluoromethanesulfonyl chloride. PubChem.
- Haz-Map. (n.d.). Trifluoromethanesulfonyl chloride.
- Google Patents. (2020). CN111269152A - Preparation method of N-phenyl bis (trifluoromethanesulfonyl) imide.
- Synthesis of N-aryl derived formamides using triflic anhydride. (n.d.).
- ChemicalBook. (n.d.).
- LibreTexts. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts.
- Comins, D. L., Dehghani, A., Foti, C. J., & Joseph, S. P. (1997). Pyridine-Derived Triflating Reagents: N-(2-Pyridyl)-Triflimide and N-(5-Chloro-2-Pyridyl)Triflimide. Organic Syntheses, 74, 77.
Sources
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- 2. Stability and safe use strategy of trifluoromethanesulfonyl chloride - Wechem [m.wechemglobal.com]
- 3. Trifluoromethanesulfonyl chloride | CClF3O2S | CID 79000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN111269152A - Preparation method of N-phenyl bis (trifluoromethanesulfonyl) imide - Google Patents [patents.google.com]
Application Notes & Protocols for the Synthesis of 4-(Trifluoromethylsulfonyl)aniline via Nucleophilic Substitution
Document ID: AN-CNS-2026-01-07 Version: 1.0 For Internal Research & Development Use
Abstract & Introduction
4-(Trifluoromethylsulfonyl)aniline is a critical building block in contemporary medicinal chemistry and agrochemical development. Its unique structure, featuring a nucleophilic aniline moiety and a potent electron-withdrawing trifluoromethylsulfonyl group (-SO₂CF₃), imparts desirable properties such as enhanced metabolic stability and lipophilicity to parent molecules.[1] This guide provides an in-depth analysis and detailed protocols for the synthesis of this key intermediate, with a primary focus on the nucleophilic aromatic substitution (SNAr) pathway. We will explore the mechanistic underpinnings of this strategy and contrast it with modern palladium-catalyzed cross-coupling alternatives, offering researchers a comprehensive toolkit for its preparation.
The strong electron-withdrawing nature of the trifluoromethylsulfonyl group significantly activates the aromatic ring for nucleophilic attack, making SNAr a viable and direct synthetic strategy.[1] This document details the causality behind experimental choices, ensuring protocols are robust and reproducible for professionals in drug development and chemical research.
Scientific Principles & Mechanistic Overview
The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The cornerstone of the primary synthetic route described herein is the Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike nucleophilic substitutions on aliphatic systems, the SNAr mechanism does not proceed via a direct backside attack. Instead, it is a two-step addition-elimination process.[2]
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (in this case, an ammonia source) on the carbon atom bearing the leaving group. This step is typically rate-determining. The presence of a strong electron-withdrawing group, such as -SO₂CF₃, positioned ortho or para to the leaving group is essential. This group stabilizes the resulting high-energy carbanionic intermediate, known as a Meisenheimer complex, through resonance.[2]
-
Leaving Group Elimination: The aromaticity of the ring is restored in the second, typically faster, step through the expulsion of the leaving group (e.g., F⁻, Cl⁻).
The choice of leaving group is critical. While chloride is common, fluoride is often superior for SNAr reactions. Fluorine's high electronegativity strongly polarizes the C-F bond, rendering the carbon atom highly electrophilic and susceptible to nucleophilic attack, thereby accelerating the initial addition step.
Alternative Strategy: Buchwald-Hartwig Amination
For aryl halides that are less reactive or when SNAr conditions prove too harsh, modern palladium-catalyzed cross-coupling reactions offer a powerful alternative. The Buchwald-Hartwig amination facilitates the formation of carbon-nitrogen bonds between aryl halides and amines.[3][4] This reaction has a broad substrate scope and typically proceeds under milder conditions than classical methods like the Ullmann condensation.[3]
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[5][6] The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which promotes the key steps of the catalytic cycle.[6]
Experimental Protocols & Application Data
This section provides detailed, step-by-step protocols for the synthesis of this compound.
Protocol 1: Synthesis via Direct SNAr Amination
This protocol details the direct amination of an activated aryl fluoride. The use of a high-pressure reactor is necessary to achieve the required temperature and maintain ammonia concentration.
Starting Material: 4-Fluoro-1-(trifluoromethylsulfonyl)benzene Rationale: The fluoride leaving group provides high reactivity due to the strong polarization of the C-F bond, making it an ideal substrate for SNAr.
| Parameter | Specification | Rationale & Expert Notes |
| Key Reagents | 4-Fluoro-1-(trifluoromethylsulfonyl)benzene, Aqueous Ammonia (28-30%) | Aqueous ammonia serves as both the nucleophile and a basic medium. A large excess is used to drive the reaction equilibrium towards the product. |
| Solvent | Dimethyl Sulfoxide (DMSO) | A polar aprotic solvent is chosen to dissolve the reactants and stabilize the charged Meisenheimer intermediate, accelerating the reaction. |
| Temperature | 120-140 °C | Elevated temperatures are required to overcome the activation energy barrier for the formation of the Meisenheimer complex. |
| Pressure | 5-10 bar (generated in situ) | Reaction is conducted in a sealed pressure vessel (autoclave) to prevent the evaporation of ammonia and solvent at high temperatures. |
| Typical Yield | 75-90% | High yields are achievable under optimized conditions. |
| Pros | High atom economy, relatively inexpensive reagents, direct route. | This method avoids the use of expensive transition metal catalysts and ligands. |
| Cons | Requires specialized high-pressure equipment, harsh reaction conditions. | Safety precautions for high-pressure reactions are paramount. |
Step-by-Step Methodology:
-
Reactor Setup: Charge a 100 mL stainless-steel autoclave equipped with a magnetic stir bar, pressure gauge, and thermocouple. CAUTION: All high-pressure operations must be conducted behind a blast shield in a certified fume hood.
-
Reagent Addition: To the autoclave, add 4-fluoro-1-(trifluoromethylsulfonyl)benzene (10.0 g, 46.7 mmol) and DMSO (20 mL).
-
Nucleophile Addition: Carefully add concentrated aqueous ammonia (28-30%, 40 mL, ~600 mmol) to the vessel.
-
Reaction Execution: Seal the autoclave securely. Begin stirring and heat the reaction mixture to 130 °C using an external heating mantle. The internal pressure will rise as the temperature increases.
-
Monitoring & Completion: Maintain the internal temperature at 130 °C for 12-18 hours. The reaction can be monitored by taking aliquots (after cooling) and analyzing via TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature (<25 °C). CAUTION: Vent the excess ammonia pressure slowly in a well-ventilated fume hood.
-
Extraction: Open the reactor and pour the reaction mixture into a separatory funnel containing deionized water (200 mL) and ethyl acetate (150 mL). Shake vigorously and separate the layers. Extract the aqueous layer with two additional portions of ethyl acetate (2 x 75 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a light-yellow solid, can be purified by recrystallization from a mixture of ethanol and water to afford this compound as a white crystalline solid.[7]
Protocol 2: Synthesis via Buchwald-Hartwig Amination
This protocol provides a modern, catalyzed approach suitable for various aryl halides and offers milder conditions.
Starting Material: 4-Bromo-1-(trifluoromethylsulfonyl)benzene Rationale: Aryl bromides are excellent substrates for palladium-catalyzed cross-coupling, offering a good balance of reactivity and stability.
| Parameter | Specification | Rationale & Expert Notes |
| Key Reagents | 4-Bromo-1-(trifluoromethylsulfonyl)benzene, Pd₂(dba)₃, Xantphos, Sodium tert-butoxide (NaOtBu) | Pd₂(dba)₃ is a common Pd(0) precatalyst. Xantphos is a bulky, electron-rich ligand that facilitates the key catalytic steps. NaOtBu is a strong, non-nucleophilic base.[6] |
| Amine Source | Benzophenone imine (followed by acidic hydrolysis) | Benzophenone imine serves as an NH₂ equivalent. It couples efficiently, and the resulting imine is easily hydrolyzed to the primary aniline. This avoids direct use of ammonia gas. |
| Solvent | Toluene (anhydrous, degassed) | A non-polar aprotic solvent is standard for this reaction. It must be rendered oxygen-free to prevent catalyst deactivation. |
| Temperature | 90-110 °C | Milder than SNAr, typical for cross-coupling reactions. |
| Typical Yield | 80-95% | This method is known for its high efficiency and functional group tolerance. |
| Pros | Milder conditions, broad substrate scope, high yields. | Highly reliable and adaptable for library synthesis. |
| Cons | Expensive catalyst and ligands, requires inert atmosphere. | Reagents are air- and moisture-sensitive. |
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add 4-bromo-1-(trifluoromethylsulfonyl)benzene (10.0 g, 34.6 mmol), Pd₂(dba)₃ (317 mg, 0.346 mmol, 1 mol%), Xantphos (400 mg, 0.692 mmol, 2 mol%), and sodium tert-butoxide (4.0 g, 41.5 mmol).
-
Solvent and Nucleophile Addition: Add anhydrous, degassed toluene (100 mL) via cannula, followed by benzophenone imine (6.95 g, 38.1 mmol).
-
Reaction Execution: Heat the reaction mixture to 100 °C under the inert atmosphere with vigorous stirring.
-
Monitoring: Follow the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS until the starting aryl bromide is consumed (typically 8-16 hours).
-
Work-up (Part 1 - Hydrolysis): Cool the mixture to room temperature. Add tetrahydrofuran (THF, 50 mL) followed by 2 M hydrochloric acid (HCl, 50 mL). Stir vigorously for 2 hours to hydrolyze the intermediate imine.
-
Extraction: Neutralize the mixture with saturated sodium bicarbonate solution. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 75 mL).
-
Washing & Drying: Combine all organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield pure this compound.
Conclusion
The synthesis of this compound can be effectively achieved through multiple nucleophilic substitution strategies. The direct SNAr amination of an activated aryl fluoride offers a cost-effective and atom-economical route, albeit one that requires specialized high-pressure equipment. For broader substrate applicability and milder conditions, the palladium-catalyzed Buchwald-Hartwig amination stands as a robust and highly efficient alternative, reflecting the advances in modern synthetic organic chemistry. The choice of protocol will depend on the available equipment, substrate, and cost considerations of the research or development campaign.
References
- Organic Syntheses. (n.d.). fluoromethyl phenyl sulfone.
- PubChem. (n.d.). 4-Fluoro-3-(trifluoromethyl)aniline.
- Hu, Y., Chen, Y., Yu, F., & Zhang, Y. (2023). Synthesis of Azidodifluoromethyl Phenyl Sulfone and Its Use as a Synthetic Equivalent of the Azidodifluoromethyl Anion. The Journal of Organic Chemistry, 88(12), 8047-8056.
- McCarthy, J. R., Matthews, D. P., & Paolini, J. P. (1990). Reaction of Sulfoxides with Diethylaminosulfur Trifluoride: Fluoromethyl Phenyl Sulfone, A Reagent for the Synthesis of Fluoroalkenes. Organic Syntheses, 70, 215.
- Wikipedia. (n.d.). Ullmann condensation.
- Yang, D., et al. (2018). The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. Molecules, 23(7), 1736.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chiang Mai J. Sci. (2018). Rapid and Efficient Synthesis of 4-[(tri fluorine methyl)-2, 6-di Nitro Phenyl Amino].
- The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Wikipedia. (n.d.). Ullmann reaction.
- Google Patents. (n.d.). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Joule, J. A., & Mills, K. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. European Journal of Organic Chemistry, 2016(18), 2975-2987.
- D'Souza, M. J., et al. (2016). Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. Journal of Chemical Education, 93(4), 724-727.
- Abarca, B., et al. (2005). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 10(10), 1313-1318.
- Journal of Chemical Education. (2012). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution.
Sources
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: A Guide to the Triflation of Alcohols Using N-Phenyl-bis(trifluoromethanesulfonimide)
A Note on Reagent Nomenclature: This guide focuses on the application of N-Phenyl-bis(trifluoromethanesulfonimide), the scientifically recognized reagent for the triflation reactions discussed herein. This compound, also known as N,N-bis(trifluoromethylsulfonyl)aniline or Phenyl Triflimide (PhNTf₂), is a derivative of aniline where two trifluoromethylsulfonyl groups are attached to the nitrogen atom. It is distinct from 4-(Trifluoromethylsulfonyl)aniline, where a single trifluoromethylsulfonyl group is attached to the phenyl ring. For the conversion of alcohols to triflates, N-Phenyl-bis(trifluoromethanesulfonimide) is the appropriate and widely utilized reagent.
Introduction: The Strategic Importance of Triflation
In the landscape of modern organic synthesis, the transformation of an alcohol into a superior leaving group is a pivotal step that unlocks a myriad of subsequent reactions. The trifluoromethanesulfonyl group (triflyl or Tf) is among the most potent leaving groups known, making alkyl triflates highly valuable, yet often unstable, intermediates.[1][2] Their extreme reactivity allows for efficient nucleophilic substitution and cross-coupling reactions, which are foundational in the construction of complex molecular architectures for pharmaceuticals and advanced materials.[3][4][5]
While trifluoromethanesulfonic anhydride (Tf₂O) is a powerful and common triflating agent, its high reactivity can be a double-edged sword, often leading to side reactions and requiring stringent, low-temperature conditions.[1][2][6] This has led to the prominence of N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂), a milder, crystalline, and easy-to-handle alternative.[7][8][9] PhNTf₂ offers enhanced selectivity and operational simplicity, proving particularly effective for the triflation of alcohols, phenols, and the formation of enol triflates from carbonyl compounds.[4][5][7][9]
This document serves as a comprehensive guide for researchers, providing the theoretical underpinnings and practical protocols for the successful triflation of alcohols using PhNTf₂.
The Causality of Triflation: Mechanism of Action
The triflation of an alcohol with PhNTf₂ is fundamentally an acid-base reaction followed by a nucleophilic attack. The process is designed to convert a poor leaving group (hydroxide, -OH) into an excellent one (triflate, -OTf).
The key steps are as follows:
-
Deprotonation: A non-nucleophilic base is introduced to deprotonate the alcohol, forming a more nucleophilic alkoxide. The choice of base is critical; it must be strong enough to deprotonate the alcohol but not so nucleophilic that it competes with the alkoxide in attacking the triflating agent.
-
Nucleophilic Attack: The newly formed alkoxide attacks one of the electrophilic sulfur atoms of N-Phenyl-bis(trifluoromethanesulfonimide).
-
Group Transfer: The triflyl group is transferred to the alkoxide, forming the desired alkyl triflate product. The other product is the corresponding N-phenyltrifluoromethanesulfonamide anion, which is subsequently protonated during workup.
The stability and reduced reactivity of PhNTf₂ compared to Tf₂O stem from the electron-withdrawing nature of the phenyl group and the resonance stabilization of the imide structure, making the sulfur centers less electrophilic and the reagent less susceptible to hydrolysis.[7][9]
Caption: Figure 1: Reaction Mechanism of Alcohol Triflation with PhNTf₂.
Experimental Protocols & Methodologies
General Protocol for Triflation of a Primary Alcohol
This protocol describes a representative procedure for the triflation of a primary alcohol using PhNTf₂. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials:
-
Primary Alcohol (1.0 equiv)
-
N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) (1.2 - 1.5 equiv)
-
Triethylamine (TEA) or 2,6-Lutidine (1.5 - 2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottomed flask, magnetic stirrer, septa, and argon/nitrogen inlet
Procedure:
-
Reaction Setup: To an oven-dried, three-necked round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the primary alcohol (1.0 equiv).
-
Solvent Addition: Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add the base (e.g., triethylamine, 1.5 equiv) dropwise to the stirred solution.
-
Reagent Addition: In a single portion, add N-Phenyl-bis(trifluoromethanesulfonimide) (1.2 equiv) to the reaction mixture.[7]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Quenching: Once the reaction is complete, quench by adding saturated aqueous ammonium chloride solution.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volume of aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude alkyl triflate is often used immediately in the next step due to its instability. If necessary, purification can be attempted via rapid flash column chromatography on silica gel, using a non-polar eluent system (e.g., hexanes/ethyl acetate), but decomposition on silica is a known risk.[7]
Workflow Visualization
Caption: Figure 2: Experimental Workflow for Alcohol Triflation.
Data Summary: Reaction Parameters
The choice of base and reaction conditions can be adapted based on the substrate. While primary alcohols react readily, secondary alcohols may require slightly more forcing conditions or a stronger, non-nucleophilic base.
| Entry | Substrate Type | Base | Equiv. PhNTf₂ | Temp (°C) | Typical Time (h) | Notes |
| 1 | Primary Alcohol | TEA, Pyridine | 1.2 | 0 to RT | 1 - 4 | Standard conditions, generally high yields.[2][6] |
| 2 | Secondary Alcohol | 2,6-Lutidine, DBU | 1.5 | 0 to RT | 2 - 8 | Slower reaction; sterically hindered bases prevent side reactions.[7] |
| 3 | Acid-sensitive Substrate | Poly(4-vinylpyridine) | 1.5 | RT | 0.5 - 2 | Simplifies workup; pyridinium salt is filtered off.[1][2][10] |
| 4 | Phenol | K₂CO₃, TEA | 1.1 | RT | 2 - 6 | A very common and high-yielding transformation.[3][7] |
Scope, Limitations, and Troubleshooting
Scope:
-
Alcohols: Primary and secondary alcohols are excellent substrates. Tertiary alcohols are generally not suitable as they tend to undergo elimination.
-
Phenols: PhNTf₂ is highly effective for the triflation of a wide range of substituted phenols, creating aryl triflates that are crucial for cross-coupling reactions.[3][7]
-
Functional Group Tolerance: The milder nature of PhNTf₂ allows for better tolerance of various functional groups compared to Tf₂O.[8][9]
Limitations & Side Reactions:
-
Product Instability: Alkyl triflates, especially from primary alcohols, can be unstable and are often best generated and used in situ or used immediately after a rapid workup.[1] They are highly sensitive to moisture and nucleophiles.
-
Elimination: For secondary alcohols, elimination to form an alkene can be a competing side reaction, particularly with unhindered bases or at elevated temperatures.
-
Amine Reactivity: If the substrate contains a nucleophilic amine, N-triflation can occur. Protecting the amine group may be necessary.[7][11]
Troubleshooting:
-
Incomplete Reaction: If the reaction stalls, consider adding a slight excess of both the base and PhNTf₂. Ensure all reagents and solvents are scrupulously dry, as water will consume the triflating agent.
-
Low Yield/Decomposition: This is often due to product instability. Minimize the time between reaction completion and the next step. Avoid purification by column chromatography if possible, or use a very fast column with deactivated silica gel.
-
Formation of Pyridinium Adducts: When using pyridine or related bases, the highly electrophilic alkyl triflate product can alkylate the base.[2] Using a more sterically hindered base like 2,6-lutidine or a polymer-supported base can mitigate this issue.[1][2]
References
- BenchChem. (2025).
- BenchChem. (2025).
- Ross, A. D. et al. (2000). A straightforward preparation of primary alkyl triflates and their utility in the synthesis of derivatives of ethidium. Journal of the Chemical Society, Perkin Transactions 1.
- Anderson, K. & Harrum, J. (1987). Synthesis of Triflate and Chloride Salts of Alkyl N,N-Bis(2,2,2-Trifluoroethyl)amines. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry.
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (2000).
- Enamine. (n.d.). N-Phenyltrifluoromethanesulfonimide.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Essential Role of N-Phenyltrifluoromethanesulfonimide.
- ChemRxiv. (2022).
- Oakwood Chemical. (n.d.). N-Phenyl bis-trifluoromethane sulfonimide.
- lifechem pharma. (n.d.). N-phenyl-bis Trifluoromethane Sulphonimide.
- ChemicalBook. (2019). Application of N-Phenyl-bis(trifluoromethanesulfonimide) in synthesis reaction.
- Wikipedia. (2025). Triflyl group.
- TCI Chemicals. (n.d.).
- NIH PubChem. (n.d.). Phenyl triflimide.
- NIH PMC. (2016).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Organic Chemistry D
Sources
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- 2. A straightforward preparation of primary alkyl triflates and their utility in the synthesis of derivatives of ethidium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. lifechempharma.com [lifechempharma.com]
- 5. Application of N-Phenyl-bis(trifluoromethanesulfonimide) in synthesis reaction_Chemicalbook [chemicalbook.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]
- 9. N-Phenyltrifluoromethanesulfonimide - Enamine [enamine.net]
- 10. A straightforward preparation of primary alkyl triflates and their utility in the synthesis of derivatives of ethidium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. N-Phenyl bis-trifluoromethane sulfonimide [oakwoodchemical.com]
Application Notes and Protocols: The Strategic Role of 4-(Trifluoromethylsulfonyl)aniline in Suzuki-Miyaura Cross-Coupling Reactions
For: Researchers, scientists, and drug development professionals.
Introduction: Harnessing the Unique Electronic Properties of 4-(Trifluoromethylsulfonyl)aniline
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction is instrumental in the synthesis of biaryl and substituted aryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][2][4] Within the vast scope of this reaction, the electronic nature of the coupling partners plays a critical role in dictating reactivity. This compound emerges as a particularly valuable substrate due to the potent electron-withdrawing nature of the trifluoromethylsulfonyl (triflyl) group (-SO₂CF₃). This feature significantly modulates the electronic properties of the aromatic ring, influencing the key steps of the Suzuki-Miyaura catalytic cycle.
This guide provides an in-depth exploration of the role and application of this compound in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic implications of the triflyl group, present detailed, field-proven protocols, and offer insights to empower researchers in leveraging this versatile building block for the synthesis of complex molecules.
Mechanistic Insights: The Influence of the Trifluoromethylsulfonyl Group
The efficacy of the Suzuki-Miyaura reaction is intrinsically linked to the rates of three fundamental steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5] The strongly electron-withdrawing trifluoromethylsulfonyl group in the para position of the aniline ring exerts a profound influence, primarily on the oxidative addition step.
When a halo-substituted derivative of this compound (e.g., 4-bromo-N-(4-(trifluoromethylsulfonyl)phenyl)aniline) is used as the electrophilic partner, the electron-deficient nature of the aryl halide bond (C-X) is enhanced. This increased polarization facilitates the oxidative addition of the palladium(0) catalyst to the C-X bond, which is often the rate-determining step of the cycle.[5] Consequently, reactions involving such electron-deficient aryl halides can often proceed under milder conditions and may exhibit faster reaction kinetics compared to their electron-rich counterparts.[5]
Conversely, if this compound is converted into an organoboron reagent (e.g., a boronic acid or ester) to serve as the nucleophilic partner, its electron-deficient character can slow down the transmetalation step. This is because the transfer of the aryl group from boron to palladium is generally favored for electron-rich organoboranes. However, careful selection of ligands, bases, and reaction conditions can overcome this challenge.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: The Suzuki-Miyaura catalytic cycle.
Experimental Protocols
The following protocols provide a robust starting point for performing Suzuki-Miyaura cross-coupling reactions with derivatives of this compound. Optimization may be necessary depending on the specific substrates used.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-N-(4-(trifluoromethylsulfonyl)phenyl)aniline with an Arylboronic Acid
This protocol details the coupling of an electron-deficient aryl bromide with a generic arylboronic acid. The electron-withdrawing nature of the trifluoromethylsulfonyl group is expected to facilitate the oxidative addition step.[6]
Materials:
-
4-Bromo-N-(4-(trifluoromethylsulfonyl)phenyl)aniline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 4-bromo-N-(4-(trifluoromethylsulfonyl)phenyl)aniline, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Workflow Diagram for Protocol 1:
Caption: Experimental workflow for Protocol 1.
Protocol 2: One-Pot Borylation and Suzuki-Miyaura Coupling of this compound
This advanced protocol describes a one-pot procedure for the in-situ generation of the boronic ester from this compound followed by a Suzuki-Miyaura coupling. This approach is efficient as it avoids the isolation of the intermediate boronic ester.
Materials:
-
4-Iodo-N-(4-(trifluoromethylsulfonyl)phenyl)aniline (1.0 mmol, 1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)
-
Potassium acetate (KOAc) (1.5 mmol, 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Aqueous sodium carbonate (2 M, 2.0 mL)
-
1,4-Dioxane (5 mL)
Procedure:
-
Borylation Step: In a dry Schlenk flask under an inert atmosphere, combine 4-iodo-N-(4-(trifluoromethylsulfonyl)phenyl)aniline, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂. Add degassed 1,4-dioxane (3 mL). Heat the mixture to 80 °C for 2-4 hours, or until the borylation is complete (monitored by GC-MS).
-
Coupling Step: Cool the reaction mixture to room temperature. To the same flask, add the aryl bromide, the aqueous sodium carbonate solution, and additional degassed 1,4-dioxane (2 mL).
-
Reaction: Heat the mixture to 90 °C and stir vigorously until the coupling reaction is complete (typically 6-18 hours), monitoring by TLC or LC-MS.
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1.
Data Summary and Parameter Selection
The success of a Suzuki-Miyaura reaction is highly dependent on the judicious choice of reaction parameters. The following table provides a summary of common parameters and their rationale when working with substrates like this compound.
| Parameter | Recommended Options | Rationale |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd(dppf)Cl₂ | The choice of catalyst can influence reaction efficiency. Pd(dppf)Cl₂ is often effective for challenging couplings. |
| Ligand | PPh₃, SPhos, XPhos | Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A base is required to activate the organoboron species for transmetalation. The choice of base can impact yield and reaction time.[1] |
| Solvent | Toluene, Dioxane, THF/Water | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.[1] |
| Temperature | 60-110 °C | The reaction temperature is optimized to ensure a reasonable reaction rate without causing decomposition of reactants or products. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst; Poor quality reagents; Incorrect reaction conditions. | Use a fresh batch of catalyst and ensure solvents are anhydrous and degassed. Re-optimize base, ligand, and temperature. |
| Protodeborylation | Presence of excess water or acidic impurities. | Use anhydrous solvents and a stronger, non-nucleophilic base. Minimize reaction time. |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative homocoupling. | Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction. |
| Incomplete Reaction | Insufficient catalyst loading or reaction time. | Increase catalyst loading (e.g., to 5 mol%) and extend the reaction time, while monitoring for side product formation. |
Conclusion
This compound and its derivatives are powerful building blocks in Suzuki-Miyaura cross-coupling reactions. The strong electron-withdrawing nature of the trifluoromethylsulfonyl group significantly activates aryl halides towards oxidative addition, often leading to efficient and high-yielding transformations. By understanding the mechanistic principles and carefully selecting reaction conditions, researchers can effectively utilize these substrates to synthesize a diverse array of complex biaryl compounds for applications in drug discovery and materials science.
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Ma, D., & Zhang, Y. (2019). Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. Organic Letters, 21(22), 8987–8991.
- Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1), 4.
- Buchwald, S. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(30), 5724-5727.
- Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(110), 90861-90865.
- Various Authors. (2023). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. ResearchGate.
- Various Authors. (2015). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. ResearchGate.
- Noël, T., & Buchwald, S. L. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 875.
- El-Sayed, N. N. E., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19047-19084.
- Various Authors. (2020). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... ResearchGate.
- Various Authors. (2021). Biphenyl formamide and biphenyl aniline synthesis via one-pot Suzuki Coupling reaction. ResearchGate.
- Knochel, P., & Buchwald, S. L. (2012). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Angewandte Chemie International Edition, 51(40), 10145–10148.
- Various Authors. (2018). Scheme 2. Suzuki coupling of 4-methyl-7-trifluoromethylsulfonyloxy coumarin intermediate with phenylboronic acid. ResearchGate.
- Kalle, A., & Degeeter, M. (2020). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Molecules, 25(21), 5037.
- Various Authors. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(38), 27365-27369.
Sources
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
The Trifluoromethylsulfonyl Moiety: A Pillar in Modern Medicinal Chemistry
An in-depth guide to the strategic application of 4-(Trifluoromethylsulfonyl)aniline in the design and synthesis of targeted therapeutics.
Introduction: The Strategic Importance of the Trifluoromethylsulfonyl Group
In the landscape of contemporary drug discovery, the strategic incorporation of specific functional groups is paramount to achieving desired pharmacological profiles. Among these, the trifluoromethylsulfonyl (-SO₂CF₃) group, particularly when appended to an aniline scaffold, has emerged as a cornerstone in the medicinal chemist's toolkit. This compound is not merely a synthetic building block; it is a carefully chosen moiety that imparts a unique combination of electronic and physicochemical properties to a molecule.[1][2] Its strong electron-withdrawing nature, coupled with the metabolic stability of the C-F bonds, allows for the fine-tuning of a drug candidate's potency, selectivity, and pharmacokinetic properties.[3][4][5]
This technical guide provides a comprehensive overview of the application of this compound in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also practical, field-proven protocols and insights into the causality behind experimental choices. We will delve into its critical role in the synthesis of kinase inhibitors, explore its structure-activity relationships, and provide detailed methodologies for its incorporation into novel chemical entities.
Core Applications in Drug Discovery: A Focus on Kinase Inhibition
The this compound moiety is a prevalent feature in the design of small molecule kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[6][7][8] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous pathologies.[9] The trifluoromethylsulfonyl group, when positioned on the aniline ring of a kinase inhibitor, often serves as a key pharmacophore, contributing to enhanced binding affinity and target selectivity.
4-Anilinoquinazolines: A Case Study in Targeted Therapy
A prime example of the utility of this compound is in the synthesis of 4-anilinoquinazoline derivatives. This scaffold is found in several FDA-approved epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) inhibitors.[2][3] The aniline portion of these molecules typically binds in the ATP-binding pocket of the kinase. The substituents on the aniline ring play a crucial role in modulating the inhibitor's potency and selectivity.
The strong electron-withdrawing nature of the trifluoromethylsulfonyl group at the para-position of the aniline ring can significantly influence the electronic environment of the aniline nitrogen, thereby affecting its hydrogen bonding interactions with the kinase hinge region.[4] This often leads to potent and selective inhibition.
Structure-Activity Relationship (SAR) Insights
The rational design of potent and selective kinase inhibitors relies heavily on understanding the structure-activity relationships of a given chemical series. For 4-anilinoquinazolines and related scaffolds, the substitution pattern on the aniline ring is a critical determinant of biological activity.
Key SAR Observations for Anilino-Substituted Kinase Inhibitors:
| Position of Substitution on Aniline Ring | Preferred Substituents | Rationale and Impact on Activity |
| Para- (4'-) Position | Small, lipophilic, electron-withdrawing groups (e.g., -Cl, -Br, -CH₃, -SO₂CF₃) | These groups often enhance binding affinity by occupying a hydrophobic pocket in the ATP-binding site. Electron-withdrawing groups can modulate the pKa of the aniline nitrogen, influencing hydrogen bonding.[3][4] |
| Meta- (3'-) Position | Small lipophilic groups (e.g., -Cl, -Br, -CH₃) or hydrogen bond donors (e.g., -OH) | Introduction of a hydroxyl group at the meta position has been shown to produce highly potent inhibitors of Flt and KDR kinases.[3] |
| Ortho- (2'-) Position | Small substituents (e.g., -H, -F) | Bulky groups at the ortho position can cause steric hindrance and reduce binding affinity.[3] |
The trifluoromethylsulfonyl group at the para-position is a particularly effective substituent due to its strong electron-withdrawing character and its ability to engage in favorable interactions within the kinase active site.
Experimental Protocols and Methodologies
The successful incorporation of the this compound moiety into a target molecule requires robust and reproducible synthetic protocols. The following sections provide detailed, step-by-step procedures for key transformations.
Protocol 1: Synthesis of N-(4-(Trifluoromethylsulfonyl)phenyl)quinazolin-4-amine Derivatives via Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the synthesis of 4-anilinoquinazoline derivatives, a common scaffold for kinase inhibitors. The reaction involves the nucleophilic aromatic substitution of a 4-chloroquinazoline with this compound.
Reaction Scheme:
Caption: Synthesis of a 4-anilinoquinazoline derivative.
Materials:
-
4-Chloroquinazoline (1.0 eq)
-
This compound (1.0-1.2 eq)
-
Solvent (e.g., Isopropanol, n-Butanol, or 2-Ethoxyethanol)
-
Diisopropylethylamine (DIPEA) (optional, 1.0-2.0 eq)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloroquinazoline and this compound.
-
Add the chosen solvent (e.g., isopropanol) to the flask to achieve a concentration of approximately 0.1-0.5 M.
-
If the aniline is used as its hydrochloride salt or if the reaction is sluggish, add DIPEA to the mixture.
-
Place the flask under an inert atmosphere.
-
Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration. Wash the solid with a small amount of cold solvent and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Causality Behind Experimental Choices:
-
Solvent: The choice of a high-boiling point solvent is crucial to provide the necessary thermal energy to overcome the activation barrier for the nucleophilic aromatic substitution.
-
Base: The use of a non-nucleophilic base like DIPEA can be beneficial to neutralize any HCl formed during the reaction, especially if the starting aniline is in its salt form, thus driving the reaction to completion.
-
Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere can prevent potential side reactions, particularly with electron-rich anilines that may be susceptible to oxidation at high temperatures.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
For less reactive aryl halides or when milder reaction conditions are required, the Buchwald-Hartwig amination offers a powerful alternative for the formation of the C-N bond.
Reaction Scheme:
Caption: Buchwald-Hartwig amination workflow.
Materials:
-
Aryl halide (e.g., 4-chloroquinazoline) (1.0 eq)
-
This compound (1.0-1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP) (1-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) (1.5-3.0 eq)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk tube or glovebox
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.
-
Add the aryl halide and this compound to the tube.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical and often requires screening to find the optimal combination for a specific substrate pairing. Bulky, electron-rich phosphine ligands like XPhos are often effective for coupling with anilines.
-
Base: A strong, non-nucleophilic base is required to deprotonate the aniline and facilitate the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.
-
Anhydrous and Deoxygenated Conditions: The palladium catalyst is sensitive to air and moisture, which can lead to catalyst deactivation. Therefore, strict anhydrous and anaerobic conditions are essential for successful Buchwald-Hartwig amination.
Pharmacokinetic Considerations
The incorporation of the this compound moiety can have a profound impact on the pharmacokinetic profile of a drug candidate.
| Pharmacokinetic Parameter | Influence of the -SO₂CF₃ Group |
| Metabolic Stability | The trifluoromethyl group is highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can lead to a longer half-life and improved oral bioavailability.[6] |
| Lipophilicity | The -SO₂CF₃ group is highly lipophilic, which can enhance membrane permeability and absorption. However, excessive lipophilicity can also lead to poor solubility and increased off-target toxicity. |
| Plasma Protein Binding | The lipophilic nature of the moiety can contribute to high plasma protein binding, which can affect the free drug concentration and its distribution into tissues. |
| Excretion | Drugs containing this moiety are often eliminated via hepatic metabolism followed by excretion in the feces.[6] |
Safety and Handling of this compound
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: this compound is classified as an irritant to the skin, eyes, and respiratory system.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. When handling the solid, a dust mask is recommended.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion and Future Perspectives
This compound has firmly established itself as a valuable building block in medicinal chemistry, particularly in the development of targeted therapies like kinase inhibitors. Its unique electronic and physicochemical properties provide a powerful tool for optimizing drug candidates. The synthetic protocols outlined in this guide offer a practical framework for the incorporation of this important moiety. As our understanding of disease biology continues to grow, the rational application of key functional groups like the trifluoromethylsulfonyl aniline will remain a critical strategy in the design of the next generation of innovative medicines.
References
- Hennequin, L. F., et al. (2006). Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors. Journal of medicinal chemistry, 49(22), 6465–6488.
- Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of medicinal chemistry, 46(1), 49–63.
- Fry, D. W., et al. (1996). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. Clinical and experimental pharmacology & physiology, 23(5), 424–427.
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of medicinal chemistry, 61(14), 5822–5880.
- Scheffler, M., et al. (2011). Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on 4-anilinoquinazolines. Clinical pharmacokinetics, 50(6), 371–403.
- Dai, X., et al. (2024). Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. Chinese Pharmaceutical Journal, 59(15), 1375-1383.
- de Lemos, M. L., et al. (2011). Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. Clinical pharmacokinetics, 50(11), 705–723.
- Bhullar, K. S., et al. (2018). A comprehensive review of protein kinase inhibitors for cancer therapy. Journal of cancer research and clinical oncology, 144(11), 2147–2167.
Sources
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- 2. connectsci.au [connectsci.au]
- 3. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 4-(Trifluoromethylsulfonyl)aniline as a Strategic Building Block in Pharmaceutical Synthesis
Introduction: The Strategic Importance of 4-(Trifluoromethylsulfonyl)aniline
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design.[1][2] this compound, also known as 4-aminophenyl trifluoromethyl sulfone, has emerged as a particularly valuable building block for pharmaceutical development.[3][4] Its utility stems from the unique combination of an aniline functional group, which serves as a versatile synthetic handle, and the potent trifluoromethylsulfonyl (triflone) moiety.
The trifluoromethyl group (-CF3) is renowned for its ability to enhance critical drug-like properties.[5] Its strong electron-withdrawing nature, high metabolic stability, and lipophilicity can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile, including membrane permeability, binding affinity, and resistance to metabolic degradation.[1][5] The sulfonyl group (-SO2-) acts as a strong hydrogen bond acceptor and is a recognized bioisostere of the carbonyl group, enabling crucial interactions with biological targets.[6] When combined in the trifluoromethylsulfonyl group, these attributes create a powerful pharmacophore that influences the electronic properties and biological activity of the parent molecule.[6][7]
This guide provides an in-depth exploration of this compound as a key intermediate. We will detail its physicochemical properties, discuss its application in the synthesis of prominent pharmaceuticals, and provide step-by-step protocols for its use in key synthetic transformations, empowering researchers to leverage this versatile building block in their drug discovery programs.
Physicochemical Properties and Safety Profile
This compound is typically a faint brown to orange solid with a melting point of approximately 96 °C. Its high reactivity is driven by the strong electron-withdrawing nature of the trifluoromethylsulfonyl group.[3]
| Property | Value | Source |
| CAS Number | 473-27-8 | [3] |
| Molecular Formula | C₇H₆F₃NO₂S | [3][8] |
| Molecular Weight | 225.19 g/mol | [8] |
| Appearance | Faint brown to faint orange solid | [3] |
| Melting Point | 96 °C (lit.) | |
| SMILES String | Nc1ccc(cc1)S(=O)(=O)C(F)(F)F |
Safety and Handling: As with any reactive chemical intermediate, proper safety precautions are paramount. This compound is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[9][10] Handling should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95 or equivalent), must be worn. Always consult the latest Safety Data Sheet (SDS) before handling.[9][10]
The Trifluoromethylsulfonyl Moiety in Medicinal Chemistry
The trifluoromethylsulfonyl group (triflone) is a powerful tool in drug design due to its unique combination of physicochemical properties. Its inclusion in a molecular scaffold can profoundly impact the compound's biological activity and pharmacokinetic profile.
Caption: Key attributes of the trifluoromethylsulfonyl group.
Synthetic Applications & Protocols
The aniline moiety of this compound provides a versatile starting point for a variety of synthetic transformations crucial to building complex pharmaceutical molecules.
Pyrazole Synthesis: A Gateway to COX-2 Inhibitors like Celecoxib
One of the most prominent applications of a derivative of this compound is in the synthesis of Celecoxib, a selective COX-2 inhibitor.[11] The synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[11] While Celecoxib itself uses 4-hydrazinylbenzenesulfonamide, the analogous 4-(trifluoromethylsulfonyl)phenylhydrazine can be readily prepared from the parent aniline and used to create novel analogues, leveraging the unique properties of the triflone group.
Caption: Workflow for triflone-containing pyrazole synthesis.
Protocol 1: Synthesis of a 1,5-Diarylpyrazole with a Trifluoromethylsulfonyl Moiety
This protocol describes the cyclocondensation reaction between 4-(trifluoromethylsulfonyl)phenylhydrazine and a representative β-diketone.
Materials:
-
4-(Trifluoromethylsulfonyl)phenylhydrazine hydrochloride (1.0 eq)
-
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq)[11][12]
-
Ethanol or Methanol[12]
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq) and 4-(trifluoromethylsulfonyl)phenylhydrazine hydrochloride (1.0 eq).
-
Add ethanol (approx. 10-20 mL per gram of diketone) to the flask.[12]
-
Flush the system with an inert gas (Nitrogen or Argon).
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 5-10 hours.[12]
-
Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to facilitate product precipitation.
-
Collect the solid product by vacuum filtration, washing with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the crude pyrazole derivative.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
| Parameter | Condition | Rationale |
| Solvent | Ethanol or Methanol | Good solubility for reactants at elevated temperatures, allows for precipitation upon cooling.[12] |
| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier for the condensation and cyclization steps. |
| Atmosphere | Inert (N₂ or Ar) | Prevents potential oxidation of the hydrazine starting material at high temperatures. |
| Work-up | Cooling & Filtration | A straightforward, non-chromatographic method to isolate the solid product in high purity. |
C-N Bond Formation: The Buchwald-Hartwig Amination
The amino group of this compound is an excellent nucleophile for palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination.[13][14] This reaction is a powerful method for synthesizing complex diaryl or aryl-alkyl amines, which are common motifs in pharmaceuticals.[13] The electron-withdrawing triflone group can influence the reactivity of the aniline, sometimes requiring specific ligand and base combinations for optimal results.[15]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for coupling this compound with an aryl bromide.
Materials:
-
This compound (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos or RuPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu or K₂CO₃, 1.4 - 2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask or microwave vial under an inert atmosphere, add the aryl bromide (1.0 eq), palladium catalyst, phosphine ligand, and base.
-
Add this compound (1.2 eq).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction for completion by TLC or LC-MS (typically 4-24 hours).
-
After cooling to room temperature, dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound is a high-value, versatile building block for pharmaceutical synthesis. The powerful electronic and steric properties imparted by its trifluoromethylsulfonyl group offer medicinal chemists a reliable tool to enhance the potency, stability, and pharmacokinetic profile of drug candidates. Through straightforward participation in robust synthetic transformations such as pyrazole formation and Buchwald-Hartwig amination, this compound provides an efficient pathway to complex molecular architectures, solidifying its role as a strategic intermediate in the pursuit of novel therapeutics.
References
- Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and m
- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central. [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]
- Catalytic Enantioselective Entry to Triflones Featuring a Quaternary Stereocenter.
- (E)-β-Trifluoromethyl vinylsulfones as antitumor agents: Synthesis and biological evaluations.
- Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere. PubMed. [Link]
- Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors. PubMed. [Link]
- US7919633B2 - Process for preparation of celecoxib.
- Aryltriflates as a Neglected Moiety in Medicinal Chemistry: A Case Study from a Lead Optimization of CXCL8 Inhibitors. PubMed Central. [Link]
- SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
- Mastering Organic Synthesis: The Power of Trifluoromethanesulfonyl Chloride as a Sulfonylating Agent. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Buchwald–Hartwig amin
- The Trifluoromethyl Group: Enhancing Potency in Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Buchwald-Hartwig Amin
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
- Applications of Fluorine in Medicinal Chemistry. Scite. [Link]
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- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 1-azido-4-(trifluoromethanesulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, field-proven protocol for the synthesis of 1-azido-4-(trifluoromethanesulfonyl)benzene from its corresponding aniline precursor. The narrative emphasizes the underlying chemical principles, critical safety considerations, and robust analytical validation necessary for successful execution.
Introduction and Scientific Context
Aryl azides are indispensable building blocks in modern organic synthesis and chemical biology. Their utility is anchored in the versatile reactivity of the azide moiety, most notably in 1,3-dipolar cycloadditions (e.g., "click chemistry"), the Staudinger ligation for peptide synthesis, and as photoaffinity labeling probes.[1][2] The target molecule, 1-azido-4-(trifluoromethanesulfonyl)benzene, is of particular interest due to the potent electron-withdrawing nature of the trifluoromethanesulfonyl (triflate) group. This feature enhances its reactivity in cycloaddition reactions and imparts unique physicochemical properties relevant to drug design and materials science.
The synthetic route described herein is a robust, two-step, one-pot transformation based on the principles of the Sandmeyer reaction.[3][4] It involves the initial conversion of the primary amine, 4-(trifluoromethylsulfonyl)aniline, into a diazonium salt, which is subsequently displaced by an azide nucleophile to yield the final product.
Reaction Mechanism: From Aniline to Aryl Azide
The overall transformation proceeds via two distinct, sequential stages occurring in a single reaction vessel.
Stage 1: Diazotization The process begins with the diazotization of the primary aromatic amine. In a cold, acidic solution (typically HCl or H₂SO₄), sodium nitrite (NaNO₂) is introduced to generate nitrous acid (HNO₂) in situ. The amine's nucleophilic nitrogen atom attacks the protonated nitrous acid, initiating a cascade that, after a series of proton transfers and water elimination, yields the aryl diazonium salt.[5][6]
Causality Behind Experimental Choices:
-
Low Temperature (0-5 °C): This is the most critical parameter. Aryl diazonium salts are thermally unstable and can decompose violently if allowed to warm, especially in a concentrated or solid state.[7] Maintaining a low temperature ensures the integrity of the diazonium intermediate throughout the reaction.
-
Acidic Medium: The acid serves two purposes: it protonates nitrous acid to form the reactive nitrosating agent and it maintains the diazonium salt in its soluble, more stable form, preventing the formation of hazardous, explosive solid diazonium species.
Stage 2: Azidation (Nucleophilic Substitution) Once the diazonium salt is formed, sodium azide (NaN₃) is introduced. The azide ion (N₃⁻) acts as a nucleophile, attacking the diazonium salt. This results in the displacement of the diazo group as dinitrogen gas (N₂)—a thermodynamically highly favorable process—and the formation of the C-N₃ bond, yielding the desired aryl azide.[4][8] This step is a classic example of a radical-nucleophilic aromatic substitution (SRNAr).[3]
Chemical Pathway Visualization
Caption: Chemical pathway for aryl azide synthesis.
Mandatory Safety Protocols: A Self-Validating System
Working with azides and diazonium compounds necessitates stringent safety measures. Adherence to these protocols is non-negotiable.
3.1 Hazard Assessment
-
Sodium Azide (NaN₃): Highly toxic and can be fatal if swallowed or absorbed through the skin.[9][10] It reacts with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive liquid.[11] It also reacts with heavy metals (e.g., lead, copper, brass, silver) to form extremely shock-sensitive and explosive metal azides.[9] Never pour azide solutions down the drain, as explosive salts can accumulate in plumbing.[9]
-
Aryl Diazonium Salts: Thermally unstable intermediates. While generally manageable in cold aqueous solutions, they can detonate upon heating or if isolated as a solid.
-
Organic Azides (Product): Potentially explosive compounds sensitive to heat, shock, friction, and light.[12][13] The stability of an organic azide must be assessed before isolation. A common guideline is the "Rule of Six," which suggests there should be at least six carbon atoms for each energetic group (like an azide) for the compound to be relatively safe to handle.[12][14]
3.2 Engineering and Personal Controls
-
Primary Engineering Control: All steps of this procedure must be performed inside a certified chemical fume hood.
-
Secondary Engineering Control: A blast shield must be placed between the reaction apparatus and the operator.
-
Personal Protective Equipment (PPE):
-
Splash goggles and a face shield.
-
Chemical-resistant lab coat.
-
Double-gloving with nitrile gloves is recommended.[10]
-
3.3 Safe Handling and Disposal
-
Utensils: Never use metal spatulas or magnetic stir bars with exposed metal to handle sodium azide or the final product.[9][15] Use ceramic or plastic spatulas.
-
Glassware: Avoid using ground glass joints when concentrating the final product, as friction can initiate decomposition.[15]
-
Waste Disposal: All azide-containing waste (aqueous layers, contaminated solids) must be collected in a designated, clearly labeled hazardous waste container.[15] Do not mix with other waste streams.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis.
4.1 Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents | CAS No. |
| This compound | 227.19 | 10.0 | 2.27 g | 1.0 | 17852-87-6 |
| Concentrated HCl (37%) | 36.46 | ~90 | 7.5 mL | ~9.0 | 7647-01-0 |
| Deionized Water | 18.02 | - | ~60 mL | - | 7732-18-5 |
| Sodium Nitrite (NaNO₂) | 69.00 | 11.0 | 0.76 g | 1.1 | 7632-00-0 |
| Sodium Azide (NaN₃) | 65.01 | 12.0 | 0.78 g | 1.2 | 26628-22-8 |
| Ethyl Acetate (EtOAc) | 88.11 | - | ~150 mL | - | 141-78-6 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed | - | 7757-82-6 |
4.2 Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar (Teflon-coated), a thermometer, and a dropping funnel, combine this compound (2.27 g, 10.0 mmol), deionized water (25 mL), and concentrated HCl (7.5 mL). Stir the resulting suspension.
-
Cooling: Place the flask in an ice-salt bath and cool the internal temperature to 0 °C.
-
Diazotization: Dissolve sodium nitrite (0.76 g, 11.0 mmol) in deionized water (10 mL). Add this solution dropwise to the aniline suspension via the dropping funnel over 20-30 minutes. Crucially, maintain the internal reaction temperature between 0 and 5 °C throughout the addition. A clear, pale-yellow solution of the diazonium salt should form.
-
Confirmation of Diazotization: After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C. To check for completion, a drop of the reaction mixture can be tested on starch-iodide paper; the presence of excess nitrous acid will result in an immediate blue-black color.
-
Azidation: In a separate beaker, dissolve sodium azide (0.78 g, 12.0 mmol) in deionized water (15 mL). Add this azide solution dropwise to the cold diazonium salt solution over 20-30 minutes. Maintain the internal temperature between 0 and 5 °C. Vigorous evolution of nitrogen gas will be observed.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Extraction: Transfer the reaction mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).
-
Workup - Washing: Combine the organic layers and wash sequentially with deionized water (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Caution: Do not heat the water bath above 40 °C.
4.3 Purification
The crude product is typically purified by flash column chromatography on silica gel.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 2% EtOAc in hexanes and gradually increasing) is typically effective. The optimal eluent system should be determined by TLC analysis.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Product Characterization and Data
-
Expected Yield: 80-95%
-
Appearance: Typically a pale yellow oil or low-melting solid.
-
Analytical Data:
-
¹H NMR (CDCl₃, 400 MHz): Expect two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. δ ≈ 8.0-7.8 (d, 2H) and δ ≈ 7.3-7.1 (d, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): Signals corresponding to the aromatic carbons and the trifluoromethyl carbon.
-
¹⁹F NMR (CDCl₃, 376 MHz): A singlet corresponding to the -CF₃ group.
-
IR (thin film, cm⁻¹): A strong, sharp absorption band characteristic of the azide asymmetric stretch, typically around ν 2100-2130 cm⁻¹ . Other bands will correspond to C-F and S=O stretches.
-
High-Resolution Mass Spectrometry (HRMS): Calculated for C₇H₄F₃N₃O₂S.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete diazotization. 2. Decomposition of diazonium salt (temp too high). | 1. Ensure sufficient acid is present. Test for excess nitrous acid with starch-iodide paper. 2. Strictly maintain reaction temperature at 0-5 °C. |
| Oily/Dark Crude Product | Formation of phenol byproduct from reaction of diazonium salt with water. | Ensure a slight excess of sodium nitrite is used and that the azide is added promptly after diazotization is complete. Purify carefully by chromatography. |
| Reaction Stalls | Insufficient reagents or poor mixing. | Ensure accurate weighing of reagents and efficient stirring, especially if the starting material is not fully dissolved. |
References
- Environment, Health & Safety, Princeton University. (n.d.). Safe Handling of Sodium Azide (SAZ).
- UNM Department of Chemistry & Chemical Biology. (2021). Standard Operating Procedure: Safe Handling of Azido Compounds.
- University of Pittsburgh, Department of Environmental Health and Safety. (2013). Safe Handling of Azides.
- University of Victoria, Occupational Health, Safety & Environment. (2022). Safe Work Procedure: Azides.
- Division of Research Safety, University of Illinois. (2019). Sodium Azide (NaN3).
- Gondal, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. [Link][16]
- Tomas Laudo, L. (2011). HOT: Aryl azides go with the flow. Organic & Biomolecular Chemistry Blog. [Link][13]
- Wikipedia. (n.d.). Sandmeyer reaction.
- Kutonova, K. V., et al. (2013).
- Chem LibreTexts. (n.d.). Illustrated Glossary of Organic Chemistry - Sandmeyer reaction.
- J&K Scientific LLC. (n.d.). Sandmeyer Reaction.
- L.S. College, Muzaffarpur. (2022). Sandmeyer reaction.
- Organic Chemistry Portal. (n.d.). Aryl azide synthesis by azidonation, azidation or substitution.
- Zhu, W., & Ma, D. (n.d.). Synthesis of aryl azides and vinyl azides via proline promoted CuI-catalyzed coupling reaction.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10899381, 1-Azido-4-(trifluoromethyl)benzene.
- Georganics. (n.d.). 1-Azido-4-(trifluoromethyl)benzene.
- The Royal Society of Chemistry. (n.d.). Supporting Information for: Sonogashira coupling of arylhydrazines and terminal alkynes.
- LookChem. (n.d.). 1-Azido-4-(trifluoromethyl)benzene.
- Pesyan, N. N., et al. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
- da Silva, A. B., et al. (2021). One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. Journal of the Brazilian Chemical Society. [Link][2]
- Pesyan, N. N., et al. (2009). DIAZOTIZATION OF ANILINE DERIVATIVES AND DIAZO COUPLINGS IN THE PRESENCE OF P-TOLUENESULFONIC ACID BY GRINDING. Semantic Scholar. [Link][27]
- Lamberts, J. B. (1962). A kinetic study of the diazotization of aniline in dilute sulphuric acid. Recueil des Travaux Chimiques des Pays-Bas. [Link][6]
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Application Notes and Protocols: Incorporating 4-(Trifluoromethylsulfonyl)aniline into Functional Polymers for Advanced Biomedical Applications
Foreword: The Strategic Imperative of Fluorinated Monomers in Polymer Science
In the landscape of functional polymers, the strategic incorporation of fluorine-containing monomers has emerged as a powerful tool to impart unique and desirable properties. Among these, 4-(Trifluoromethylsulfonyl)aniline stands out as a monomer of significant interest. The potent electron-withdrawing nature of the trifluoromethylsulfonyl (-SO₂CF₃) group dramatically influences the electronic properties of the aniline ring, thereby modulating the reactivity of the monomer and the characteristics of the resulting polymer. This guide provides a comprehensive overview, detailed protocols, and practical insights for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this compound in the synthesis of novel functional polymers. We will explore the nuances of its polymerization, the characterization of the derived polymers, and their potential applications, particularly in the realm of advanced drug delivery systems.
Monomer Profile: this compound
A thorough understanding of the monomer is paramount to successfully incorporating it into a polymer backbone.
Chemical Structure and Properties:
This compound, also known as p-(trifluoromethylsulfonyl)aniline, is a crystalline solid at room temperature.[1] Its key structural feature is the presence of the strongly electron-withdrawing trifluoromethylsulfonyl group at the para position of the aniline ring. This functional group significantly impacts the monomer's reactivity and the properties of the subsequent polymer.
| Property | Value | Source |
| CAS Number | 473-27-8 | [2] |
| Molecular Formula | C₇H₆F₃NO₂S | [2] |
| Molecular Weight | 225.19 g/mol | [1] |
| Melting Point | 96 °C (lit.) | [1] |
| Appearance | White to off-white crystalline powder | |
| Key Feature | Strong electron-withdrawing -SO₂CF₃ group |
The trifluoromethyl group (-CF₃) is known to enhance lipophilicity and metabolic stability in small molecules, properties that can be translated to the polymer matrix.[3][4] The sulfonyl group (-SO₂-) can participate in hydrogen bonding and introduces a degree of polarity.
Polymerization Strategies for this compound
The polymerization of aniline and its derivatives is most commonly achieved through oxidative polymerization. However, the strong electron-withdrawing nature of the -SO₂CF₃ group in this compound presents unique challenges and considerations. This deactivation of the aniline ring can make polymerization more difficult compared to unsubstituted aniline.
Oxidative Polymerization: A Foundational Approach
Chemical oxidative polymerization is a widely used method for synthesizing polyaniline and its derivatives.[5] This method typically involves the use of an oxidizing agent, such as ammonium persulfate (APS), in an acidic medium.
Causality Behind Experimental Choices:
-
Acidic Medium: The polymerization is carried out in an acidic solution (typically HCl) to protonate the aniline monomer, which is a crucial step for the initiation of polymerization.
-
Oxidizing Agent: Ammonium persulfate is a common and effective oxidant that initiates the polymerization by oxidizing the aniline monomer to a radical cation.
-
Temperature Control: The reaction is often conducted at low temperatures (0-5 °C) to control the reaction rate and promote the formation of a more regular polymer structure.
This protocol is adapted from general methods for the oxidative polymerization of aniline derivatives with electron-withdrawing groups. Optimization of reaction conditions may be necessary to achieve desired molecular weights and yields.
Materials:
-
This compound
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Hydrochloric acid (HCl), 1 M
-
Methanol
-
Deionized water
-
Magnetic stirrer and hotplate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Monomer Solution Preparation: Dissolve a specific amount of this compound (e.g., 2.25 g, 10 mmol) in 100 mL of 1 M HCl in a beaker with a magnetic stir bar. Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Oxidant Solution Preparation: In a separate beaker, dissolve ammonium persulfate (e.g., 2.85 g, 12.5 mmol, 1.25 molar equivalents to the monomer) in 50 mL of 1 M HCl. Cool this solution to 0-5 °C.
-
Polymerization: Slowly add the chilled oxidant solution dropwise to the stirring monomer solution over a period of 30 minutes. A color change should be observed as the polymerization proceeds.
-
Reaction Continuation: Continue stirring the reaction mixture in the ice bath for 24 hours to ensure complete polymerization.
-
Polymer Isolation: Collect the precipitated polymer by vacuum filtration using a Buchner funnel.
-
Washing: Wash the polymer precipitate thoroughly with copious amounts of 1 M HCl to remove any unreacted monomer and oligomers. Follow this with a wash with methanol to remove any remaining impurities.
-
Drying: Dry the resulting polymer powder in a vacuum oven at 60 °C until a constant weight is achieved.
Expected Outcome: A dark-colored powder of poly(this compound). The exact color may vary.
Characterization of Poly(this compound)
Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polymer.
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | To identify the functional groups present in the polymer. | Appearance of characteristic peaks for N-H stretching, C-N stretching, aromatic C-H stretching, and the strong, characteristic peaks for the S=O and C-F stretching of the trifluoromethylsulfonyl group. |
| ¹H NMR Spectroscopy | To elucidate the polymer structure. | Broad peaks in the aromatic region, indicative of the polymer backbone. The solubility of the polymer may be a limiting factor. |
| UV-Vis Spectroscopy | To study the electronic transitions in the polymer. | Characteristic absorption bands related to the π-π* transition of the benzenoid rings and the exciton transition of the quinoid rings. |
| Gel Permeation Chromatography (GPC/SEC) | To determine the molecular weight and molecular weight distribution. | Provides information on the average molecular weight (Mn, Mw) and the polydispersity index (PDI). |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | Determines the decomposition temperature of the polymer. |
| Scanning Electron Microscopy (SEM) | To observe the morphology of the polymer. | Provides images of the polymer's surface structure (e.g., granular, fibrous). |
Application in Drug Delivery: Harnessing the Trifluoromethylsulfonyl Group
The unique properties imparted by the trifluoromethylsulfonyl group make polymers derived from this compound promising candidates for advanced drug delivery systems.
Key Advantages for Drug Delivery:
-
Enhanced Lipophilicity: The trifluoromethyl group can increase the lipophilicity of the polymer, which may enhance its ability to encapsulate and deliver hydrophobic drugs.
-
Improved Metabolic Stability: The C-F bond is exceptionally strong, which can lead to increased metabolic stability of the polymer carrier, a crucial factor for in vivo applications.
-
Stimuli-Responsiveness: The sulfonyl group can potentially impart stimuli-responsive properties to the polymer, such as pH or temperature sensitivity, which can be exploited for controlled drug release.[6][7][8][9][10]
-
Biocompatibility: While specific data for poly(this compound) is limited, studies on sulfonated polyanilines have shown promising biocompatibility, suggesting that with careful design, these polymers can be suitable for biomedical applications.[11][12]
Conceptual Workflow for Drug-Loaded Nanoparticle Formulation
This section outlines a conceptual workflow for the formulation of drug-loaded nanoparticles using a copolymer incorporating this compound.
Diagram: Drug-Loaded Nanoparticle Formulation Workflow
Caption: Conceptual workflow for the synthesis and formulation of drug-loaded nanoparticles.
This is a general protocol that can be adapted for polymers based on this compound.
Materials:
-
Poly(this compound-co-aniline) (or other suitable copolymer)
-
Hydrophobic drug (e.g., Paclitaxel, Curcumin)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Poly(vinyl alcohol) (PVA) or other suitable surfactant
-
Deionized water
-
Homogenizer or sonicator
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of the polymer and the hydrophobic drug in an organic solvent like DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as PVA (e.g., 1% w/v).
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or a probe sonicator to form an oil-in-water (O/W) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours or use a rotary evaporator under reduced pressure to evaporate the organic solvent.
-
Nanoparticle Collection: The nanoparticles will be formed as the solvent evaporates. Collect the nanoparticles by centrifugation.
-
Washing: Wash the nanoparticles several times with deionized water to remove any residual surfactant and unencapsulated drug.
-
Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for storage and further characterization.
Future Perspectives and Conclusion
The incorporation of this compound into functional polymers opens up new avenues for the development of advanced materials with tailored properties. The strong electron-withdrawing nature of the trifluoromethylsulfonyl group provides a unique handle to modulate the electronic, physical, and biological characteristics of polyaniline-based materials. While further research is needed to fully elucidate the potential of these polymers, the foundational knowledge and protocols presented in this guide offer a solid starting point for their exploration in drug delivery and other biomedical applications. The ability to fine-tune properties such as lipophilicity, metabolic stability, and stimuli-responsiveness makes these polymers highly attractive for the next generation of smart therapeutic systems.
References
- Yang, Y., Min, Y., Wu, J. C., Hansford, D. J., Feinberg, S. E., & Epstein, A. J. (2011). Synthesis and characterization of cytocompatible sulfonated polyanilines.
- Hardy, J. G., Lee, Y. S., & Schmidt, C. E. (2013). Analyzing polyaniline-poly(2-acrylamido-2-methylpropane sulfonic acid) biocompatibility with 3T3 fibroblasts.
- Pina, C. D., & Falletta, E. (2022). Advances in Polyaniline for Biomedical Applications. Current medicinal chemistry, 29(2), 329–357. [Link]
- Wechem. (2023).
- Molecules. (2023).
- Pina, C. D., & Falletta, E. (2022). Advances in Polyaniline for Biomedical Applications. Bentham Science Publishers. [Link]
- Khan, A. A., & Oves, M. (2024). Synthesis and applications of Polyaniline: A Brief Review. International Journal of Scientific Development and Research, 9(2), 358-364. [Link]
- Zare, E. N., et al. (2021). Advances in Polyaniline for Biomedical Applications.
- Liu, T., et al. (2022). Emerging Applications of Versatile Polyaniline-Based Polymers in the Food Industry. Foods, 11(15), 2268. [Link]
- Grace, J. P., et al. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. Macromolecules, 54(23), 10985–10993. [Link]
- Al-Tabakha, M. M. (2010). Stimuli-responsive polymers and their applications in drug delivery. Journal of pharmacy & pharmaceutical sciences, 13(3), 430–444. [Link]
- Parrish, B., et al. (2022). Stimuli-Responsive Drug Release from Smart Polymers. Polymers, 14(13), 2587. [Link]
- Mamytbekova, A., et al. (2021). Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. Polymers, 13(16), 2753. [Link]
- Kocak, G., et al. (2017). Stimuli-responsive polymers and their applications in drug delivery.
- Sapurina, I., & Stejskal, J. (2008). The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures.
- Mahudeswaran, A., et al. (2015). Chemical Oxidative Polymerization of Aniline with o-Ethyl Aniline: Their Molecular Structure, Morphology and Conducting Properties. Asian Journal of Chemistry, 27(12), 4501-4504. [Link]
- Serpe, M. J. (2015). Stimuli-responsive polymers and their applications. Polymer Chemistry, 6(12), 2082-2094. [Link]
- G. Akhat, et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(36), 22168-22177. [Link]
- Qu, J., et al. (2022). Stimuli-Responsive Materials for Tissue Engineering and Drug Delivery. Molecules, 27(19), 6299. [Link]
- Yildiz, U., et al. (2016). Synthesis and Thermal and Textural Characterization of Aniline Formaldehyde-Organoclay Composites. Acta Physica Polonica A, 129(4), 853-856. [Link]
- Hsiao, S. H., & Lin, S. Y. (2012). Synthesis and Characterization of Novel Polyimides with 2,2-Bis[4(4-aminophenoxy)phenyl]phthalein-3′,5′-bis(trifluoromethyl) anilide.
- Mehdipour-Ataei, S., & Akbarian-Feizi, A. (2013). Synthesis and characterization of soluble fluorine-containing polyimides based on 1,4-bis(4-amino-2-trifluoromethylphenoxy)benzene.
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Topic: Navigating the Reactivity of 4-(Trifluoromethylsulfonyl)aniline with Electrophiles: Protocols and Mechanistic Insights
An Application Guide for the Synthetic Chemist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Duality of 4-(Trifluoromethylsulfonyl)aniline
This compound, a crystalline solid with the molecular formula C₇H₆F₃NO₂S, is a cornerstone building block in modern medicinal chemistry and materials science.[1][2][3] Its value stems from the unique electronic interplay between its two key functional groups: a nucleophilic amino (-NH₂) group and a powerful electron-withdrawing trifluoromethylsulfonyl (-SO₂CF₃) group.[1] This duality governs its reaction profile with electrophiles, creating a landscape of synthetic opportunities and challenges.
The trifluoromethylsulfonyl (triflyl) group is one of the strongest electron-withdrawing groups used in organic synthesis. Its presence significantly deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). Conversely, the amino group is a potent activating group, directing incoming electrophiles to the ortho and para positions.[4] In this compound, the amino group's activating influence is largely overridden by the triflyl group's deactivating effect. Consequently, electrophilic attack on the aromatic ring is disfavored and requires harsh conditions. The primary site for electrophilic reaction is the lone pair of electrons on the nitrogen atom of the amino group, which remains a strong nucleophilic center.
This guide provides a detailed exploration of the reaction of this compound with various electrophiles, offering both mechanistic explanations and field-tested laboratory protocols.
Part 1: Reactions at the Nucleophilic Amino Group
The high electron density on the nitrogen atom makes the amino group the preferred site of attack for a wide range of electrophiles. These transformations are fundamental for incorporating the this compound scaffold into larger, more complex molecules.
N-Acylation: Formation of Amides
The reaction of this compound with acylating agents such as acid chlorides or anhydrides is a robust and high-yielding method to form stable amide bonds. This is often a critical step in drug synthesis, where the resulting amide may contribute to the molecule's binding affinity or biological activity.[5]
Causality of Experimental Design: The reaction is typically conducted in the presence of a non-nucleophilic base, such as triethylamine or pyridine. The base serves a crucial role in neutralizing the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting aniline. Anhydrous aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are used to prevent hydrolysis of the reactive acylating agent.
Detailed Protocol: Synthesis of N-(4-(trifluoromethylsulfonyl)phenyl)acetamide
| Reagent | MW | Amount (mmol) | Eq. | Volume/Mass |
| This compound | 225.19 | 10.0 | 1.0 | 2.25 g |
| Acetyl Chloride | 78.50 | 11.0 | 1.1 | 0.78 mL |
| Triethylamine (TEA) | 101.19 | 15.0 | 1.5 | 2.09 mL |
| Dichloromethane (DCM), anhydrous | - | - | - | 50 mL |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.25 g, 10.0 mmol).
-
Add anhydrous DCM (50 mL) and stir to dissolve.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add triethylamine (2.09 mL, 15.0 mmol) to the stirred solution via syringe.
-
In a separate, dry vial, prepare a solution of acetyl chloride (0.78 mL, 11.0 mmol) in a small amount of anhydrous DCM.
-
Add the acetyl chloride solution dropwise to the reaction mixture at 0 °C over 10-15 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Upon completion, quench the reaction by slowly adding 20 mL of water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure amide.
N-Sulfonylation: Synthesis of Sulfonamides
The synthesis of sulfonamides is a parallel reaction to N-acylation, employing sulfonyl chlorides as the electrophile. The resulting sulfonamide linkage is a key pharmacophore in a multitude of drugs, including antibiotics and diuretics.[6] The reaction mechanism involves the nucleophilic attack of the aniline nitrogen onto the electrophilic sulfur atom of the sulfonyl chloride.
Detailed Protocol: General Synthesis of N-Aryl Sulfonamides [7]
| Reagent | Eq. |
| This compound | 1.0 |
| Aryl Sulfonyl Chloride (e.g., benzenesulfonyl chloride) | 1.05 |
| Pyridine or Triethylamine | 1.5 |
| THF or DCM (anhydrous) | - |
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF or DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.5 eq) dropwise to the stirred solution.
-
Add the aryl sulfonyl chloride (1.05 eq), either neat or dissolved in a small amount of the reaction solvent, dropwise to the mixture, ensuring the temperature remains at 0 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 6-12 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with 1M HCl (to remove excess base), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude sulfonamide by column chromatography on silica gel or by recrystallization.
N-Alkylation: A Controlled Approach
Direct N-alkylation of anilines with alkyl halides can be challenging due to the potential for overalkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts. However, methods using supported reagents or specific reaction conditions can favor monoalkylation. The electron-withdrawing nature of the triflyl group on the aniline ring can help moderate this reactivity compared to more electron-rich anilines.[8]
Protocol: KF-Celite Catalyzed Monoallylation of Anilines [8]
This protocol, developed for various anilines, provides an efficient and selective method for monoallylation, which can be adapted for this compound.
| Reagent | Eq. |
| This compound | 1.0 |
| Allyl Bromide | 1.2 |
| KF-Celite | Catalytic |
| Acetonitrile (anhydrous) | - |
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and the KF-Celite catalyst in anhydrous acetonitrile.
-
Heat the mixture to reflux (approx. 82 °C).
-
Add allyl bromide (1.2 eq) dropwise to the refluxing mixture.
-
Maintain the reaction at reflux and monitor its progress by TLC. The electron-withdrawing group on the aniline is noted to accelerate this reaction.[8]
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Wash the filter cake with additional acetonitrile.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to isolate the N-allyl-4-(trifluoromethylsulfonyl)aniline.
Part 2: Reactions on the Aromatic Ring - A Deactivated System
As previously discussed, the potent deactivating effect of the -SO₂CF₃ group makes electrophilic aromatic substitution on this compound a significant challenge. The amino group directs substitution to the positions ortho to it (C2 and C6). However, achieving this requires overcoming a high activation energy barrier.
Halogenation: The Need for Amino Group Protection
Direct halogenation of anilines can be uncontrolled, leading to poly-halogenated products and potential oxidation.[4] For a strongly deactivated substrate like this compound, forcing conditions would be necessary, further increasing the risk of side reactions. A more reliable strategy involves a three-step sequence: protection of the amino group, halogenation, and deprotection.
Workflow: Ortho-Bromination via Protection-Halogenation-Deprotection
Caption: Workflow for regioselective ortho-halogenation.
Detailed Protocol: Synthesis of 2-Bromo-4-(trifluoromethylsulfonyl)aniline
Step 1: Protection (Acetanilide Formation)
-
Follow the N-Acylation protocol described in Section 1.1, using acetic anhydride in place of acetyl chloride for milder conditions if preferred. Isolate the resulting N-(4-(trifluoromethylsulfonyl)phenyl)acetamide.
Step 2: Bromination of the Acetanilide
-
This procedure is adapted from a general method for brominating anilines.[9]
-
Dissolve the acetanilide derivative (1.0 eq) in a suitable solvent like N,N-Dimethylformamide (DMF).
-
In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in DMF.
-
Slowly add the NBS solution dropwise to the acetanilide solution at room temperature with vigorous stirring.
-
Stir the reaction for several hours, monitoring by TLC. The acetylated amino group directs bromination to the ortho position.
-
Once complete, dilute the reaction with ethyl acetate and wash extensively with water and brine to remove the DMF and succinimide byproduct.
-
Dry the organic layer (Na₂SO₄), filter, and concentrate to yield the crude bromo-acetanilide.
Step 3: Deprotection (Hydrolysis)
-
Reflux the crude bromo-acetanilide in an aqueous solution of a strong acid (e.g., 6M HCl) or base (e.g., 2M NaOH) for several hours.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
If using acid, cool the mixture and neutralize with a base (e.g., NaOH) to precipitate the free aniline. If using a base, cool and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Collect/extract the product, wash with water, dry, and purify by chromatography or recrystallization to obtain 2-bromo-4-(trifluoromethylsulfonyl)aniline.
Part 3: Applications in Drug Discovery
The this compound moiety is a privileged scaffold in medicinal chemistry. The triflyl group enhances several key properties of a drug candidate:
-
Lipophilicity: The CF₃ group increases the molecule's ability to cross cell membranes.[10]
-
Metabolic Stability: The strong C-F bonds are resistant to metabolic degradation, potentially increasing the drug's half-life.
-
Binding Affinity: The potent electron-withdrawing nature of the -SO₂CF₃ group can modulate the pKa of nearby functional groups and participate in specific interactions (e.g., dipole-dipole) with biological targets.
Derivatives of this compound are investigated in a wide range of therapeutic areas. The synthetic handles provided by the amino group and the aromatic ring allow for its incorporation into diverse molecular architectures, making it a valuable starting material for building libraries of novel compounds for high-throughput screening.[11]
Conclusion
The reactivity of this compound is dominated by the nucleophilic character of its amino group. Reactions such as acylation, sulfonylation, and controlled alkylation proceed readily at the nitrogen atom, providing reliable pathways to a host of valuable derivatives. In contrast, electrophilic substitution on the aromatic ring is severely hindered by the powerful deactivating effect of the trifluoromethylsulfonyl group. Successful ring functionalization, such as halogenation, necessitates strategic maneuvers like the protection-deprotection of the amino group to achieve regioselective outcomes. A thorough understanding of these reactivity principles is essential for researchers aiming to leverage this versatile building block in the synthesis of novel pharmaceuticals and advanced materials.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery.
- Wikipedia. Bis(trifluoromethanesulfonyl)aniline.
- Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
- National Institutes of Health (PMC). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides.
- Frontiers. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides.
- ACS Publications. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
- Beilstein Journals. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na.
- National Institutes of Health (PMC). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides.
- NINGBO INNO PHARMCHEM CO.,LTD. Focus on 2-Hydroxy-4-(trifluoromethyl)aniline.
- MDPI. Synthesis of Biologically Active Molecules through Multicomponent Reactions.
- Wikipedia. 4-(Trifluoromethyl)aniline.
- Scribd. TmpF6 - Electrophilic Substitution Reaction of Aniline.
- PubChem. 4-(Trifluoromethyl)aniline.
- University of Louisville. Development and novel applications of halogenating agents.
- Google Patents. WO2011058577A1 - Process for synthesizing polyhalogenated perhaloalkylaniline compounds.
- National Institutes of Health (PMC). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.
- SciSpace. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.
- ResearchGate. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF.
- Beilstein Journals. Automated grindstone chemistry: a simple and facile way for PEG-assisted stoichiometry-controlled halogenation of phenols and anilines using N-halosuccinimides.
- Organic Chemistry Portal. Effective Monoallylation of Anilines Catalyzed by Supported KF.
- National Institutes of Health (PMC). Difluoroalkylation of Anilines via Photoinduced Methods.
- Google Patents. EP2940002A1 - Halogenated aniline and method for producing same.
- National Institutes of Health (RSC). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.
Sources
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- 5. nbinno.com [nbinno.com]
- 6. Frontiers | Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides [frontiersin.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Effective Monoallylation of Anilines Catalyzed by Supported KF [organic-chemistry.org]
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- 10. nbinno.com [nbinno.com]
- 11. Synthesis of Biologically Active Molecules through Multicomponent Reactions [mdpi.com]
Derivatization of the amine group in 4-(Trifluoromethylsulfonyl)aniline
An Application Guide to the Strategic Derivatization of 4-(Trifluoromethylsulfonyl)aniline
Abstract
This technical guide offers a comprehensive exploration of the chemical derivatization of the primary amine group in this compound. This molecule serves as a pivotal building block in medicinal chemistry and materials science, largely due to the profound electronic influence of the trifluoromethylsulfonyl group. We delve into the underlying principles governing the reactivity of its amine moiety, providing detailed, field-proven protocols for key transformations including N-acylation, N-sulfonylation, and N-alkylation. This document is designed for researchers, scientists, and drug development professionals, aiming to provide both the theoretical foundation and the practical steps necessary to successfully synthesize and leverage derivatives of this versatile scaffold.
Introduction: The Unique Profile of this compound
This compound, also known as p-(trifluoromethylsulfonyl)aniline, is an aromatic amine distinguished by the presence of a powerful electron-withdrawing trifluoromethylsulfonyl group (-SO₂CF₃) positioned para to the amino group (-NH₂)[1][2][3]. This substitution pattern creates a molecule with unique electronic properties that are highly valuable in the design of modern therapeutics and functional materials.
The trifluoromethyl (-CF₃) moiety is a key feature in many FDA-approved drugs, prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets[4][5]. When part of the sulfonyl group (-SO₂CF₃), its electron-withdrawing nature is amplified, significantly modulating the chemical properties of the entire molecule[1].
The primary focus of this guide is the derivatization of the amine group. The strong inductive and resonance effects of the -SO₂CF₃ group decrease the electron density on the nitrogen atom, which in turn reduces its basicity and nucleophilicity compared to simpler anilines[6][7]. This attenuated reactivity presents both a challenge and an opportunity in synthesis, often requiring carefully optimized conditions to achieve desired transformations. Understanding and mastering these reactions are crucial for unlocking the full potential of this scaffold in structure-activity relationship (SAR) studies and the development of novel molecular entities[8].
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 473-27-8 | [1][9] |
| Molecular Formula | C₇H₆F₃NO₂S | [1][9] |
| Molecular Weight | 225.19 g/mol | [9][10] |
| Appearance | Faint brown to faint orange solid | [1] |
| Melting Point | 96 °C (lit.) | [10] |
The Causality of Reactivity: Electronic Effects of the -SO₂CF₃ Group
The reactivity of the amine group in this compound is fundamentally dictated by the potent electron-withdrawing character of the para-substituent. Unlike electron-releasing groups (like -OCH₃ or -CH₃) that increase the basicity of anilines, electron-withdrawing groups pull electron density away from the nitrogen atom and the aromatic ring[7][11].
The -SO₂CF₃ group is one of the strongest electron-withdrawing groups used in medicinal chemistry. This effect manifests in two primary ways:
-
Reduced Basicity : The lone pair of electrons on the nitrogen atom is delocalized into the aromatic system and further withdrawn by the sulfonyl group. This makes the lone pair less available to accept a proton, rendering the amine a significantly weaker base than aniline[6][12].
-
Decreased Nucleophilicity : For the same reason, the amine is a weaker nucleophile. This has direct consequences for derivatization reactions, as it will react more slowly with electrophiles than more electron-rich anilines[13][14]. Reactions that proceed readily with aniline may require catalysts, higher temperatures, or more reactive electrophiles to achieve comparable yields with this compound.
This understanding is critical for experimental design. The choice of base, solvent, and reaction temperature must be made to accommodate this reduced reactivity to prevent side reactions or incomplete conversion.
Core Derivatization Protocols and Methodologies
The derivatization of this compound is a gateway to a vast chemical space. The following protocols detail three fundamental transformations of the amine group: acylation to form amides, sulfonylation to form sulfonamides, and alkylation to form secondary or tertiary amines.
Caption: Key derivatization pathways for the amine group.
Protocol 1: N-Acylation for Amide Synthesis
The formation of an amide bond is one of the most robust and common reactions in organic synthesis. This protocol describes a general procedure using an acid chloride as the acylating agent.
Principle: The nucleophilic amine attacks the electrophilic carbonyl carbon of the acid chloride. A non-nucleophilic base is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Reagents and Equipment:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.05 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
-
Standard glassware for work-up and purification
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.
-
Base Addition: Add triethylamine (1.5 eq) dropwise to the stirred solution.
-
Acylation: Slowly add the acyl chloride (1.05 eq) dropwise. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: N-Sulfonylation for Sulfonamide Synthesis
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in numerous antibacterial drugs and other therapeutics[13]. This protocol provides a reliable method for its synthesis.
Principle: Similar to acylation, the amine acts as a nucleophile, attacking the electrophilic sulfur atom of a sulfonyl chloride. A base is required to scavenge the HCl generated. The resulting sulfonamide C-N-S bond is exceptionally stable.
Reagents and Equipment:
-
This compound
-
Aryl or alkyl sulfonyl chloride (e.g., p-Toluenesulfonyl chloride) (1.1 eq)
-
Pyridine or Triethylamine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Standard reaction and purification apparatus
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM or pyridine (if used as both solvent and base).
-
Base and Reagent Addition: Add the base (if not pyridine) followed by the portion-wise or dropwise addition of the sulfonyl chloride (1.1 eq) at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Some less reactive sulfonyl chlorides may require gentle heating (40-50 °C) to achieve full conversion[15].
-
Monitoring: Track the disappearance of the starting aniline by TLC.
-
Work-up:
-
If DCM was the solvent, dilute the mixture with more DCM and wash sequentially with 1N HCl (to remove excess base), water, and brine.
-
If pyridine was the solvent, remove it under high vacuum, then dissolve the residue in ethyl acetate and perform the same washing procedure.
-
-
Purification: Dry the organic phase over MgSO₄ or Na₂SO₄, filter, and evaporate the solvent. Purify the crude sulfonamide by column chromatography or recrystallization.
Protocol 3: N-Alkylation
Direct N-alkylation of the weakly nucleophilic this compound can be challenging and may require specific conditions to avoid side reactions. Photoredox catalysis offers a mild and effective modern alternative to traditional methods that may require harsh bases or high temperatures[16].
Principle: This method utilizes visible light to generate reactive intermediates for the N-alkylation of anilines with alcohols, avoiding the need for metallic catalysts or strong oxidants[16]. While the specific substrate in the cited protocol is different, the principle can be adapted. A more traditional approach using an alkyl halide is also presented.
Method A: Visible-Light-Mediated Alkylation (Conceptual Adaptation)
-
Rationale: This approach avoids harsh bases and high temperatures, offering a greener and more functional-group-tolerant method[16].
-
General Conditions: The reaction would typically involve the aniline, an alcohol (as the alkylating agent), a photosensitizer, and a hydrogen atom transfer catalyst, irradiated with visible light (e.g., blue LEDs)[16][17]. This advanced method is suitable for complex molecule synthesis.
Method B: Traditional Alkylation with Alkyl Halides
-
Rationale: A classic method that relies on the direct reaction between the amine and an alkyl halide. Due to the low nucleophilicity of the aniline, a strong base and polar aprotic solvent are often necessary to facilitate the reaction.
-
Reagents and Equipment:
-
This compound
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.2 eq)
-
Strong base (e.g., Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)) (1.5-2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Step-by-Step Methodology (Method B):
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C and carefully add NaH (1.5 eq) portion-wise. Allow the mixture to stir for 30-60 minutes at room temperature to form the anilide anion.
-
Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.
-
Reaction Progression: Allow the reaction to stir at room temperature (or with gentle heating, e.g., 50-60 °C) for 6-24 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate (3x). Wash the combined organic layers with water and brine to remove DMF.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the N-alkylated product via column chromatography.
Standard Laboratory Workflow
A systematic workflow is essential for reproducible results and efficient purification.
Caption: A standard workflow for synthesis and analysis.
Conclusion
This compound is a uniquely functionalized building block whose synthetic utility is rooted in the powerful electronic effects of its sulfonyl substituent. While the reduced nucleophilicity of the amine group requires deliberate and optimized reaction conditions, it also provides a stable and versatile scaffold for creating novel amides, sulfonamides, and other N-functionalized derivatives. The protocols detailed in this guide provide a robust starting point for researchers to explore the rich chemistry of this compound, enabling the development of next-generation pharmaceuticals and advanced materials.
References
- Properties of amines. (2024). Chemistry LibreTexts. [Link]
- Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. (2023).
- Basicity of Arom
- Mild Sulfonylation of Anilines. (2017). ChemistryViews. [Link]
- Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. (2023). WUR eDepot. [Link]
- Why is amine an electron withdrawing group?. (2021). Quora. [Link]
- Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017). Master Organic Chemistry. [Link]
- Amine Reactivity. Michigan State University Department of Chemistry. [Link]
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). MDPI. [Link]
- Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. (2023).
Sources
- 1. CAS 473-27-8: this compound [cymitquimica.com]
- 2. This compound | 473-27-8 [chemicalbook.com]
- 3. 473-27-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scbt.com [scbt.com]
- 10. 4-(トリフルオロメチルスルホニル)アニリン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Amine Reactivity [www2.chemistry.msu.edu]
- 13. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. edepot.wur.nl [edepot.wur.nl]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mild Sulfonylation of Anilines - ChemistryViews [chemistryviews.org]
Experimental protocol for triflation of phenols using 4-(Trifluoromethylsulfonyl)aniline
An Application Note and Experimental Protocol for the Triflation of Phenols
Abstract
Phenolic triflates are indispensable intermediates in modern synthetic chemistry, primarily serving as versatile substrates for cross-coupling reactions. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of phenolic triflates. It begins by clarifying the role of common triflating agents and addresses a potential point of confusion regarding the function of 4-(trifluoromethylsulfonyl)aniline. The core of this guide is a robust, step-by-step experimental protocol for the reliable triflation of phenols using N-phenyltriflimide, a preferred reagent due to its stability and ease of handling. This protocol is supplemented with mechanistic insights, troubleshooting advice, and safety considerations to ensure successful and safe execution.
Introduction: The Strategic Value of Phenolic Triflates in Synthesis
The transformation of a phenol's hydroxyl group into a trifluoromethanesulfonate ester, or "triflate" (-OTf), is a fundamental enabling step in organic synthesis. The triflate group is one of the most effective leaving groups known, a property that dramatically enhances the reactivity of the aromatic ring. This "activation" converts the relatively inert C-O bond of a phenol into a reactive site suitable for a wide range of bond-forming reactions. Consequently, aryl triflates are highly valued precursors for palladium-catalyzed cross-coupling methodologies, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, which form the bedrock of modern pharmaceutical and materials science synthesis.
Reagent Selection: Choosing the Right Tool for Triflation
While several reagents can effect this transformation, the choice of triflating agent is critical and depends on factors like substrate sensitivity, scale, and handling considerations.
Standard & Recommended Reagents
-
Trifluoromethanesulfonic Anhydride (Tf₂O): This is the most powerful and reactive triflating agent. It is a fuming, corrosive liquid that reacts violently with water. While highly effective, its aggressive nature requires careful handling and can be incompatible with sensitive functional groups.
-
N-Phenyl-bis(trifluoromethanesulfonyl)imide (N-Phenyltriflimide, PhNTf₂): This is a stable, crystalline, and non-hygroscopic solid, making it significantly easier and safer to handle than Tf₂O.[1] It is now the reagent of choice for most laboratory-scale triflations, offering high yields and broad functional group tolerance in the presence of a base.[2] This protocol will focus on the use of N-phenyltriflimide.
Clarification on this compound
It is crucial to distinguish between reagents that provide a triflate group and compounds that merely contain a related moiety.
-
This compound is an organic compound featuring an aniline group (-NH₂) and a trifluoromethylsulfonyl group (-SO₂CF₃, also known as a "triflone") attached to a benzene ring.[3][4][5]
-
This compound is NOT a triflating agent. It does not donate the triflate (-OTf) group required for the target transformation. Instead, its chemistry is dominated by the aniline functional group. A primary application of such anilines is diazotization , where the -NH₂ group is converted into a diazonium salt (-N₂⁺) using nitrous acid.[6][7] This diazonium salt is a versatile intermediate for introducing the entire 4-(trifluoromethylsulfonyl)phenyl moiety into other molecules, often through Sandmeyer or azo-coupling reactions, but it does not yield a phenolic triflate.[6][7]
Experimental Protocol: Triflation of Phenols using N-Phenyltriflimide
This protocol provides a general and reliable method for the conversion of a phenol to its corresponding aryl triflate. Optimization may be required for particularly electron-rich or sterically hindered substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Phenol Substrate | ≥98% | Various | Must be dry. |
| N-Phenyltriflimide (PhNTf₂) | ≥98% | Various | Stable solid, store at room temp. |
| Triethylamine (Et₃N) or DIPEA | Anhydrous | Various | Can be substituted with other non-nucleophilic bases. |
| Dichloromethane (DCM) | Anhydrous | Various | Use a dry, non-protic solvent. |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | N/A | For workup. |
| Brine | Saturated Aqueous Solution | N/A | For workup. |
| Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Anhydrous | Various | For drying. |
| Silica Gel | 230-400 mesh | Various | For column chromatography. |
Step-by-Step Methodology
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the phenol substrate (1.0 eq).
-
Dissolution: Dissolve the phenol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Base Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (1.2 eq) dropwise via syringe.
-
Rationale: The base deprotonates the acidic phenol to form the more nucleophilic phenoxide anion, which is the active species that attacks the triflating agent.
-
-
Addition of Trifating Agent: To the stirred, cold solution, add N-phenyltriflimide (1.1 eq) portion-wise as a solid.
-
Rationale: Adding the triflating agent to the pre-formed phenoxide solution ensures an efficient reaction. Maintaining a low temperature controls the reaction rate and minimizes potential side reactions.
-
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting phenol.
-
Workup - Quenching: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel.
-
Workup - Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess amine base), water, and finally, brine.
-
Rationale: The acidic wash protonates and transfers the triethylamine base into the aqueous layer as its hydrochloride salt. The water and brine washes remove residual water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure aryl triflate.
Experimental Workflow Diagram
Sources
- 1. Bis(trifluoromethanesulfonyl)aniline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. CAS 473-27-8: this compound [cymitquimica.com]
- 4. 4-三氟甲基磺酰苯胺 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 473-27-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Diazotisation [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 4-(Trifluoromethylsulfonyl)aniline Synthesis
Welcome to the technical support center for the synthesis of 4-(Trifluoromethylsulfonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will move beyond simple protocols to explain the underlying chemical principles, helping you not only to solve immediate issues but also to build a robust and high-yielding process.
The most reliable and common route to this compound is the reduction of its nitro precursor, 4-nitrobenzenetrifluoromethylsulfone. The strong electron-withdrawing nature of the trifluoromethylsulfonyl group (-SO₂CF₃) significantly influences the reactivity of the aromatic ring and the nitro group, presenting unique challenges and optimization opportunities.[1] This guide will focus on troubleshooting this critical reduction step.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
The most established route is the reduction of 4-nitrobenzenetrifluoromethylsulfone. This precursor can be synthesized via the nitration of trifluoromethylthiobenzene followed by oxidation, or through methods starting from related substituted benzenes. The subsequent reduction of the nitro group is the final and often most challenging step for yield optimization.
Q2: Why is the reduction of 4-nitrobenzenetrifluoromethylsulfone challenging?
The trifluoromethylsulfonyl group is a powerful electron-withdrawing group.[1] This deactivates the aromatic ring, which can make the nitro group more resistant to reduction compared to simpler nitroarenes. Furthermore, the presence of sulfur can be problematic for certain catalysts, particularly in catalytic hydrogenation.[2]
Q3: Which reduction methods are most effective for this substrate?
Both catalytic hydrogenation (e.g., using Pd/C with a hydrogen source) and chemical reduction (e.g., using metals like SnCl₂ or Fe in acidic media) are viable.[3][4] The choice depends on available equipment, scale, and the presence of other functional groups that might not be compatible with certain reagents. Catalytic methods are often cleaner, while chemical reductions can be more robust for certain substrates but may involve more challenging workups.[3][5]
Troubleshooting Guide: From Low Yield to High Purity
This section addresses specific issues you might encounter during the synthesis, structured in a problem-cause-solution format.
Problem 1: Low or No Conversion of Starting Material
You've run the reaction, but TLC or LC-MS analysis shows a significant amount of unreacted 4-nitrobenzenetrifluoromethylsulfone.
| Possible Cause | Recommended Solution & Scientific Rationale |
| Inactive or Poisoned Catalyst (Catalytic Hydrogenation) | Solution: Ensure you are using a fresh, high-quality catalyst. If you suspect poisoning (common with sulfur-containing compounds), increase the catalyst loading (e.g., from 5 mol% to 10 mol%) or switch to a more poison-resistant catalyst.[2][6] Rationale: The sulfur atom in the sulfone group can adsorb to the surface of palladium or platinum catalysts, blocking active sites and preventing the hydrogenation of the nitro group. Some specialized catalysts, like sulfided Pt/C, are designed to be more resistant to sulfur poisoning.[6] |
| Insufficient Reducing Agent (Chemical Reduction) | Solution: For reductions using SnCl₂·2H₂O or Fe, ensure a sufficient stoichiometric excess is used (typically 3-5 equivalents).[3][6] Rationale: These metals act as electron donors. The reduction of a nitro group to an amine is a six-electron process, requiring a substantial amount of the reducing agent to drive the reaction to completion. |
| Inadequate Reaction Conditions (Both Methods) | Solution: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60 °C). For catalytic hydrogenation, ensure efficient stirring to overcome mass transfer limitations between the hydrogen gas, the liquid phase, and the solid catalyst. Increasing hydrogen pressure can also significantly increase the reaction rate.[7] Rationale: Chemical reactions have an activation energy barrier. Providing thermal energy can help overcome this barrier. In heterogeneous catalysis, the reaction rate is often limited by the transport of reactants to the catalyst surface. |
| Poor Substrate Solubility | Solution: Ensure your starting material is fully dissolved in the chosen solvent. If solubility is an issue, consider using a co-solvent. For example, if using ethanol for a hydrogenation, adding a small amount of THF might improve solubility.[8] Rationale: The reaction can only occur if the reactants are in the same phase. Poor solubility of the nitro compound will lead to a slow or incomplete reaction. |
Problem 2: Formation of Side Products and Impurities
The reaction proceeds, but you observe multiple spots on your TLC plate, leading to a low yield of the desired aniline and difficult purification.
| Possible Cause | Recommended Solution & Scientific Rationale |
| Incomplete Reduction Intermediates | Solution: Increase the reaction time or the amount of reducing agent. Monitor the reaction closely by TLC until the starting material is fully consumed. Rationale: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[4][9] If the reaction is stopped prematurely or the reducing power is insufficient, these intermediates can remain in the reaction mixture. |
| Over-reduction (Catalytic Hydrogenation) | Solution: This is less common for this specific substrate due to the deactivating sulfone group, but if other reducible groups are present, carefully control the reaction time and temperature. Rationale: Catalytic hydrogenation can sometimes reduce other functional groups. Careful monitoring ensures the reaction is stopped once the nitro group is selectively reduced. |
| Formation of Azo/Azoxy Dimers | Solution: This can occur under certain reduction conditions, particularly if the reaction is not sufficiently acidic or if the reducing agent is added too slowly. Ensure proper mixing and stoichiometry. Rationale: The nitroso and hydroxylamine intermediates can condense to form azoxy and azo compounds. This side reaction is often minimized under strongly reducing conditions. |
Problem 3: Difficult Product Isolation and Purification
The reaction is complete, but isolating the pure this compound is problematic.
| Possible Cause | Recommended Solution & Scientific Rationale |
| Precipitation of Tin Salts (SnCl₂ Reduction) | Solution: After the reaction, instead of quenching with a strong base like NaOH which forms intractable tin hydroxides, try basifying slowly with a saturated solution of sodium bicarbonate (NaHCO₃) to a pH of ~8. Alternatively, adding Celite to the mixture before filtration can help manage the precipitate.[5] Some protocols suggest pouring the acidic reaction mixture into a large volume of ice water before basification to keep the tin salts more manageable.[5] Rationale: Tin(II) and Tin(IV) hydroxides are gelatinous precipitates that can trap the product and make filtration and extraction extremely difficult. Careful control of pH and the use of filter aids can mitigate this. |
| Emulsion During Aqueous Workup | Solution: If an emulsion forms during the extraction with an organic solvent, add a saturated solution of NaCl (brine). This increases the ionic strength of the aqueous layer, helping to break the emulsion. Rationale: Emulsions are stabilized by the presence of both polar and non-polar components. Increasing the polarity of the aqueous phase forces the organic components into the organic layer. |
| Co-elution of Impurities During Chromatography | Solution: If impurities are difficult to separate by column chromatography, consider recrystallization. This compound is a solid, and recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) can be a very effective purification method. Rationale: Recrystallization is a powerful purification technique for solids that relies on the difference in solubility between the desired product and impurities in a given solvent at different temperatures. |
Visualizing the Process
General Troubleshooting Workflow
The following diagram outlines a logical approach to troubleshooting common issues in the synthesis.
Reaction Mechanism: Reduction of Nitro Group
This diagram illustrates the generally accepted pathway for the reduction of an aromatic nitro group to an amine, a six-electron process.
Sources
- 1. CAS 473-27-8: this compound [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: High-Purity Recrystallization of 4-(Trifluoromethylsulfonyl)aniline
Welcome to the technical support guide for the purification of 4-(Trifluoromethylsulfonyl)aniline (CAS 473-27-8). This document provides a comprehensive resource for researchers, scientists, and drug development professionals to achieve high purity of this versatile building block through recrystallization. Here, we will delve into the underlying principles, provide detailed protocols, and troubleshoot common issues encountered during the purification process.
I. Foundational Principles: Understanding the Molecule
This compound is a crystalline solid at room temperature, typically appearing as a white to faint brown or orange powder.[1][2] Its molecular structure, featuring a polar aniline group and a strongly electron-withdrawing trifluoromethylsulfonyl group, dictates its solubility and crystallization behavior.[1] The trifluoromethyl group enhances lipophilicity, while the sulfonyl and amine groups introduce polarity.[1] This balance is key to selecting an appropriate recrystallization solvent.
Key Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₆F₃NO₂S | [1] |
| Molecular Weight | 225.19 g/mol | [2] |
| Melting Point | 96 °C | [2] |
| Appearance | Faint brown to faint orange solid |[1][2] |
II. Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific challenges you may encounter during the recrystallization of this compound.
Q1: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?
Answer: "Oiling out" is a common issue where the solute separates from the solution as a liquid instead of a solid. This often occurs when the solution is supersaturated at a temperature above the melting point of the impure compound.[3] Given that the melting point of pure this compound is 96°C, significant impurities can lower this to a point where it's below the boiling point of your chosen solvent.[2]
Causality & Solutions:
-
High Impurity Load: A high concentration of impurities can significantly depress the melting point.
-
Solution: Consider a preliminary purification step, such as column chromatography, before recrystallization.[3]
-
-
Inappropriate Solvent Choice: The solvent may be too nonpolar for the compound.
-
Cooling Rate is Too Rapid: If the solution cools too quickly, the molecules don't have sufficient time to align into a crystal lattice.
Q2: Crystal formation is not occurring, even after the solution has cooled to room temperature. What should I do?
Answer: The absence of crystal formation typically points to one of two scenarios: the solution is supersaturated but lacks a nucleation point, or too much solvent was used, preventing the solution from becoming saturated upon cooling.[3]
Causality & Solutions:
-
Lack of Nucleation: A supersaturated solution can be stable without the initial "seed" for crystal growth.
-
Solution 1: Induce Crystallization. Scratch the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[3]
-
Solution 2: Seed Crystals. If you have a small amount of pure this compound, add a single seed crystal to the cooled solution to initiate crystallization.[3]
-
-
Excessive Solvent: If the compound's concentration is below its solubility limit at the lower temperature, it will not crystallize.
-
Solution: Reheat the solution and gently boil off a portion of the solvent to increase the concentration of the analyte.[5] Allow the more concentrated solution to cool again.
-
Q3: The yield of my recrystallized product is very low. How can I improve it?
Answer: A low yield is often a consequence of using too much solvent, where a significant portion of your product remains dissolved in the mother liquor.[5]
Causality & Solutions:
-
Excessive Solvent Volume: The goal is to use the minimum amount of hot solvent to fully dissolve the crude product.
-
Solution: Before discarding the filtrate (mother liquor), test for remaining product by taking a small sample and evaporating the solvent. If a significant residue remains, you can recover more product by partially evaporating the solvent from the mother liquor and cooling it again to obtain a second crop of crystals.[5]
-
-
Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or funnel if the apparatus cools down.
-
Solution: Use pre-heated glassware (funnel and receiving flask) for the hot filtration and perform the filtration as quickly as possible to maintain the temperature of the solution.[3]
-
Q4: The recrystallized product is still colored. How can I obtain a colorless product?
Answer: A persistent color in the recrystallized product indicates the presence of colored impurities that co-crystallize with your compound.
Causality & Solutions:
-
Colored Impurities: These are often polar, aromatic compounds that have similar solubility profiles to this compound.
-
Solution: Use of Activated Charcoal. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities.[3]
-
Procedure: Add a very small amount (e.g., a spatula tip) of activated charcoal to the hot solution and boil for a few minutes. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[3] Be cautious not to add charcoal to a boiling solution as it can cause vigorous bumping.
-
III. Experimental Protocols & Visualization
Standard Recrystallization Workflow
The following diagram illustrates the decision-making process for a standard recrystallization procedure.
Caption: General workflow for the recrystallization of this compound.
Troubleshooting Logic Flow
This diagram outlines the steps to take when encountering common recrystallization problems.
Caption: Decision tree for troubleshooting common recrystallization issues.
IV. Frequently Asked Questions (FAQs)
-
What is a good starting solvent for the recrystallization of this compound?
-
How do I perform a small-scale solubility test?
-
Place a small amount of your crude product (around 10-20 mg) into a small test tube. Add a few drops of the solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A good recrystallization solvent will dissolve the compound when hot but show low solubility at room temperature.
-
-
Can I use a mixed solvent system?
-
Yes, mixed solvent systems are very effective. For this compound, a common approach would be to dissolve it in a "good" solvent (like ethanol) at an elevated temperature and then add a "poor" solvent (like water) dropwise until the solution becomes cloudy (the saturation point). Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
-
-
How can I be sure my final product is pure?
-
The primary indicator of purity is the melting point. A pure compound will have a sharp melting point that matches the literature value (96°C for this compound).[2] A broad melting range suggests the presence of impurities. Further characterization can be done using techniques like NMR spectroscopy or chromatography.
-
V. References
-
4-(Trifluoromethyl)aniline - Solubility of Things. Solubility of Things. [Link]
-
Troubleshooting Recrystallization. Chemistry LibreTexts. [Link]
Sources
Technical Support Center: Synthesis of 4-(Trifluoromethylsulfonyl)aniline
Welcome to the technical support center for the synthesis of 4-(Trifluoromethylsulfonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproducts encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth, field-proven insights in a question-and-answer format, complete with troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions & Troubleshooting
Synthesis Route 1: Trifluoromethanesulfonylation of Aniline
This synthetic approach involves the direct reaction of aniline with a trifluoromethanesulfonylating agent, typically trifluoromethanesulfonic anhydride (triflic anhydride), in the presence of a base.
A1: The most common higher molecular weight byproduct in this reaction is the di-N-triflylated aniline, N,N-bis(trifluoromethylsulfonyl)aniline.
Causality: The nitrogen atom of the aniline is nucleophilic and can react with two equivalents of triflic anhydride, especially if the reaction conditions are not carefully controlled. This is more likely to occur if:
-
An excess of triflic anhydride is used.
-
The reaction temperature is too high, providing enough energy to overcome the steric hindrance for the second triflylation.
-
The base used is not sterically hindering enough to prevent a second acylation.
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| Formation of di-N-triflylated aniline | Excess triflic anhydride | Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of triflic anhydride. |
| High reaction temperature | Maintain a low reaction temperature, typically between -78°C to 0°C, during the addition of triflic anhydride. | |
| Inappropriate base | Use a non-nucleophilic, sterically hindered base such as 2,6-lutidine or diisopropylethylamine (DIPEA) to selectively deprotonate the aniline and minimize side reactions. |
Experimental Protocol: Minimizing Di-N-triflylation
-
Dissolve aniline (1.0 eq.) and a sterically hindered base (e.g., 2,6-lutidine, 1.2 eq.) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of triflic anhydride (1.05 eq.) in the same solvent to the reaction mixture dropwise over 30-60 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
A2: The likely culprit is trifluoromethanesulfonic acid (triflic acid), formed from the hydrolysis of triflic anhydride.
Causality: Triflic anhydride is extremely reactive and readily hydrolyzes upon contact with water to form two equivalents of triflic acid.[1][2] This can significantly reduce the amount of anhydride available to react with aniline, leading to low yields.
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| Formation of triflic acid | Presence of moisture in reagents or glassware | Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Handle triflic anhydride under a dry, inert atmosphere. |
| Incomplete reaction | Ensure the reaction goes to completion by monitoring with TLC or LC-MS before quenching. |
Experimental Protocol: Ensuring Anhydrous Conditions
-
Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator.
-
Use freshly distilled or commercially available anhydrous solvents.
-
Handle triflic anhydride in a glovebox or under a positive pressure of an inert gas.
-
Use syringes and septa for the transfer of reagents.
Synthesis Route 2: Oxidation of 4-Aminophenyl Trifluoromethyl Sulfide
This two-step route involves the initial synthesis of 4-aminophenyl trifluoromethyl sulfide, followed by its oxidation to the desired sulfone.
A3: The less polar byproduct is almost certainly the intermediate sulfoxide, 4-aminophenyl trifluoromethyl sulfoxide.
Causality: The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. Incomplete oxidation will result in a mixture of the sulfoxide and the sulfone.[3] This can be caused by:
-
Insufficient amount of the oxidizing agent.
-
Reaction time not being long enough for complete conversion.
-
Low reaction temperature.
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| Incomplete oxidation to the sulfone | Insufficient oxidizing agent | Use at least two equivalents of the oxidizing agent (e.g., m-CPBA, hydrogen peroxide) to ensure complete oxidation of the sulfide to the sulfone.[4] |
| Short reaction time | Monitor the reaction progress by TLC or LC-MS until the sulfoxide spot is no longer visible. | |
| Low reaction temperature | Some oxidations may require elevated temperatures to proceed to completion. Consult relevant literature for the specific oxidizing agent used. |
Experimental Protocol: Complete Oxidation to the Sulfone
-
Dissolve 4-aminophenyl trifluoromethyl sulfide (1.0 eq.) in a suitable solvent (e.g., dichloromethane or acetic acid).
-
Add the oxidizing agent (e.g., m-CPBA, 2.2 eq.) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material and the intermediate sulfoxide.
-
Work up the reaction by washing with a reducing agent solution (e.g., sodium sulfite) to quench excess oxidant, followed by a basic wash (e.g., sodium bicarbonate).
Purification Strategies
A4: The choice of purification method depends on the specific impurities present.
-
From the Triflic Anhydride Route:
-
Di-N-triflylated aniline: This byproduct is generally less polar than the desired product. Purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The less polar di-triflylated compound will elute first.
-
Triflic acid: This is a water-soluble acid and can be removed by an aqueous workup with a mild base such as sodium bicarbonate solution.
-
-
From the Oxidation Route:
-
4-Aminophenyl trifluoromethyl sulfoxide: The sulfoxide is generally more polar than the starting sulfide but less polar than the sulfone. Careful column chromatography can separate these compounds. Alternatively, if the desired sulfone is a solid, recrystallization can be an effective method for purification.[5] A common solvent system for recrystallization of anilines is ethanol/water or ethyl acetate/hexanes.
-
General Protocol for Column Chromatography:
-
Adsorb the crude product onto a small amount of silica gel.
-
Load the adsorbed material onto a silica gel column packed with a non-polar solvent (e.g., hexanes).
-
Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate) in the non-polar solvent.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
General Protocol for Recrystallization:
-
Dissolve the crude solid in a minimum amount of a hot solvent in which the desired product has high solubility at high temperature and low solubility at low temperature.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways and the formation of common byproducts.
Caption: Byproducts in the triflylation of aniline.
Caption: Stepwise oxidation and potential byproduct.
References
- Baraznenok, I. L., Nenajdenko, V. G., & Balenkova, E. S. (2000). Chemical Transformations Induced by Triflic Anhydride. Tetrahedron, 56(20), 3077-3119. [Link]
- Wikipedia. (2023). Trifluoromethanesulfonic anhydride. [Link]
- Clutch Prep. (2015).
- Organic Chemistry Portal.
- ACS GCI Pharmaceutical Roundtable.
- Chemistry For Everyone. (2023).
- ResearchGate. How to purify a sulfone and sulfide sulfoxide without a column?[Link]
Sources
Technical Support Center: Troubleshooting Low Yield in Nucleophilic Aromatic Substitution of 4-(Trifluoromethylsulfonyl)aniline
Welcome to the technical support center dedicated to resolving challenges in the nucleophilic aromatic substitution (SNAr) of 4-(trifluoromethylsulfonyl)aniline. This guide is structured to provide researchers, chemists, and drug development professionals with actionable insights and solutions to overcome common obstacles, particularly low reaction yields. The trifluoromethylsulfonyl group is a powerful electron-withdrawing group, making the aromatic ring highly susceptible to nucleophilic attack; however, successful execution requires careful consideration of various reaction parameters.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section is designed as a direct response to common issues encountered in the laboratory. Each question addresses a specific problem, explains the underlying chemical principles, and provides a systematic approach to resolution.
Question 1: My reaction shows low conversion of this compound. What are the primary causes and how can I improve it?
Low conversion is a frequent issue and often points to suboptimal reaction conditions that fail to overcome the activation energy of the initial nucleophilic attack.
Underlying Causes & Solutions:
-
Insufficient Nucleophilicity: The incoming nucleophile may not be strong enough to efficiently attack the electron-deficient ring.
-
Solution: If using a neutral nucleophile (e.g., an alcohol or amine), the addition of a non-nucleophilic base is crucial. The base deprotonates the nucleophile, increasing its electron density and reactivity. For instance, when using an amine, a base will also scavenge the acid generated during the reaction.[1]
-
-
Poor Solvent Choice: The solvent plays a critical role in stabilizing the intermediate and facilitating the reaction.[2]
-
Solution: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile are generally preferred for SNAr reactions.[3] These solvents effectively solvate the cation (from the base) without strongly hydrogen-bonding to the nucleophile, leaving it more reactive.[2] Protic solvents like methanol can form hydrogen bonds with the nucleophile, reducing its reactivity.[2][4]
-
-
Inadequate Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.
-
Solution: If the reaction is sluggish at room temperature, gradually increase the temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without causing decomposition.
-
-
Base Incompatibility: The choice of base is critical and depends on the pKa of the nucleophile.
-
Solution: For weakly acidic nucleophiles like phenols, a stronger base such as potassium carbonate or cesium carbonate is often effective. For amines, an organic base like N,N-Diisopropylethylamine (DIEA) can be suitable.[1] The base should be strong enough to deprotonate the nucleophile but not so strong as to cause unwanted side reactions.
-
Question 2: I'm observing significant side product formation. What are the likely side reactions, and how can they be minimized?
The formation of multiple products complicates purification and reduces the yield of the desired compound. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions & Mitigation Strategies:
-
Reaction at the Aniline Nitrogen: The primary amine of this compound is itself a nucleophile and can react with another molecule of the starting material or other electrophiles present.
-
Solution: Protect the aniline's amino group before performing the nucleophilic substitution. A common protecting group is the acetyl group, which can be introduced by reacting the aniline with acetic anhydride.[5][6] This temporarily converts the amine into a less reactive amide, preventing it from participating in undesired reactions.[5][6][7] The protecting group can be removed later under acidic or basic conditions.[5][6][7]
-
-
Polysubstitution: If there are other potential leaving groups on the aromatic ring, the nucleophile may substitute more than once.
-
Solution: Control the stoichiometry of the nucleophile. Using a slight excess (1.1-1.2 equivalents) is often sufficient. Running the reaction at a lower temperature can also improve selectivity.
-
-
Benzyne Formation: Under very strong basic conditions, an elimination-addition reaction can occur via a highly reactive "benzyne" intermediate, which can lead to a mixture of products.[8][9][10]
Visual Troubleshooting Workflow
To aid in diagnosing issues, the following flowchart provides a logical sequence of steps to identify and resolve the cause of low yield.
Caption: A flowchart for optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of this reaction?
This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. It is a two-step process:
-
Addition: The nucleophile attacks the carbon atom bearing the leaving group (in this case, inferred to be a group like a halide that is being substituted, with the trifluoromethylsulfonyl group as the activator). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[11][12]
-
Elimination: The leaving group departs, and the aromaticity of the ring is restored, yielding the final product.[8][11]
The strongly electron-withdrawing trifluoromethylsulfonyl group is crucial as it stabilizes the negative charge of the Meisenheimer complex, thereby activating the ring for nucleophilic attack.[12][13]
Caption: The two-step addition-elimination mechanism of SNAr.
Q2: How do I choose the best solvent and base for my nucleophile?
The optimal choice depends on the nature of your nucleophile. The following table provides general recommendations.
| Nucleophile Type | Recommended Solvents | Recommended Bases | Typical Temperature Range |
| Alcohols/Phenols (O-Nucleophiles) | DMSO, DMF, THF | K₂CO₃, Cs₂CO₃, NaH | 25 - 100 °C |
| Amines (N-Nucleophiles) | Acetonitrile, DMSO, DMF | K₂CO₃, DIEA, Et₃N | 25 - 120 °C |
| Thiols (S-Nucleophiles) | DMF, DMSO | K₂CO₃, Cs₂CO₃ | 25 - 80 °C |
Q3: Are there any alternatives to the trifluoromethylsulfonyl group?
Yes, other strong electron-withdrawing groups can also activate an aromatic ring for SNAr. The most common activating group is the nitro group (-NO₂).[13] Other examples include cyano (-CN) and acyl groups.[13] The reactivity generally increases with the electron-withdrawing ability of the activating group.
General Experimental Protocol
The following is a representative protocol for the SNAr reaction of this compound with a generic nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., a phenol or amine) (1.1 eq)
-
Base (e.g., K₂CO₃) (2.0 eq)
-
Anhydrous DMSO
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the nucleophile (1.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMSO to achieve a concentration of approximately 0.5 M with respect to the aniline starting material.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the reaction to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
References
- Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. (2017). National Institutes of Health (NIH). [Link]
- 16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. [Link]
- Nucleophilic arom
- Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
- Nucleophilic Aromatic Substitution - The Benzyne Mechanism. (2018). Master Organic Chemistry. [Link]
- Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. (2017).
- Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2018).
- SNAr Solvents and Reagents. Wordpress. [Link]
- 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]
- Protective Groups. Organic Chemistry Portal. [Link]
- Protection of Aniline Deriv
- Protecting Groups List. SynArchive. [Link]
- The SNAr reaction of 4‐trifluoromethyl‐2‐nitro‐1‐fluorobenzene (1) with...
- "Protection" of Aniline in Aromatic reactions- IIT JEE | Vineet Khatri |
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Reaction Temperature in the Sulfonylation of Aniline
A Foreword from Your Senior Application Scientist
Welcome to the technical support center. As a Senior Application Scientist, I've seen firsthand how the elegant simplicity of the sulfonylation of aniline can quickly become a complex troubleshooting exercise if not properly controlled. This reaction, while fundamental, is deceptively sensitive to one critical parameter: temperature. Inadequate temperature management is the root cause of the most common issues we encounter in the field—from poor yields and product selectivity to outright reaction failure and safety concerns.
This guide is structured to address your specific challenges in a direct, question-and-answer format. We will move from frequently asked questions that serve as a first line of defense to in-depth troubleshooting guides for more persistent issues. My goal is not just to provide protocols but to explain the underlying chemical principles. Understanding why a particular step is necessary is the key to mastering this transformation and adapting it to your specific research, development, and scale-up needs. Let's begin.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
Q1: My reaction mixture is turning dark brown or black, and I'm getting a low yield of my desired sulfonamide. What is happening?
A1: A dark coloration or charring is a classic indicator of thermal decomposition. The sulfonylation of aniline is a highly exothermic process. If the heat generated is not efficiently dissipated, the local temperature can rise dramatically, leading to the breakdown of your starting materials or products. Aniline, in particular, is susceptible to oxidation and polymerization at elevated temperatures, forming colored impurities.
To prevent this, initiate the reaction at a low temperature, typically 0 °C, using an ice bath. The sulfonyl chloride should be added dropwise or via a syringe pump to control the rate of the exotherm.[1] This slow, controlled addition is crucial for maintaining a stable internal temperature.
Q2: My analysis (TLC, HPLC, NMR) shows a significant amount of a second, less polar by-product. I suspect it's the di-sulfonylated aniline. Is temperature the cause?
A2: Yes, temperature is a primary factor in the formation of the N,N-bis(sulfonyl)aniline by-product.[1] After the initial formation of the desired mono-sulfonylated product, the nitrogen atom is less nucleophilic due to the electron-withdrawing effect of the sulfonyl group. However, at higher temperatures, the remaining lone pair on the nitrogen can be forced to attack another molecule of the sulfonyl chloride.
This is a textbook example of kinetic versus thermodynamic control.
-
At low temperatures (e.g., 0 °C), the reaction is under kinetic control. The most accessible, lowest activation energy pathway—mono-sulfonylation—is favored.
-
At higher temperatures, the system has enough energy to overcome the higher activation barrier for the second substitution, leading to the thermodynamically stable but often undesired di-sulfonylated product.[2][3]
Maintaining a low temperature (0 °C) during the addition of the sulfonylating agent is the most effective way to minimize this side reaction.[1]
Q3: The reaction seems to have stalled with a large amount of unreacted aniline. My first instinct is to heat the mixture to push it to completion. Is this correct?
A3: While gentle warming can sometimes be beneficial after the initial exothermic phase, it should be approached with caution and only after considering other possibilities.[1] An incomplete reaction is often due to one of two issues unrelated to activation energy:
-
Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are sensitive to moisture. If your solvent or glassware is not anhydrous, the sulfonyl chloride will preferentially react with water to form the unreactive sulfonic acid.[1]
-
Protonation of Aniline: The reaction generates one equivalent of hydrochloric acid (HCl) as a by-product. This acid will protonate the starting aniline, rendering its lone pair unavailable for nucleophilic attack and effectively halting the reaction.[1]
Before increasing the temperature, ensure you have used a stoichiometric equivalent (or slight excess) of a suitable base, like pyridine or triethylamine, to scavenge the HCl as it forms.[1] If the reaction has stalled for this reason, adding more base may restart it without the need for heat.
Q4: What is the typical exothermic profile for an aniline sulfonylation, and how can my lab be prepared to handle it?
A4: The reaction of aniline with a sulfonyl chloride (like benzenesulfonyl chloride or p-toluenesulfonyl chloride) is characterized by a sharp initial exotherm upon mixing the reactants. The reaction is strongly exothermic and can proceed rapidly even at room temperature.[4] The magnitude of the exotherm depends on the concentration of the reactants and the rate of addition.
Lab Preparedness Checklist:
-
Cooling System: Always have an appropriately sized ice-water or ice-salt bath ready before starting. For larger-scale reactions, a cryo-cooler or a jacketed reactor with a circulating coolant is essential.
-
Controlled Addition: Use a pressure-equalizing dropping funnel or a syringe pump for the slow, controlled addition of the sulfonyl chloride to the aniline solution. Never add the aniline to the sulfonyl chloride.
-
Monitoring: Place a thermometer or thermocouple directly in the reaction mixture to monitor the internal temperature, not the bath temperature.
-
Stirring: Ensure efficient and vigorous stirring to promote heat transfer from the reaction mixture to the cooling bath and prevent localized "hot spots."
Section 2: In-Depth Troubleshooting Guides
Guide 1: Issue - Runaway Exotherm & Thermal Decomposition
-
Symptoms:
-
A rapid, uncontrolled rise in internal temperature (>10-15 °C above the target).
-
Vigorous bubbling or fuming from the reaction mixture.
-
Rapid darkening of the solution to deep brown or black.
-
-
Root Cause Analysis: The rate of heat generation from the exothermic sulfonylation reaction has exceeded the rate of heat removal by the cooling system. This is most often caused by adding the sulfonyl chloride too quickly to a concentrated solution of aniline.
-
Immediate Corrective Actions:
-
Immediately stop the addition of the sulfonyl chloride.
-
If safe to do so, add more ice/dry ice to the external cooling bath.
-
For larger scales, have a pre-chilled, inert solvent available to add for dilution, which will help absorb and dissipate heat.
-
-
Long-Term Preventative Strategy: Adherence to a strict, low-temperature addition protocol is paramount.
Experimental Protocol 2.1: Controlled Low-Temperature Sulfonylation
-
Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, thermometer, and a nitrogen inlet, dissolve the aniline (1.0 eq.) and a suitable base such as pyridine or triethylamine (1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM).[1]
-
Cooling: Immerse the flask in an ice bath and stir until the internal temperature stabilizes at 0 °C.
-
Addition: Dissolve the sulfonyl chloride (1.05 eq.) in a small amount of anhydrous DCM. Using a syringe pump, add the sulfonyl chloride solution to the cooled aniline mixture at a rate that maintains the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then let it warm slowly to room temperature and stir for an additional 12-16 hours.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Guide 2: Issue - Poor Selectivity & Di-Sulfonylation By-product
-
Symptoms: Chromatographic or spectroscopic analysis reveals a significant quantity of a second sulfonamide product, often confirmed by mass spectrometry to be the N,N-bis(sulfonyl)aniline.
-
Root Cause Analysis: As discussed in the FAQs, elevated temperatures provide the necessary activation energy for the less nucleophilic mono-sulfonated aniline to react a second time. This issue is exacerbated by using an excess of the sulfonyl chloride.
Troubleshooting Workflow: Minimizing Di-substitution
Caption: Troubleshooting workflow for di-sulfonylation.
-
Optimization Strategy: Carefully controlling both temperature and stoichiometry is key. Using a slight excess of the aniline (e.g., 1.05 to 1.1 equivalents) can help ensure the complete consumption of the more reactive sulfonyl chloride before it can react with the desired product.[1]
Section 3: Reference Data
The optimal temperature for a sulfonylation reaction can depend on the specific reagents used. The following table provides general guidelines for starting temperatures during the addition phase.
| Sulfonylating Agent | Aniline Derivative | Recommended Addition Temperature (°C) | Key Considerations |
| Benzenesulfonyl Chloride | Aniline | 0 - 5 °C | Highly exothermic; standard conditions. |
| p-Toluenesulfonyl Chloride | Aniline | 0 - 5 °C | Similar reactivity to benzenesulfonyl chloride. |
| Methanesulfonyl Chloride | Aniline | 0 °C | Very reactive; strict temperature control is critical to prevent di-sulfonylation.[1] |
| Dansyl Chloride | Aniline | Room Temperature | Less reactive; often requires longer reaction times or gentle warming post-addition. |
Section 4: Key Mechanistic Considerations
Caption: Kinetic vs. Thermodynamic pathways in aniline sulfonylation.
The diagram above illustrates the competing reaction pathways. The initial reaction (k₁) to form the mono-sulfonylated product is fast and has a low activation energy, making it the dominant pathway under kinetic control (low temperature). The subsequent reaction (k₂) to the di-sulfonylated product is slower and requires more energy, thus becoming more significant under thermodynamic control (high temperature).
By rigorously controlling the reaction temperature, you are directly manipulating the kinetics to favor the desired outcome, ensuring high yield and purity of your target N-sulfonylaniline.
References
- BenchChem. (2025).
- Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
- Yan, X., Wang, J., Chen, C., Zheng, K., Zhang, P., & Shen, C. (2024).
- Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
- Tayebee, R. (2012). Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. American Journal of Materials and Manufacturing Science, 1(1), 1-5.
- ResearchGate. (n.d.). Scope of the direct sulfonylation of aniline derivatives.
- Bourbon, P., Appert, E., Martin-Mingot, A., & Michelet, B. (2021). Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activation. Organic Letters, 23(11), 4348–4352. [Link]
- Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE.
- ResearchGate. (n.d.). A Review of Kinetic and Thermodynamic Study of Oxidation of Sulpha Drugs by Metallic and Non-Metallic Oxidants.
- ChemistryViews. (2017). Mild Sulfonylation of Anilines.
- Yan, X., Wang, J., Chen, C., Zheng, K., Zhang, P., & Shen, C. (2024).
- Li, Y., et al. (2023). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 11, 1267223. [Link]
- The Catalyst: A Journal of Undergraduate Research at the University of Southern Mississippi. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions.
- Johnson, T. C., et al. (2018). Direct sulfonylation of anilines mediated by visible light. Chemical Science, 9(3), 629-633. [Link]
- Li, Y., et al. (2023). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 11, 1267223. [Link]
- Johnson, T. C., et al. (2018). Direct sulfonylation of anilines mediated by visible light. Chemical Science, 9(3), 629-633. [Link]
- Wu, Y., & Sun, Y. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of organic chemistry, 71(13), 5032-5. [Link]
- Reddit. (2022). Thermodynamic vs Kinetic Control.
- ResearchGate. (n.d.). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations.
- Johnson, T. C., et al. (2018). Direct sulfonylation of anilines mediated by visible light. Chemical Science, 9(3), 629-633. [Link]
- ChemRxiv. (2023). Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. Cambridge Open Engage. [Link]
- Li, Y., et al. (2023). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 11. [Link]
- PubMed. (2025). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. [Link]
- ResearchGate. (n.d.). Studies on energetic compounds part 37: Kinetics of thermal decomposition of perchlorate complexes of some transition metals with ethylenediamine.
- PubMed Central. (n.d.). Room-Temperature Decomposition of the Ethaline Deep Eutectic Solvent. [Link]
Sources
Technical Support Center: Pilot-Scale Synthesis of 4-(Trifluoromethylsulfonyl)aniline
Welcome to the technical support center for the synthesis of 4-(Trifluoromethylsulfonyl)aniline (CAS 473-27-8). This guide is designed for researchers, chemists, and process development professionals engaged in scaling up the synthesis of this key intermediate for pharmaceutical and agrochemical applications. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure a safe, efficient, and reproducible pilot-scale production. The trifluoromethylsulfonyl group imparts unique properties such as high reactivity and lipophilicity, making this compound a valuable building block in organic synthesis.[1][2]
Section 1: Recommended Synthesis Route for Pilot Production
For the pilot-scale synthesis of this compound, a two-step approach starting from the more readily available 4-aminothiophenol is recommended. This route avoids the direct and highly exothermic triflation of aniline, offering better control over the reaction on a larger scale. The process involves the trifluoromethylation of 4-aminothiophenol to form 4-(trifluoromethylthio)aniline, followed by a selective oxidation to the desired sulfone.
Experimental Workflow Overview
Caption: Workflow for the two-step synthesis of this compound.
Part 1: Step-by-Step Synthesis Protocol
Step 1: Synthesis of 4-(Trifluoromethylthio)aniline
This step involves the reaction of 4-aminothiophenol with a suitable trifluoromethylating agent. Umemoto's reagent is a practical choice for this transformation on a larger scale.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |
| 4-Aminothiophenol | 125.19 | 1.0 | Ensure high purity to avoid side reactions. |
| Umemoto's Reagent II | 331.28 | 1.1 | Handle in a well-ventilated fume hood. |
| Anhydrous Dichloromethane (DCM) | 84.93 | - | Use a dry, inert solvent. |
| Saturated NaHCO₃ solution | - | - | For aqueous work-up. |
| Brine | - | - | For aqueous work-up. |
| Anhydrous MgSO₄ | 120.37 | - | For drying the organic phase. |
Procedure:
-
Reactor Setup: Charge a suitably sized, dry glass-lined reactor with a stirrer, thermometer, and nitrogen inlet with anhydrous dichloromethane (DCM).
-
Reagent Addition: Add 4-aminothiophenol (1.0 eq.) to the reactor and stir until fully dissolved.
-
Reaction Initiation: Cool the solution to 0-5 °C using a cooling bath. Slowly add Umemoto's Reagent II (1.1 eq.) portion-wise over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 4-(trifluoromethylthio)aniline.
Step 2: Oxidation to this compound
This step involves the selective oxidation of the sulfide intermediate to the sulfone. A combination of hydrogen peroxide and trifluoroacetic anhydride (TFAA) is an effective oxidizing system.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |
| 4-(Trifluoromethylthio)aniline | 193.19 | 1.0 | Crude product from Step 1 can often be used directly. |
| Trifluoroacetic Anhydride (TFAA) | 210.03 | 2.2 | Highly corrosive and moisture-sensitive. Handle with extreme care. |
| 30% Hydrogen Peroxide (H₂O₂) | 34.01 | 2.5 | Handle with appropriate PPE. |
| Dichloromethane (DCM) | 84.93 | - | Anhydrous grade. |
| Saturated Na₂S₂O₃ solution | - | - | For quenching excess oxidant. |
| Saturated NaHCO₃ solution | - | - | For neutralization. |
| Recrystallization Solvent | - | - | e.g., Ethanol/water or Toluene/hexane mixture. |
Procedure:
-
Reactor Setup: In a separate, clean, and dry reactor, dissolve the crude 4-(trifluoromethylthio)aniline (1.0 eq.) in anhydrous DCM.
-
Oxidant Preparation: In a separate vessel, carefully and slowly add trifluoroacetic anhydride (2.2 eq.) to a cooled (0-5 °C) solution of 30% hydrogen peroxide (2.5 eq.) in DCM. Caution: This is a highly exothermic reaction and generates trifluoroperacetic acid in situ. Ensure slow addition and efficient cooling.
-
Oxidation Reaction: Slowly add the prepared oxidant solution to the solution of the sulfide intermediate, maintaining the reaction temperature between 0-10 °C.
-
Reaction Monitoring: Monitor the progress of the oxidation by TLC or HPLC until the sulfide is fully converted to the sulfone.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution, followed by saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is neutral.
-
Work-up: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Concentrate the organic phase under reduced pressure to obtain the crude this compound. Purify the crude product by recrystallization.
Part 2: Troubleshooting Guide
This section addresses common issues encountered during the pilot-scale synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: The yield of 4-(trifluoromethylthio)aniline in Step 1 is consistently low. What are the likely causes?
A1: Low yields in the trifluoromethylthiolation step can often be attributed to a few key factors:
-
Moisture: The trifluoromethylating reagent is sensitive to moisture. Ensure all glassware is oven-dried and the solvent is anhydrous. Performing the reaction under a strict inert atmosphere (nitrogen or argon) is crucial.
-
Reagent Quality: The purity of the 4-aminothiophenol is important. Impurities can lead to side reactions. The activity of the Umemoto's reagent should also be verified if it has been stored for a long time.
-
Temperature Control: While the reaction is generally robust, poor temperature control can lead to the formation of byproducts. Ensure the addition of the trifluoromethylating agent is slow enough to maintain the desired temperature range.
Q2: During the oxidation in Step 2, I am observing the formation of multiple products by TLC/HPLC. How can I improve the selectivity for the sulfone?
A2: The formation of multiple products, likely the corresponding sulfoxide and unreacted sulfide, indicates incomplete or over-oxidation.
-
Stoichiometry of Oxidant: The ratio of the in-situ generated trifluoroperacetic acid to the sulfide is critical. Ensure accurate measurement of both TFAA and hydrogen peroxide. An excess of the oxidant is necessary to drive the reaction to the sulfone, but a large excess can lead to degradation.
-
Reaction Time and Temperature: The oxidation of the sulfide to the sulfoxide is typically faster than the oxidation of the sulfoxide to the sulfone. Ensure the reaction is allowed to proceed long enough for the second oxidation to complete. Monitoring the reaction progress is key. Keeping the temperature low helps to control the reaction rate and prevent runaway reactions.
-
Purity of Starting Material: Impurities in the 4-(trifluoromethylthio)aniline from Step 1 can interfere with the oxidation process.
Q3: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point.[3] This is a common issue when the boiling point of the recrystallization solvent is higher than the melting point of the compound (m.p. of this compound is ~96 °C).[4]
-
Solvent Choice: Select a solvent or solvent system with a boiling point lower than the melting point of your product. For this compound, a mixed solvent system like ethanol/water or toluene/hexane is often a good choice.[4]
-
Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of well-defined crystals.
-
Seeding: Adding a small crystal of the pure product to the cooled, saturated solution can initiate crystallization.
Q4: What are the primary safety concerns when scaling up this synthesis?
A4: The main safety concerns for this process at a pilot scale are:
-
Handling of TFAA and Trifluoromethanesulfonyl Chloride: If using the alternative direct triflation route, both trifluoromethanesulfonyl chloride and trifluoroacetic anhydride are highly corrosive, moisture-sensitive, and react violently with water.[5][6] All handling must be done in a well-ventilated area with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat.[5]
-
Exothermic Reactions: Both the formation of the in-situ oxidant and the oxidation reaction itself are exothermic.[7] On a pilot scale, efficient heat management is critical. Ensure the reactor has adequate cooling capacity and that reagents are added slowly and in a controlled manner.
-
Quenching: The quenching of reactive reagents like TFAA and any residual oxidant must be done slowly and at low temperatures to control the exotherm and any gas evolution.[5]
Section 2: In-Process Controls and Analytical Methods
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring the disappearance of starting materials and the appearance of products. A suitable eluent system would be a mixture of hexane and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, allowing for precise determination of the reaction endpoint and the presence of impurities. A reverse-phase C18 column with a water/acetonitrile gradient is a good starting point for method development.[8]
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for confirming the structure of the intermediate and the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify potential byproducts.
-
Melting Point: A sharp melting point close to the literature value (96 °C) is a good indicator of purity.[4]
References
- Wechem. Stability and safe use strategy of trifluoromethanesulfonyl chloride. 2025.
- The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
- ResearchGate. Large-Scale Synthesis of Aniline Trimers in Different Oxidation States.
- University of Rochester, Department of Chemistry. How To: Purify by Crystallization. 2026.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- CUNY. Purification by Recrystallization.
- H.E.L Group. Critical Considerations in Process Safety.
- ResearchGate. Coupling reaction between 4-(trifluoromethyl)aniline and cinnamoyl chloride.
- ResearchGate. Large-scale synthesis of aniline.
- PubChem. 4-(Trifluoromethyl)aniline.
- PubMed. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.
Sources
- 1. EP1189898A1 - Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide - Google Patents [patents.google.com]
- 2. CAS 473-27-8: this compound [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.nd.edu [chemistry.nd.edu]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions Involving 4-(Trifluoromethylsulfonyl)aniline Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 4-(trifluoromethylsulfonyl)aniline and its derivatives in palladium-catalyzed cross-coupling reactions. The powerful electron-withdrawing nature of the trifluoromethylsulfonyl group presents unique challenges that require careful catalyst system selection and reaction optimization.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the laboratory, offering explanations for the underlying causes and providing actionable solutions.
Question 1: Why is my Buchwald-Hartwig amination with a this compound derivative failing or resulting in very low yield?
Answer:
This is the most common challenge and stems directly from the electronic properties of your substrate. The primary reason for low yields is the severely reduced nucleophilicity of the aniline nitrogen.[1] The potent electron-withdrawing trifluoromethylsulfonyl (-SO₂CF₃) group pulls electron density away from the aromatic ring and, consequently, the nitrogen atom. This makes the nitrogen's lone pair of electrons less available to participate in the catalytic cycle, rendering the aniline a very weak nucleophile.[1] Standard palladium-phosphine catalysts are often ineffective for such deactivated substrates.
Solutions & Optimization Strategy:
-
Utilize Modern, Electron-Rich, Bulky Ligands: The success of these couplings hinges on using specialized biaryl phosphine ligands. These ligands are designed to accelerate the key steps of the catalytic cycle—oxidative addition and, crucially, the rate-limiting reductive elimination—even with challenging substrates.[1]
-
Recommended Ligands: XPhos, RuPhos, and BrettPhos are excellent starting points. Their bulkiness promotes the formation of the desired product, while their electron-donating character enhances catalytic activity.
-
Use Well-Defined Precatalysts: To ensure reproducibility and maximize activity, use stable, well-defined palladium precatalysts.[1][2] These complexes, such as XPhos Pd G3 or RuPhos Pd G3, provide a consistent 1:1 palladium-to-ligand ratio and efficiently generate the active monoligated Pd(0) species in situ.[2]
-
-
Employ a Strong, Non-Nucleophilic Base: The N-H bond of your aniline derivative is less acidic than that of electron-rich anilines. A strong base is essential to facilitate the deprotonation step that forms the palladium-amido complex.
-
Recommended Bases: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS) are required. Weaker bases like K₂CO₃ or K₃PO₄ will be ineffective.
-
-
Optimize Reaction Conditions:
-
Solvent: Aprotic solvents such as toluene, dioxane, or t-BuOH are generally preferred.
-
Temperature: These reactions often require elevated temperatures (e.g., 80-110 °C) to overcome the high activation energy associated with coupling a deactivated nucleophile.
-
Inert Atmosphere: Rigorously exclude oxygen, which can deactivate palladium catalysts, by using a glovebox or standard Schlenk line techniques.[1]
-
Troubleshooting Flowchart for Low Yield
Below is a decision tree to guide your optimization process when encountering low yields in a Buchwald-Hartwig amination of these substrates.
Caption: Troubleshooting decision tree for Buchwald-Hartwig amination.
Question 2: I am observing significant hydrodehalogenation during a Suzuki-Miyaura coupling of a bromo-4-(trifluoromethylsulfonyl)aniline derivative. How can this side reaction be minimized?
Answer:
Hydrodehalogenation, where the bromine atom is replaced by a hydrogen, is a common side reaction in palladium-catalyzed cross-couplings.[3] It typically arises from the formation of a palladium-hydride (Pd-H) species, which can then react with your aryl bromide in a competing catalytic cycle. The choice of base and solvent can significantly influence the prevalence of this side reaction.[3]
Solutions & Optimization Strategy:
-
Modify the Base: Strong alkoxide bases like NaOtBu can sometimes promote the formation of Pd-H species. Switching to a weaker inorganic base is the most effective first step.
-
Recommended Bases: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices that often suppress hydrodehalogenation.[3]
-
-
Ligand Selection: While bulky, electron-rich ligands are beneficial, ensure the choice is appropriate. These ligands can favor the desired cross-coupling pathway over the reductive dehalogenation pathway.[3] Ligands like SPhos or XPhos are often effective.[4]
-
Solvent System: The solvent can influence the solubility and reactivity of the base and other species in the reaction.
-
Recommended Solvents: Aprotic solvents like toluene or dioxane, often with a small amount of water (e.g., 10:1 toluene/H₂O), are standard for Suzuki reactions and can help minimize dehalogenation compared to polar aprotic solvents like DMF in some cases.[3]
-
-
Protect the Amine (Advanced Strategy): In some cases, the free amino group can interact with the catalyst or base in a way that promotes dehalogenation. While less common, if other strategies fail, consider protecting the amine with a group like Boc (tert-butyloxycarbonyl), which can be removed after the coupling.[3]
Question 3: Could the sulfonyl group be poisoning my palladium catalyst? My reaction starts but then stalls.
Answer:
While the sulfonyl group (-SO₂-) is generally considered robust and non-coordinating in cross-coupling reactions, catalyst deactivation related to sulfur is a valid concern. The issue is less likely to be the sulfonyl group itself and more likely to be related to impurities in the starting material or degradation pathways.
Solutions & Optimization Strategy:
-
Ensure Reagent Purity: Use highly purified this compound starting material. Impurities such as thiols or sulfides, even at trace levels, are known catalyst poisons. Recrystallization or column chromatography of the starting material may be necessary.
-
Use Well-Defined Precatalysts: As mentioned previously, using a precatalyst ensures the clean and efficient generation of the active Pd(0) species.[1] This avoids potential side reactions that can occur when generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂, which could lead to catalyst deactivation.
-
Maintain a Strictly Inert Atmosphere: Oxygen can lead to the formation of inactive palladium oxides.[1] Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen throughout the experiment.
-
Consider Catalyst Loading: If the reaction is stalling, a slight increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) might help compensate for slow deactivation, though addressing the root cause is always preferable.
Frequently Asked Questions (FAQs)
Question 1: What is the dual electronic role of the this compound scaffold in cross-coupling reactions?
Answer:
The this compound scaffold has distinct electronic effects depending on the type of cross-coupling reaction being performed.
-
As a Nucleophile (Buchwald-Hartwig Amination): The -SO₂CF₃ group is a powerful electron-withdrawing group. It significantly reduces the electron density on the aniline nitrogen, making it a poor nucleophile.[1] This deactivation is the primary reason the reaction is challenging and requires highly active catalyst systems.
-
As an Electrophile (e.g., Suzuki Coupling of 4-bromo-3-(trifluoromethylsulfonyl)aniline): When a halogen is present on the ring, the electron-withdrawing -SO₂CF₃ group makes the aryl halide more electron-deficient. This enhances the rate of oxidative addition, which is the first and often rate-determining step of the catalytic cycle.[5] So, in this context, the group activates the substrate towards the desired reaction.
Question 2: Why are bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) the go-to choice for these difficult couplings?
Answer:
The success of these ligands is based on a combination of steric and electronic properties that address the specific challenges of coupling unreactive partners. The general catalytic cycle involves oxidative addition, transmetalation/base-mediated deprotonation, and reductive elimination.[6]
-
Electron-Richness: The phosphorus atom donates electron density to the palladium center. This makes the palladium more nucleophilic, which facilitates the oxidative addition of the aryl halide to the Pd(0) center.
-
Steric Bulk: The large size of these ligands (e.g., the dicyclohexylphosphino and biaryl groups) serves several critical functions:
-
It promotes the final reductive elimination step, which is often the rate-limiting step, especially for electron-deficient amines.[7] This is arguably the most important feature for overcoming the challenge of coupling these substrates.
-
It stabilizes the monoligated Pd(0)L species, which is believed to be the active catalyst.
-
It prevents the formation of inactive catalyst dimers.[8]
-
Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Substrate Type | Recommended Ligand | Palladium Source | Recommended Base |
| This compound | XPhos or RuPhos | XPhos Pd G3 / RuPhos Pd G3 | NaOtBu or LiHMDS |
| Sterically Hindered Anilines | BrettPhos | BrettPhos Pd G3 | KOtBu or LiHMDS |
Question 3: What are the advantages of using a well-defined precatalyst over generating the catalyst in situ?
Answer:
Well-defined palladium precatalysts (often denoted as G2, G3, or G4) are air-stable Pd(II) complexes that are designed to efficiently generate the active, monoligated Pd(0) catalyst under the reaction conditions.[1][2]
Key Advantages:
-
Reproducibility & Accuracy: Precatalysts are crystalline, weighable solids that guarantee an exact 1:1 ratio of palladium to ligand. This eliminates variability that can arise from weighing two separate components, especially on a small scale.[2]
-
High Activity: They are designed for rapid and clean conversion to the active Pd(0) species, often leading to higher yields and faster reactions compared to traditional in situ methods (e.g., Pd₂(dba)₃ or Pd(OAc)₂ + ligand).
-
Operational Simplicity: Their stability in air makes them far more convenient to handle than air-sensitive Pd(0) sources like Pd(PPh₃)₄.[1] This simplifies the reaction setup.
Catalyst Selection Workflow
Caption: General workflow for catalyst system selection.
Experimental Protocol: Generalized Procedure for Buchwald-Hartwig Amination
This protocol describes a general method for the coupling of a this compound derivative with an aryl bromide. Note: This is a starting point and may require optimization for your specific substrates.
Materials:
-
Aryl bromide (1.0 eq.)
-
This compound derivative (1.1 - 1.2 eq.)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.3 - 1.5 eq.)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating mantle/block
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: In a glovebox, add the aryl bromide, the this compound derivative, the palladium precatalyst, and the sodium tert-butoxide to a dry Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Outside the glovebox (if necessary), add the anhydrous, degassed solvent via syringe under a positive pressure of inert gas.
-
Reaction: Seal the vessel and place it in a preheated heating block at the desired temperature (e.g., 100 °C). Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Reactions may take anywhere from 4 to 24 hours to reach completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Dilute the mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
- Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines - Benchchem.
- Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis | JACS Au - ACS Publications.
- Technical Support Center: Troubleshooting Halogenated Aniline Reactions - Benchchem.
- Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides - ChemRxiv.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
- Buchwald–Hartwig amination - Wikipedia.
- A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions - Benchchem.
- Suzuki vs. Hartwig-Buchwald : r/Chempros - Reddit.
- Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - NIH.
- Cross Coupling Reactions - Catalytic Cycle Key Features - YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Side reactions of 4-(Trifluoromethylsulfonyl)aniline under basic conditions
Welcome to the technical support center for 4-(Trifluoromethylsulfonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet challenging reagent. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you overcome common hurdles and ensure the success of your experiments.
Introduction to this compound
This compound, also known as 4-aminophenyl trifluoromethyl sulfone, is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its utility stems from the potent electron-withdrawing nature of the trifluoromethylsulfonyl (triflyl) group, which significantly influences the reactivity of the aniline moiety and the aromatic ring. However, this same electronic property is the source of many of the challenges encountered when using this compound, especially under basic conditions. This guide will address these challenges head-on, providing both theoretical understanding and practical solutions.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise when working with this compound in basic media.
Q1: Why are my reactions with this compound so sluggish, especially when it's used as a nucleophile?
A1: The primary reason for the low reactivity of this compound is the strong electron-withdrawing effect of the trifluoromethylsulfonyl group (-SO₂CF₃). This group significantly reduces the electron density on the aniline nitrogen atom, making it a much weaker nucleophile compared to other anilines. Consequently, reactions that rely on the nucleophilicity of the amine, such as amide bond formations or nucleophilic aromatic substitutions (SₙAr), often require more forcing conditions, specialized catalysts, or stronger bases to proceed at a reasonable rate.
Q2: I'm attempting a Buchwald-Hartwig amination with this compound and an aryl halide, but I'm seeing low to no conversion. What's going wrong?
A2: This is a frequent challenge. The reduced nucleophilicity of this compound makes it a difficult coupling partner in Buchwald-Hartwig reactions. Here are the most likely culprits and how to address them:
-
Inadequate Catalyst System: Standard palladium-phosphine catalysts are often not effective. You need a more active catalyst system designed for challenging couplings.
-
Solution: Employ electron-rich, sterically bulky biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos. These ligands promote the rate-limiting reductive elimination step of the catalytic cycle. N-Heterocyclic carbene (NHC) ligands can also be highly effective.
-
-
Insufficiently Strong Base: The N-H bond of this compound is more acidic than that of typical anilines, but a strong, non-nucleophilic base is still crucial for efficient deprotonation to form the active nucleophile in the catalytic cycle.
-
Solution: Use strong bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS). Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may not be sufficient.
-
-
Catalyst Inhibition or Decomposition: Aryl halides with certain functional groups can inhibit the catalyst. Also, the choice of halide is important; aryl bromides and iodides are generally more reactive than chlorides.
Q3: I'm observing unexpected side products in my reaction. What are they likely to be?
A3: Under basic conditions, several side reactions can occur:
-
Hydrodehalogenation: In palladium-catalyzed reactions, the aryl halide coupling partner can be reduced, replacing the halogen with a hydrogen atom. This is often a result of competing β-hydride elimination pathways.
-
Homocoupling: Your aryl halide or aniline can couple with themselves to form biaryl or azo compounds, respectively.
-
Solvent-Related Byproducts: If using a solvent that can participate in the reaction (e.g., THF, which can sometimes act as a ligand or undergo ring-opening), you may see solvent-derived impurities.
-
Degradation of the Starting Material: While the trifluoromethylsulfonyl group is generally robust, under harsh basic conditions, cleavage of the C-S bond is a possibility, though less common for aryl sulfones. More likely is the degradation of the entire molecule through other pathways, especially at elevated temperatures. For instance, related structures have been shown to degrade to 4-(trifluoromethyl)aniline under stress conditions.[1]
Q4: Can the trifluoromethylsulfonyl group be cleaved under basic conditions?
A4: The C(sp²)-S bond in aryl trifluoromethyl sulfones is remarkably stable and generally resistant to cleavage by common bases. The trifluoromethyl group enhances the stability of the sulfone.[2][3] However, under extremely harsh conditions (e.g., very strong bases at high temperatures), nucleophilic attack at the sulfur atom or other degradation pathways cannot be entirely ruled out. It is more likely that other parts of the molecule will react or degrade before the C-S bond is cleaved.
Troubleshooting Guides
Guide 1: Low Yield in Buchwald-Hartwig Amination
This guide provides a systematic approach to troubleshooting low yields when using this compound as the amine coupling partner.
| Symptom | Potential Cause | Recommended Action |
| No or minimal product formation | 1. Inactive catalyst. 2. Base is too weak. 3. Reaction temperature is too low. | 1. Switch to a more active ligand: Use a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos, BrettPhos). Consider using a pre-formed palladium precatalyst (e.g., XPhos Pd G3) for better reproducibility. 2. Increase base strength: Switch from carbonate or phosphate bases to an alkoxide base like NaOtBu or KOtBu. 3. Increase reaction temperature: Gradually increase the temperature in 10-20 °C increments. Ensure your solvent is appropriate for the higher temperature. |
| Reaction stalls at ~50% conversion | 1. Catalyst deactivation. 2. Insufficient base. | 1. Use a more robust ligand: N-heterocyclic carbene (NHC) ligands can offer greater stability at high temperatures. 2. Increase base equivalents: Increase the amount of base from 1.5 to 2.0-2.5 equivalents. |
| Formation of hydrodehalogenated byproduct | Competing β-hydride elimination from the palladium intermediate. | Modify the ligand: A bulkier ligand can disfavor this side reaction. Also, ensure strictly anhydrous and deoxygenated conditions. |
| Inconsistent results between batches | Moisture or oxygen sensitivity. | Employ rigorous inert atmosphere techniques: Use a glovebox for reaction setup. Ensure all solvents and reagents are anhydrous and thoroughly degassed. |
Guide 2: Issues with Nucleophilic Aromatic Substitution (SₙAr)
This guide addresses common problems when using this compound as a nucleophile in SₙAr reactions.
| Symptom | Potential Cause | Recommended Action |
| No reaction | 1. Aryl halide is not sufficiently activated. 2. Reaction conditions are too mild. | 1. Ensure proper substrate activation: The aryl halide must have strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group. Fluorine is often the best leaving group for SₙAr. 2. Increase temperature and/or use a stronger base: SₙAr with this aniline often requires heating. Using a strong base (e.g., NaH, KOtBu) in an aprotic polar solvent (e.g., DMF, DMSO) will deprotonate the aniline, significantly increasing its nucleophilicity. |
| Formation of a hydrolysis byproduct of the aryl halide | The base is reacting with the aryl halide in the presence of trace water. | 1. Ensure anhydrous conditions: Thoroughly dry all glassware, solvents, and reagents. 2. Change the order of addition: Add the base to a solution of the aniline first to form the anilide, then add the aryl halide. This pre-formation of the active nucleophile can outcompete the hydrolysis pathway. |
| Multiple products observed | 1. Reaction at multiple sites on the aryl halide. 2. Degradation of starting materials or products. | 1. Improve regioselectivity: If the aryl halide has multiple leaving groups, the reaction site is dictated by the electronics. You may need to redesign your substrate if the selectivity is not as desired. 2. Lower the reaction temperature: High temperatures can lead to decomposition. Find the minimum temperature required for the reaction to proceed. |
Validated Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of an Aryl Bromide with this compound
This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
XPhos Pd G3 (Palladium precatalyst)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), XPhos Pd G3 (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.5 mmol, 1.5 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the Schlenk tube.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-4-(trifluoromethylsulfonyl)aniline.
Protocol 2: SₙAr Reaction with 4-Fluoro-3-nitrobenzonitrile
This protocol details the reaction of this compound with a highly activated aryl fluoride.
Materials:
-
This compound
-
4-Fluoro-3-nitrobenzonitrile
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
Anilide Formation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv) and anhydrous DMF (5 mL). Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 mmol, 1.1 equiv) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Addition of Electrophile: In a separate flask, dissolve 4-fluoro-3-nitrobenzonitrile (1.05 mmol, 1.05 equiv) in anhydrous DMF (2 mL). Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-8 hours, or until TLC or LC-MS analysis indicates consumption of the starting material.
-
Workup:
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (15 mL) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired diarylamine product.
Visualizing Reaction Workflows and Mechanisms
To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflow for a Buchwald-Hartwig amination and the mechanism of an SₙAr reaction.
Caption: General workflow for Buchwald-Hartwig amination.
Sources
- 1. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectrum Analysis of 4-(Trifluoromethylsulfonyl)aniline
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of molecular compounds is paramount. 4-(Trifluoromethylsulfonyl)aniline, a key building block characterized by its electron-rich amino group and a potent electron-withdrawing trifluoromethylsulfonyl (triflyl) group, presents a compelling case for rigorous spectroscopic analysis. This guide provides an in-depth examination of its ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum, grounded in the principles of chemical environment and substituent effects. We will dissect the expected spectral features and, critically, compare them against structurally related analogues to provide a robust framework for unambiguous identification and purity assessment.
The Rationale: Why ¹H NMR is the Gold Standard for Analysis
¹H NMR spectroscopy remains an indispensable tool for organic chemists due to its sensitivity and the wealth of structural information it provides. For a molecule like this compound, ¹H NMR allows us to:
-
Confirm Identity: Verify the presence and connectivity of all proton-bearing fragments.
-
Assess Purity: Detect and quantify proton-containing impurities, such as residual solvents or starting materials.
-
Elucidate Electronic Effects: Observe how the competing electron-donating and -withdrawing groups influence the chemical environment of the aromatic protons.
The analysis hinges on three core principles: the number of signals (chemical non-equivalence), their integration (proton ratio), and their splitting patterns (spin-spin coupling).
Predicted ¹H NMR Spectrum of this compound
The structure of this compound dictates a specific and predictable ¹H NMR pattern. The molecule possesses a plane of symmetry along the C1-C4 axis of the benzene ring.
Molecular Structure and Proton Environments:
Figure 1: Structure of this compound showing distinct proton environments (Hₐ, Hₑ, and Hₙ).
Based on this structure, we anticipate three distinct signals:
-
Amine Protons (Hₙ): A single, often broad signal corresponding to the two protons of the amino (-NH₂) group. Its chemical shift is highly variable and dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.[1]
-
Aromatic Protons (Hₐ): The two protons ortho to the amino group are chemically equivalent. The electron-donating nature of the -NH₂ group will shield these protons, shifting their signal upfield (to a lower δ value) relative to benzene (7.34 ppm).
-
Aromatic Protons (Hₑ): The two protons ortho to the strongly electron-withdrawing -SO₂CF₃ group are also chemically equivalent. This group will significantly deshield these protons, shifting their signal far downfield (to a higher δ value).
This arrangement creates a classic AA'BB' system for the aromatic region, which often simplifies to a pattern of two distinct doublets, assuming the coupling between ortho protons is dominant.
The Power of Comparison: Interpreting the Spectrum with Analogues
Absolute chemical shifts can vary slightly based on experimental conditions. Therefore, a comparative analysis against known compounds provides the most reliable method for spectral assignment.
Table 1: Comparative ¹H NMR Data of this compound and Related Compounds
| Compound | Aromatic Protons (ortho to -NH₂) | Aromatic Protons (ortho to Substituent) | Amine Protons (-NH₂) | Solvent |
| Aniline[2] | ~6.7-6.8 ppm (multiplet) | ~7.1-7.2 ppm (multiplet) | ~3.6 ppm (broad s) | CDCl₃ |
| 4-(Trifluoromethyl)aniline[3] | ~6.6 ppm (d) | ~7.4 ppm (d) | ~3.8 ppm (broad s) | CDCl₃ |
| 4-Aminobenzenesulfonamide[4] | ~6.6 ppm (d) | ~7.6 ppm (d) | ~5.8 ppm (s) | DMSO-d₆ |
| This compound (Predicted) | ~6.8 ppm (d) | ~7.8 ppm (d) | Variable (broad s) | DMSO-d₆ |
Note: Chemical shifts are approximate and can vary. 'd' denotes a doublet, 's' a singlet.
Analysis of Trends:
-
Effect of the -SO₂CF₃ Group: Comparing 4-aminobenzenesulfonamide (~7.6 ppm) and 4-(trifluoromethyl)aniline (~7.4 ppm) to our target compound reveals the exceptionally strong deshielding effect of the triflyl group (-SO₂CF₃). The protons ortho to this group are shifted significantly downfield to approximately 7.8 ppm. This is the most diagnostic feature of the spectrum.
-
Effect of the -NH₂ Group: The protons ortho to the amino group remain relatively shielded, appearing upfield around 6.8 ppm. This value is consistent across all the aniline derivatives, highlighting the reliable electron-donating character of the amino group.[5]
Recommended Experimental Protocol
To ensure high-quality, reproducible data, adherence to a standardized protocol is essential.
Step-by-Step Sample Preparation and Acquisition:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it readily dissolves the polar aniline and its amine proton signal is less prone to exchange-based broadening compared to when using CDCl₃. The residual solvent peak for DMSO-d₆ appears at ~2.50 ppm.[6]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Scans: Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): Set a relaxation delay of at least 1-2 seconds to ensure accurate integration.
-
-
Processing: Process the spectrum with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual DMSO-d₆ peak at 2.50 ppm or to an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[7]
Workflow Diagram
Caption: Standard workflow for ¹H NMR analysis.
Interpreting the Results: A Self-Validating System
A correctly interpreted spectrum of pure this compound should meet all the following criteria:
-
Signal Count: Exactly three signals (excluding the solvent peak).
-
Chemical Shifts:
-
One doublet in the downfield aromatic region (~7.8 ppm).
-
One doublet in the upfield aromatic region (~6.8 ppm).
-
One broad singlet for the amine protons.
-
-
Integration: The relative area of the two aromatic doublets and the amine singlet should be in a 2:2:2 ratio, which simplifies to 1:1:1.
-
Splitting: The aromatic signals should appear as clean doublets with a typical ortho-coupling constant (J) of ~8-9 Hz.
Logical Relationship of Substituent Effects
The observed chemical shifts are a direct consequence of the electronic push-pull mechanism across the benzene ring.
Caption: Influence of substituents on proton chemical shifts.
Conclusion
The ¹H NMR spectrum of this compound is highly diagnostic, characterized by two well-separated doublets in the aromatic region that directly reflect the powerful electronic dichotomy of the amino and triflyl substituents. By comparing this signature pattern with the spectra of simpler analogues like aniline and 4-aminobenzenesulfonamide, researchers can confidently confirm the molecule's identity and assess its purity. This comparative approach, combined with a robust experimental protocol, forms the foundation of reliable and accurate spectroscopic analysis in modern chemical research.
References
- ANALYSIS OF 1H NMR SPECTRA. (n.d.). University of Wisconsin.
- 4-Amino-N-2-pyrimidinylbenzenesulfonamide Spectrum. (n.d.). SpectraBase.
- 4-(Trifluoromethyl)aniline. (n.d.). PubChem.
- Gunawan, G., & Nandiyanto, A. B. D. (2022). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Journal of Engineering Research.
- NMR Spectra of Anilines. (n.d.). ResearchGate.
- 1H NMR Chemical Shift. (n.d.). Oregon State University.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Aniline(62-53-3) 1H NMR spectrum [chemicalbook.com]
- 3. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. epfl.ch [epfl.ch]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
Guide to the Interpretation of the ¹³C NMR Spectrum of 4-(Trifluoromethylsulfonyl)aniline
An in-depth guide to the spectral interpretation of 4-(Trifluoromethylsulfonyl)aniline and its analogues, grounded in the principles of substituent effects and carbon-fluorine coupling.
Introduction
This compound is a substituted aromatic compound featuring two functional groups with diametrically opposed electronic properties: a potent electron-donating amine (-NH₂) group and a powerful electron-withdrawing trifluoromethylsulfonyl (-SO₂CF₃) group. This "push-pull" electronic configuration makes it a valuable building block in medicinal chemistry and materials science. A thorough understanding of its molecular structure and electronic distribution is paramount, and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose.
This guide provides a comprehensive analysis of the ¹³C NMR spectrum of this compound. We will dissect the spectrum by examining the foundational principles of substituent effects, comparing the data with simpler, related molecules, and elucidating the characteristic carbon-fluorine (C-F) coupling patterns. This document is intended for researchers and professionals who utilize NMR spectroscopy for structural elucidation and wish to deepen their understanding of complex substituted aromatic systems.
Understanding the Substituent Effects: A Predictive Analysis
Before analyzing the experimental spectrum, we can predict the key features based on the electronic influence of the -NH₂ and -SO₂CF₃ groups on the benzene ring. The carbon atoms are numbered systematically, starting from the carbon bearing the amino group (C1).
Caption: Structure of this compound with IUPAC numbering.
-
The Amine Group (-NH₂): This is a strong activating group. Through resonance, the nitrogen lone pair donates electron density into the aromatic ring, significantly shielding the ortho (C2, C6) and para (C4) positions. This effect causes their corresponding signals to shift upfield (to a lower ppm value) relative to benzene. The ipso carbon (C1) is deshielded.[1]
-
The Trifluoromethylsulfonyl Group (-SO₂CF₃): This is a powerful deactivating group. The sulfonyl moiety and the highly electronegative fluorine atoms strongly withdraw electron density from the ring through the inductive effect. This withdrawal deshields all ring carbons, causing their signals to shift downfield (to a higher ppm value).[2]
The resulting spectrum is a product of these competing effects. The amine group's strong shielding at C2/C6 will counteract the deshielding from the -SO₂CF₃ group, while at C3/C5, the deshielding effects will be more pronounced.
Caption: Resonance donation from -NH₂ shields ortho carbons, while inductive withdrawal from -SO₂CF₃ deshields them.
A critical feature arises from the -CF₃ group. The carbon of this group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). Furthermore, the aromatic carbons will exhibit smaller, long-range couplings to the fluorine atoms (²JCF, ³JCF, ⁴JCF), which can broaden the signals or resolve into distinct multiplets.[3][4]
Comparative Spectral Analysis
To precisely assign the signals of this compound, we can compare its spectrum to those of benzene and aniline. This comparison isolates the influence of each substituent.
| Carbon Atom | Benzene[5] | Aniline[6][7] | This compound (Predicted) | Assignment Rationale |
| C1 | 128.5 | 146.7 | ~152 | Ipso-C to NH₂: Strongly deshielded by the electronegative nitrogen atom. Further deshielded by the meta -SO₂CF₃ group. |
| C2, C6 | 128.5 | 115.2 | ~114 | Ortho-C to NH₂: Strongly shielded by the resonance donation from the amine group, resulting in a significant upfield shift. |
| C3, C5 | 128.5 | 129.4 | ~128 | Meta-C to NH₂: Minimally affected by the amine group but strongly deshielded by the ortho -SO₂CF₃ group. Expected to be near the benzene chemical shift. May show a small quartet splitting (⁴JCF). |
| C4 | 128.5 | 118.6 | ~133 | Ipso-C to SO₂CF₃: Shielded by the para -NH₂ group but very strongly deshielded by the direct attachment to the sulfonyl group. This carbon is expected to show quartet splitting due to ²JCF coupling. |
| -CF₃ | N/A | N/A | ~120 | Trifluoromethyl Carbon: Appears as a distinct quartet with a large one-bond C-F coupling constant (¹JCF ≈ 270-320 Hz). |
Note: Predicted values are estimated based on established substituent chemical shift (SCS) effects. Actual experimental values may vary slightly depending on solvent and concentration.[8]
Interpreting the Experimental Spectrum: A Step-by-Step Approach
When presented with the experimental ¹³C NMR spectrum, the assignment process should follow a logical workflow.
Caption: A systematic workflow for assigning the ¹³C NMR spectrum of the target molecule.
-
Identify the CF₃ Signal: Locate the prominent quartet around 120-125 ppm. The large separation between the peaks of the quartet is characteristic of the one-bond C-F coupling (¹JCF), typically in the range of 270-320 Hz.[9]
-
Assign the Most Shielded Aromatic Carbons (C2, C6): The strong resonance donation from the -NH₂ group will push the C2 and C6 signals significantly upfield. Look for the most intense signal (representing two carbons) in the 110-120 ppm region.
-
Assign the Quaternary Carbons (C1, C4): Quaternary carbons typically have lower signal intensities.
-
C1: This carbon is attached to the nitrogen and is meta to the -SO₂CF₃ group. It will be significantly deshielded, appearing far downfield (e.g., >150 ppm).
-
C4: This carbon is attached to the sulfonyl group and is para to the -NH₂ group. The direct attachment to the electron-withdrawing group results in a strong downfield shift. Crucially, this signal should appear as a quartet due to two-bond coupling to the fluorine atoms (²JCF), with a coupling constant around 30-35 Hz.[4]
-
-
Assign the Remaining Aromatic Carbons (C3, C5): The last remaining signal in the aromatic region, likely between 125-130 ppm, corresponds to C3 and C5. These carbons are ortho to the -SO₂CF₃ group and meta to the -NH₂ group, so their chemical shift is expected to be close to that of unsubstituted benzene. The signal may appear broadened or as a narrow quartet due to small four-bond C-F coupling (⁴JCF).[4]
Standard Experimental Protocol
Acquiring a high-quality ¹³C NMR spectrum is essential for accurate interpretation.
Objective: To obtain a proton-decoupled ¹³C NMR spectrum of this compound.
Materials:
-
This compound (15-25 mg)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆, ~0.6 mL)
-
5 mm NMR tube
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh 15-25 mg of the compound and dissolve it in approximately 0.6 mL of the chosen deuterated solvent directly in a clean, dry 5 mm NMR tube. Ensure the solid is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition:
-
Select a standard ¹³C{¹H} experiment (proton-decoupled).
-
Set the spectral width to cover the expected range (e.g., 0-220 ppm).
-
Set the relaxation delay (d1) to an appropriate value (e.g., 2 seconds for qualitative spectra).
-
Set the number of scans based on the sample concentration to achieve an adequate signal-to-noise ratio (e.g., 128 scans or more).
-
Initiate data acquisition.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Apply a baseline correction.
-
Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
Integrate the signals (note: integration in ¹³C NMR is not always quantitative).
-
Pick the peaks and label the chemical shifts.
-
Conclusion
The ¹³C NMR spectrum of this compound is a textbook example of competing substituent effects in a disubstituted benzene ring. The strong electron-donating -NH₂ group causes a pronounced upfield shift for its ortho carbons (C2, C6), making them the most shielded in the molecule. Conversely, the powerful electron-withdrawing -SO₂CF₃ group deshields its ipso carbon (C4) and provides a distinctive set of C-F coupling patterns. The CF₃ carbon signal appears as a large quartet (¹JCF), while the C4 signal also resolves into a quartet with a smaller coupling constant (²JCF). By systematically comparing these features with reference compounds like aniline and applying the fundamental principles of NMR, a complete and unambiguous assignment of the spectrum can be achieved.
References
- Duddeck, H. (1979). ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Spectroscopy Letters, 12(6-7), 445-453.
- Han, C. C., et al. (2006). The different electronic natures displayed by the alkylthio groups in simple and higher conjugated aniline systems. ResearchGate.
- Hansen, P. E. (1972). Sixteen ¹³C-¹⁹F Spin-Spin Coupling Constants in the ¹³C NMR Spectrum of 1-Fluoropyrene (C₁₆H₉F). Acta Chemica Scandinavica, 26, 2160.
- Chemistry LibreTexts. (2024). Multinuclear NMR.
- Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987-989.
- Yoshida, M., et al. (1978). ¹³C-NMR SPECTRA OF N-BENZYLIDENEANILINES. EVIDENCE FOR DELOCALIZATION OF N-LONE-PAIR ELECTRONS TO ANILINE BENZENE RING. Chemistry Letters, 7(12), 1341-1344.
- ACD/Labs. (2018). A New Method for the Reliable Detection of ¹³C Multiplets of Fluorine Containing Compounds. ACD/Labs Publication.
- Royal Society of Chemistry. (2015). Electronic Supplementary Information (ESI) for publications.
- ResearchGate. (2014). What is the coupling constant for CF3 carbon in ¹³C-NMR? ResearchGate Forum.
- Royal Society of Chemistry. (2019). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF₃SO₂Na and RfSO₂Na. Organic Chemistry Frontiers.
- Human Metabolome Database. (n.d.). Aniline ¹³C NMR Spectrum. HMDB.
- Beilstein Journals. (2012). Supporting Information for: Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF₃.
- ResearchGate. (n.d.). Calculated and experimental ¹³C NMR chemical shifts. ResearchGate.
- DiVA portal. (2021). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Results in Chemistry, 3, 100088.
- Royal Society of Chemistry. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11, 22623.
- Amass, A. J., et al. (2004). The influence of substituents on the ¹³C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Designed Monomers and Polymers, 7(5), 455-464.
- Doddrell, D., et al. (1976). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412.
- JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Moodle.
- PubChem. (n.d.). 4-(Trifluoromethyl)aniline. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-(Trifluoromethoxy)aniline. National Center for Biotechnology Information.
- Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin.
- American Chemical Society. (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Omega.
- Bromilow, J., et al. (1976). Nonadditive carbon-13 nuclear magnetic resonance substituent shifts in 1,4-disubstituted benzenes. Nonlinear resonance and shift-charge ratio effects. The Journal of Organic Chemistry, 41(19), 3197-3205.
- Krygowski, T. M., & Stępień, B. T. (2005). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(1), 175-195.
- Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. CH 335 Organic Chemistry.
- Oku, N., et al. (2018). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(11), 2873.
- SpectraBase. (n.d.). Trifluoromethanesulfonic acid - ¹³C NMR. John Wiley & Sons, Inc..
- University of Alberta. (n.d.). Tables For Organic Structure Analysis.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. acdlabs.com [acdlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003012) [hmdb.ca]
- 7. Aniline(62-53-3) 13C NMR [m.chemicalbook.com]
- 8. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]
- 9. rsc.org [rsc.org]
Comparing 4-(Trifluoromethylsulfonyl)aniline with triflic anhydride as a triflating agent
An In-Depth Guide to Triflating Agents: Triflic Anhydride vs. N-Phenyl-bis(trifluoromethanesulfonimide)
In the landscape of modern organic synthesis, the trifluoromethanesulfonyl group, or "triflyl" group (Tf), is of paramount importance. Its corresponding ester, the triflate (-OTf), is one of the most effective leaving groups known, a property that chemists exploit to facilitate a vast array of transformations, including nucleophilic substitutions and transition-metal-catalyzed cross-coupling reactions.[1] The choice of the triflating agent—the molecule that delivers the triflyl group—is a critical decision that can dictate the success, efficiency, and selectivity of a synthetic step.
This guide provides a detailed comparison of two of the most prominent triflating agents: the classical, highly reactive trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O) and the milder, solid-state alternative, N-phenyl-bis(trifluoromethanesulfonimide), which is derived from 4-(Trifluoromethylsulfonyl)aniline and is also known as phenyl triflimide or PhNTf₂.[2][3] We will delve into their reactivity profiles, handling characteristics, mechanistic pathways, and provide experimental protocols to guide researchers in making an informed choice for their specific applications.
At a Glance: A Head-to-Head Comparison
The fundamental differences between these two reagents stem from their intrinsic reactivity and physical properties. Triflic anhydride is the anhydride of a superacid, making it an exceptionally powerful electrophile. N-phenyl-bis(trifluoromethanesulfonimide), by contrast, offers a more tempered reactivity, which can be highly advantageous for sensitive substrates.
| Feature | Triflic Anhydride (Tf₂O) | N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) |
| Synonyms | Trifluoromethanesulfonic anhydride | Phenyl triflimide, N,N-Bis(trifluoromethylsulfonyl)aniline |
| Formula | (CF₃SO₂)₂O | C₆H₅N(SO₂CF₃)₂ |
| Physical State | Colorless, fuming liquid[4] | White to off-white crystalline solid[5] |
| Reactivity | Extremely high; highly potent electrophile | Moderate; milder and often more selective triflating agent[2][6] |
| Handling | Corrosive, hygroscopic, reacts violently with water.[4] Requires careful handling under inert atmosphere. | Stable, non-hygroscopic, and easy to handle crystalline solid.[2][7] |
| Primary Uses | Conversion of phenols, alcohols, ketones, and imines to triflates or N-Tf groups.[4][8] | Conversion of phenols, amines, and carbonyls to triflates; often superior for enol triflate synthesis.[3][9] |
| Byproducts | Triflic acid (CF₃SO₃H), a highly corrosive superacid.[4] | N-phenyltrifluoromethanesulfonamide anion, a less nucleophilic and less acidic byproduct.[1] |
| Safety Profile | Danger. Causes severe skin burns and eye damage. May cause respiratory irritation. | Warning. Causes skin and serious eye irritation. May cause respiratory irritation.[5] |
Mechanistic Insights: The Pathway of Triflation
The transfer of the triflyl group from both reagents proceeds via nucleophilic attack on the electrophilic sulfur atom. However, the nature of the nucleophile and the reaction conditions are typically different, reflecting the reagents' disparate reactivities.
Triflic Anhydride (Tf₂O): Due to its extreme electrophilicity, Tf₂O can react directly with relatively weak nucleophiles like alcohols and phenols, usually in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the triflic acid byproduct. The base deprotonates the substrate, generating a more potent alkoxide or phenoxide nucleophile that attacks the anhydride.
Caption: General mechanism for triflation using Tf₂O.
N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂): Being a milder reagent, PhNTf₂ is particularly effective for trapping potent carbon-based nucleophiles like enolates.[10] In a typical procedure for synthesizing vinyl triflates, a ketone is first deprotonated at the α-carbon using a strong, non-nucleophilic base (e.g., LDA, LiHMDS) at low temperature to form a kinetic enolate. This highly reactive enolate is then "trapped" by PhNTf₂ to yield the desired vinyl triflate.[3][10]
Caption: General mechanism for vinyl triflate synthesis using PhNTf₂.
Experimental Protocols and Performance Data
The choice between Tf₂O and PhNTf₂ is often dictated by the substrate's sensitivity and the desired product. Below are representative protocols that highlight the typical use-cases for each reagent.
Protocol 1: Synthesis of an Aryl Triflate using Triflic Anhydride
This procedure is adapted for the conversion of phenols to aryl triflates, which are valuable precursors for cross-coupling reactions.[11]
Objective: To synthesize 4-methoxyphenyl triflate from 4-methoxyphenol.
Materials:
-
4-Methoxyphenol (1.0 equiv)
-
Triflic anhydride (Tf₂O, 1.1 equiv)
-
Pyridine (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried, argon-purged flask, add 4-methoxyphenol and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine dropwise to the stirred solution.
-
Slowly add triflic anhydride dropwise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the aryl triflate.
Protocol 2: Synthesis of a Vinyl Triflate using N-Phenyl-bis(trifluoromethanesulfonimide)
This protocol is ideal for converting ketones into vinyl triflates, particularly when regioselectivity is desired or the substrate is sensitive.[3][10]
Objective: To synthesize a vinyl triflate from a hindered ketone.
Materials:
-
Hindered ketone (1.0 equiv)
-
Lithium diisopropylamide (LDA), freshly prepared or titrated (1.1 equiv)
-
N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, argon-purged flask, add a solution of the hindered ketone in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution dropwise. Stir the mixture at -78 °C for 1-2 hours to ensure complete formation of the kinetic enolate.[10]
-
To this enolate solution, add PhNTf₂ as a solid in one portion.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Quench the reaction with a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to afford the desired vinyl triflate.
Caption: Workflow for triflate synthesis.
Comparative Performance Data
Yields are highly substrate-dependent, but PhNTf₂ often provides superior results in the formation of enol triflates from base-sensitive carbonyl compounds.
| Substrate | Reagent | Base | Yield (%) | Reference |
| Phenol | Tf₂O | Pyridine | 85 | [3] |
| 4-Methoxyphenol | PhNTf₂ | K₂CO₃ | 91 | [3] |
| α-Tetralone | Tf₂O | 2,6-di-tert-butyl-4-methylpyridine | Good to Excellent | [12] |
| α-Tetralone | PhNTf₂ | LiHMDS | 90-95 (typical) | [3] |
Conclusion and Recommendations
Both triflic anhydride and N-phenyl-bis(trifluoromethanesulfonimide) are powerful reagents for installing the indispensable triflate leaving group. The optimal choice is contingent upon the specific synthetic challenge.
Choose Triflic Anhydride (Tf₂O) when:
-
High reactivity is required for unreactive alcohols or phenols.
-
The substrate and other functional groups are robust and can withstand highly acidic and reactive conditions.
-
Performing reactions where Tf₂O is a known, efficient activator, such as in certain glycosylation reactions.[13]
Choose N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) when:
-
Handling and safety are primary concerns; its solid, non-hygroscopic nature is a significant advantage.[2][7]
-
The substrate is sensitive to the harsh conditions or strong acidity associated with Tf₂O.
-
Greater selectivity is needed in molecules with multiple reactive sites.
-
Synthesizing enol triflates from carbonyl compounds, where it often provides higher yields and cleaner reactions.[3][7]
Ultimately, N-phenyl-bis(trifluoromethanesulfonimide) represents a significant advancement in triflation chemistry, not as a universal replacement for triflic anhydride, but as a complementary tool that offers a milder, safer, and often more selective path to valuable triflated intermediates. Its ease of handling makes it an especially attractive option for routine laboratory use and complex molecule synthesis.
References
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- Specklin, S., Bertus, P., Weibel, J. M., & Pale, P. (2008). A Versatile and Highly Stereoselective Access to Vinyl Triflates Derived from 1,3-Dicarbonyl and Related Compounds. The Journal of Organic Chemistry, 73(19), 7845–7848.
- Solvay. TRIFLIC ANHYDRIDE (TAA). Product Information.
- HiMedia Laboratories. Trifluoromethanesulphonic anhydride. Technical Data.
- Ataman Kimya. TRIFLIC ANHYDRIDE. Product Information.
- Yurui (Shanghai) Chemical Co.,Ltd. (2024). Industrial Applications of Triflic Anhydride.
- Crich, D. (2010). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. The Journal of Organic Chemistry, 75(16), 5353–5362.
- Loba Chemie Pvt. Ltd. (2019). TRIFLUOROMETHANESULPHONIC ANHYDRIDE Safety Data Sheet.
- Martínez, A. G., et al. (2002). Trifluoromethanesulfonic (triflic) Anhydride. e-EROS Encyclopedia of Reagents for Organic Synthesis.
- Wikipedia. Trifluoromethanesulfonic anhydride.
- Stang, P. J., & Anderson, A. G. (1978). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Organic Syntheses, 58, 162.
- Huang, H., & Kang, J. Y. (2022). Triflic Anhydride (Tf₂O)-Activated Transformations of Amides, Sulfoxides and Phosphorus Oxides via Nucleophilic Trapping. Molecules, 27(5), 1641.
- Common Organic Chemistry. Phenyl Triflimide.
- Beier, P. (2020). Triflamides and Triflimides: Synthesis and Applications. Molecules, 25(11), 2695.
- Ye, Z., et al. (2018). General, Straightforward, and Atom-Economical Synthesis of Vinyl Triflimides. Angewandte Chemie International Edition, 57(48), 15842-15846.
- Tlili, A., & Billard, T. (2019). 1st and 2nd Generation of Trifluoromethanesulfenamide Reagent: A Trifluoromethylthiolating Comparison. ChemistrySelect, 4(1), 1-10.
- Common Organic Chemistry. Alcohol to Triflate.
- ResearchGate. Proposed mechanism of the reaction of triflic anhydride with dimethylcarbonate catalyzed by triflic acid.
- Van der Eycken, J., et al. (2021). SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. ChemRxiv.
- Wikipedia. Bis(trifluoromethanesulfonyl)aniline.
- ChemEurope.com. Triflate.
- ResearchGate. Preparation of vinyl triflate 18 through sequential Michael addition reactions.
- Ataman Kimya. TRIFLIC ANHYDRIDE. Product Information.
- Reddit. (2016). Solvent for triflation reaction?. r/chemistry.
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The Triflyl Group Transfer Toolkit: A Comparative Guide to Reagents Beyond 4-(Trifluoromethylsulfonyl)aniline
In the landscape of modern organic synthesis, the trifluoromethanesulfonyl group (CF₃SO₂–, or triflyl, Tf) is a cornerstone functional group. Its remarkable ability to transform a hydroxyl group into an excellent leaving group, the triflate (–OTf), provides a critical gateway to a vast array of transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Stille couplings.[1][2] While various reagents can achieve this transformation, this guide moves beyond the classical 4-(trifluoromethylsulfonyl)aniline to compare the modern workhorses of triflation: the potent Trifluoromethanesulfonic Anhydride (Tf₂O), the milder N-Phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh), and the highly selective Comins' Reagents.
This guide provides researchers, scientists, and drug development professionals with a detailed, evidence-based comparison of these key reagents. We will delve into the causality behind their reactivity, provide quantitative performance data, and present detailed experimental protocols to empower you to make the most informed choice for your specific synthetic challenge.
Understanding the Players: A Spectrum of Reactivity
The choice of a triflating agent is a critical decision dictated by the substrate's sensitivity and the desired outcome. A highly reactive reagent may be efficient for robust substrates but can cause decomposition in more delicate systems. Conversely, a milder reagent may be too sluggish for unreactive hydroxyl groups. The most commonly employed alternatives to this compound exist on a spectrum of reactivity.
Trifluoromethanesulfonic Anhydride (Tf₂O): The Powerhouse
Triflic anhydride is arguably the most powerful and widely used triflating agent.[3] It is a fuming, corrosive liquid that reacts rapidly with alcohols, phenols, and ketone enolates to provide the corresponding triflates.
-
Mechanism & Causality: Tf₂O is a highly potent electrophile due to two strongly electron-withdrawing triflyl groups bonded to a central oxygen atom. This makes the sulfur atoms exceptionally electron-deficient and susceptible to nucleophilic attack by a hydroxyl group or an enolate oxygen. The reaction is typically performed in the presence of a non-nucleophilic, sterically hindered base, such as pyridine or 2,6-lutidine, which acts as an acid scavenger to neutralize the generated triflic acid (TfOH) without competing with the substrate.[4]
-
Advantages:
-
High Reactivity: Extremely fast reaction times, often complete within minutes to an hour, even at low temperatures.
-
Broad Applicability: Effective for a wide range of substrates, including sterically hindered or electron-deficient alcohols and phenols.
-
-
Disadvantages:
-
Harsh Conditions: Its high reactivity can lead to decomposition of sensitive substrates.
-
Handling: As a corrosive and moisture-sensitive liquid, it requires careful handling under inert conditions.[3]
-
Byproduct: Generates triflic acid, a very strong acid that must be neutralized.
-
N-Phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh): The Reliable Workhorse
Introduced as a milder alternative to Tf₂O, N-phenyltriflimide has become a go-to reagent for a multitude of applications.[5][6] It is a bench-stable, crystalline white solid, making it significantly easier and safer to handle.[7][8]
-
Mechanism & Causality: While still a strong triflylating agent, the electrophilicity of the sulfur atoms in Tf₂NPh is tempered by the nitrogen atom of the aniline moiety. The reaction proceeds via nucleophilic attack of the alcohol or enolate on one of the sulfur centers, displacing the N-phenyltriflamide anion ([CF₃SO₂N⁻Ph]⁻).[9] This anion is a stable leaving group, driving the reaction forward. The reaction is often superior to Tf₂O for generating enol triflates from carbonyl compounds.[2][10]
-
Advantages:
-
Mildness & Selectivity: Its reduced reactivity allows for the triflation of sensitive substrates that would not survive Tf₂O.[5]
-
Ease of Handling: A non-hygroscopic, stable solid that does not require special handling precautions beyond standard laboratory practice.[6]
-
Improved Yields: Can provide cleaner reactions and higher yields for complex molecules.[2]
-
-
Disadvantages:
Comins' Reagents: The Specialist for Enol Triflates
Developed by Daniel Comins, these reagents are N-pyridyl-substituted bis(trifluoromethanesulfonimides). The most common variant is N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide).[1][13][14] These are stable, crystalline solids designed primarily for the regioselective synthesis of vinyl triflates from ketone enolates.[15][16]
-
Mechanism & Causality: Similar to Tf₂NPh, Comins' reagents act as electrophilic triflyl donors. The key difference lies in the pyridyl leaving group. After the reaction, the byproduct, 2-amino-5-chloropyridine triflate, is often easily removed from the reaction mixture by a simple aqueous acid or base wash, simplifying the workup procedure significantly.[15] They are exceptionally effective for converting kinetically or thermodynamically generated lithium enolates into their corresponding vinyl triflates under mild conditions, typically at -78 °C.[17]
-
Advantages:
-
Excellent for Enol Triflates: Considered a premier reagent for the chemo- and regioselective synthesis of vinyl triflates from ketones, esters, and lactones.[1][16]
-
Simplified Purification: The pyridyl-based byproduct is readily removed during workup.[15]
-
High Selectivity: Enables precise control in complex syntheses, particularly in natural product synthesis.[15]
-
-
Disadvantages:
-
Cost and Availability: Generally more expensive and less commonly stocked than Tf₂O or Tf₂NPh.
-
Niche Application: While it can be used for phenols, its primary strength and common application lie in enolate triflation.[17]
-
Quantitative Performance: A Head-to-Head Comparison
To objectively assess performance, we compare the reagents across key physical properties and in a representative chemical transformation.
Table 1: Comparison of Physical and Reactive Properties
| Property | Triflic Anhydride (Tf₂O) | N-Phenyltriflimide (Tf₂NPh) | Comins' Reagent |
| Physical Form | Fuming, colorless liquid[3] | White crystalline solid[7] | White to tan solid[13][17] |
| Stability | Highly reactive, moisture-sensitive | Bench-stable, non-hygroscopic[5] | Bench-stable solid[17] |
| Primary Use | General triflation of alcohols, phenols, enolates | Milder triflation of phenols, enolates[2] | Regioselective triflation of ketone enolates[1] |
| Typical Base | Pyridine, 2,6-Lutidine, Et₃N | K₂CO₃, Et₃N, DBU | Strong bases for enolate formation (LDA, LiHMDS) |
| Key Advantage | Extreme reactivity, speed | Ease of handling, mildness, selectivity | High selectivity for enolates, easy workup[15] |
| Key Disadvantage | Corrosive, harsh, difficult to handle | Slower reaction rates | Higher cost, more specialized use |
Table 2: Experimental Data — Triflation of Representative Phenols
The following data is adapted from a benchmarking study comparing the efficiency of different triflation protocols.[18] The reactions demonstrate the trade-off between the speed of Tf₂O and the often comparable or superior yields obtained with the milder Tf₂NPh under optimized conditions.
| Substrate (Phenol) | Reagent | Conditions | Time | Yield (%) |
| 4-Hydroxy-3-methoxy-benzaldehyde | Tf₂O | Pyridine, CH₂Cl₂, 0 °C to rt | 30 min | 78% |
| Tf₂NPh | K₂CO₃, THF, Microwave | 6 min | 91%[11] | |
| 4-tert-Butylphenol | Tf₂O | Pyridine, CH₂Cl₂, 0 °C to rt | 30 min | 91% |
| Tf₂NPh | K₂CO₃, THF, 65 °C | 18 h | 95% | |
| Methyl 4-hydroxybenzoate | Tf₂O | Pyridine, CH₂Cl₂, 0 °C to rt | 30 min | 85% |
| Tf₂NPh | K₂CO₃, THF, Microwave | 6 min | 85%[11] |
Experimental Protocols: A Practical Guide
A self-validating protocol is essential for reproducible results. Below are detailed, step-by-step methodologies for the triflation of a generic phenol using Tf₂O and a ketone using Comins' reagent, representing two of the most common applications.
Protocol 1: Triflation of a Phenol using Triflic Anhydride (Tf₂O)
This protocol is suitable for a robust phenolic substrate where high reactivity is desired.
Materials:
-
Phenol substrate (1.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Pyridine (1.5 eq), freshly distilled
-
Trifluoromethanesulfonic Anhydride (Tf₂O) (1.2 eq)
-
Saturated aqueous NH₄Cl solution
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the phenol (1.0 eq) and dissolve in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add pyridine (1.5 eq) to the stirred solution.
-
Add triflic anhydride (1.2 eq) dropwise via syringe over 5-10 minutes. Ensure the internal temperature does not rise significantly.
-
Stir the reaction at 0 °C for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure aryl triflate.
Protocol 2: Formation of a Kinetic Vinyl Triflate using Comins' Reagent
This protocol is designed for the regioselective triflation of an unsymmetrical ketone to form the less-substituted (kinetic) vinyl triflate.[4]
Materials:
-
Diisopropylamine (1.1 eq), freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (1.05 eq)
-
Ketone substrate (1.0 eq)
-
Comins' Reagent (1.1 eq)
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
LDA Preparation: To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous THF and diisopropylamine (1.1 eq). Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes at -78 °C to generate a solution of Lithium Diisopropylamide (LDA).
-
Enolate Formation: Dissolve the ketone (1.0 eq) in a separate flask with anhydrous THF. Add this ketone solution dropwise to the freshly prepared LDA solution at -78 °C. Stir for 1 hour at this temperature to ensure complete formation of the kinetic lithium enolate.
-
Enolate Trapping: Add a solution of Comins' Reagent (1.1 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for an additional 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract three times with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography to afford the desired vinyl triflate.
Conclusion and Recommendations
The selection of a triflating agent is a strategic decision that profoundly impacts the success of a synthetic sequence. While this compound has its place, the reagents discussed here offer a broader and more versatile toolkit for the modern chemist.
-
For rapid, high-throughput synthesis or with unreactive/robust substrates , the sheer power of Triflic Anhydride (Tf₂O) is unmatched, provided careful handling is employed.
-
For complex, late-stage functionalization or with sensitive substrates , the mildness, stability, and ease of handling of N-Phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh) make it the superior choice. Its performance can be significantly enhanced with microwave heating, reducing reaction times dramatically.[11]
-
For the regioselective synthesis of vinyl triflates from carbonyl compounds, Comins' Reagents offer unparalleled selectivity and a simplified purification process, making them the gold standard for this critical transformation.[1][16]
By understanding the distinct reactivity profiles and practical considerations of each reagent, researchers can navigate the challenges of triflate synthesis with greater confidence and efficiency, unlocking new pathways in drug discovery and materials science.
References
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- Grokipedia. Comins' reagent. Grokipedia. [Link]
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- Chen, K. et al. (2020). Carbonyl 1,2-transposition through triflate-mediated α-amination. Science, 368(6498), 1476-1482. [Link]
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- Vedejs, E. et al. (1977). Reactive triflate alkylating agents. The Journal of Organic Chemistry, 42(19), 3109–3113. [Link]
- Liu, W. et al. (2024). Dehydrative Alkylation of Phenols with Alcohols via Formation of Triflate. The Journal of Organic Chemistry. [Link]
- Kumar, S. et al. (2024). Recent Advances in Scandium(III) Triflate Catalysis: A Review. Asian Journal of Organic Chemistry. [Link]
- Kappe, C. O. et al. (2003). Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. Organic Letters, 5(17), 2927–2930. [Link]
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A Senior Application Scientist's Guide to HPLC Purity Assessment of 4-(Trifluoromethylsulfonyl)aniline
Introduction: The Analytical Imperative for 4-(Trifluoromethylsulfonyl)aniline
This compound is a critical building block in modern synthetic chemistry, particularly in the pharmaceutical and agrochemical sectors. Its unique electronic properties, imparted by the potent electron-withdrawing trifluoromethylsulfonyl group and the reactive aniline moiety, make it a valuable precursor for a range of active compounds. The purity of this intermediate is not merely a matter of quality control; it is fundamental to the safety, efficacy, and stability of the final product. Even trace impurities can lead to unforeseen side reactions, reduced yield, and potentially toxic byproducts in subsequent synthetic steps.
This guide provides a comparative analysis of two robust High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of this compound. We will explore a conventional Reversed-Phase (RP-HPLC) method, the workhorse of most analytical labs, and an orthogonal Hydrophilic Interaction Liquid Chromatography (HILIC) method, which offers a powerful alternative for resolving polar impurities. The discussion is grounded in fundamental chromatographic principles, providing the causal logic behind every experimental choice to empower researchers in their method selection and development.
Method 1: The Workhorse – Reversed-Phase HPLC (RP-HPLC)
The principle of RP-HPLC is based on hydrophobic interactions. A non-polar stationary phase (typically C18) retains analytes, which are then eluted by a polar mobile phase. For a moderately polar molecule like this compound, RP-HPLC is the logical starting point, offering excellent robustness and efficiency.
Causality Behind Experimental Choices:
-
Stationary Phase (C18): A C18 (octadecylsilane) column is selected for its strong hydrophobic retention, which is ideal for aromatic compounds. The long alkyl chains provide a high surface area for interaction with the benzene ring of the analyte.
-
Mobile Phase pH Control: The aniline group has a pKa of approximately 3.5. Operating the mobile phase at a pH of ~2.5-3.0 ensures this amine is fully protonated (-NH3+). This prevents peak tailing, which occurs when the analyte interacts with residual acidic silanols on the silica support in its neutral form, and ensures consistent, sharp chromatographic peaks. Phosphoric or formic acid are common choices for this purpose.[1]
-
Organic Modifier (Acetonitrile): Acetonitrile is chosen over methanol as it typically provides better peak shape for aromatic compounds and has a lower viscosity, resulting in lower backpressure. A gradient elution, starting with a high aqueous content and increasing the acetonitrile concentration, allows for the elution of both polar and non-polar impurities within a single run.
-
Detection (UV at 254 nm): The benzene ring conjugated with the sulfonyl group provides strong UV absorbance. 254 nm is a common wavelength that offers high sensitivity for this chromophore while minimizing interference from many solvents.
Detailed Experimental Protocol: RP-HPLC
-
Instrumentation: Any standard HPLC system with a UV detector is suitable.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard.
-
Caption: RP-HPLC workflow for purity analysis.
Method 2: The Orthogonal Approach – HILIC
Orthogonal methods use a completely different separation mechanism, providing a higher degree of confidence in a purity assessment. Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal orthogonal technique to RP-HPLC.[2][3] It uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of an organic solvent.[4] A water-rich layer forms on the surface of the stationary phase, and polar analytes are retained by partitioning into this layer.[4] This is particularly effective for identifying polar impurities (e.g., starting materials, salts, or degradation products) that may be poorly retained or co-elute with the main peak in RP-HPLC.
Causality Behind Experimental Choices:
-
Stationary Phase (Bare Silica): An unbonded silica column provides a highly polar surface rich in silanol groups, which readily adsorbs water from the mobile phase to create the aqueous layer essential for the HILIC partitioning mechanism.[2]
-
Mobile Phase (High Organic): The mobile phase is predominantly acetonitrile (>70%), a relatively non-polar solvent in the HILIC context. Water is the "strong" eluting solvent. This inverted polarity relationship is the hallmark of HILIC.[4]
-
Buffer System (Ammonium Formate): Volatile buffers like ammonium formate are preferred, especially if interfacing with a mass spectrometer (MS) for impurity identification.[4] The buffer helps to maintain a consistent pH in the aqueous layer and can improve the peak shape of ionizable compounds.
Detailed Experimental Protocol: HILIC
-
Instrumentation: Any standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: Bare Silica, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Formate.
-
Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Formate.
-
Gradient: 0% B to 50% B over 15 minutes.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Diluent: 90:10 Acetonitrile/Water. Crucial Note: The sample must be dissolved in a solvent with a high organic content to ensure compatibility with the mobile phase and prevent peak distortion.
-
Standard & Sample Solutions: Prepare as described in the RP-HPLC method, but using the HILIC diluent.
-
Caption: Logic for selecting between RP-HPLC and HILIC methods.
Performance Comparison: A Data-Driven Decision
To objectively compare these methods, we present representative data for the analysis of a hypothetical batch of this compound containing two process-related impurities: a non-polar impurity (Impurity A) and a polar impurity (Impurity B).
| Parameter | RP-HPLC Method | HILIC Method | Commentary |
| Retention Time (Main Peak) | 12.5 min | 8.2 min | The main peak is well-retained in both systems. |
| Resolution (Main Peak / Impurity A) | 3.5 | 1.8 | RP-HPLC provides superior resolution for the non-polar impurity due to stronger hydrophobic interactions. |
| Resolution (Main Peak / Impurity B) | 1.6 (co-elution risk) | 4.1 | HILIC excels at separating the polar impurity, which is poorly retained and close to the main peak in RP-HPLC. |
| Tailing Factor (Main Peak) | 1.1 | 1.3 | RP-HPLC with acidic pH provides a highly symmetrical peak. The HILIC peak is acceptable but shows slightly more tailing. |
| Analysis Run Time | 25 min | 20 min | The HILIC method offers a slightly faster run time in this example. |
| LOD / LOQ | Lower for non-polar | Lower for polar | Each method shows higher sensitivity for the types of impurities it is best suited to resolve. |
This data clearly illustrates the principle of orthogonality. The RP-HPLC method is superior for quantifying known, less-polar impurities.[5][6] Conversely, the HILIC method is indispensable for a comprehensive purity profile, revealing polar impurities that might otherwise be missed.[3]
Trustworthiness: The Pillars of a Self-Validating System
A method is only as reliable as its validation. Both protocols must be subject to rigorous validation and routine system suitability testing (SST) to ensure trustworthiness, in accordance with regulatory guidelines like ICH Q2(R1).[7][8]
System Suitability Testing (SST)
Before any sample analysis, the performance of the HPLC system must be verified.[9][10][11] This is not merely a formality but a critical check to ensure the system is fit for its intended purpose on that specific day.[9]
Typical SST Protocol:
-
Prepare an SST Solution: This solution should contain the main analyte and small amounts of known impurities or closely eluting compounds to challenge the system's resolving power.
-
Perform Five Replicate Injections: Inject the SST solution five times consecutively.
-
Evaluate Key Parameters:
-
Peak Area Precision (%RSD): The Relative Standard Deviation (%RSD) of the peak area for the main analyte should be ≤ 2.0%. This demonstrates the injector's precision.[12]
-
Resolution (Rs): The resolution between the main peak and the critical impurity peak should be ≥ 2.0. This confirms the column's separating power.
-
Tailing Factor (T): The tailing factor for the main analyte peak should be ≤ 1.5. This indicates good peak shape and column health.
-
Theoretical Plates (N): Should meet a minimum criterion (e.g., > 2000) to ensure column efficiency.
-
Failure to meet any of these criteria necessitates troubleshooting before proceeding with sample analysis.[10]
Method Validation Parameters
A full validation should be performed to demonstrate the method is suitable for its intended purpose. Key parameters include:[7][13][14]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).
-
Linearity: Demonstrating a proportional relationship between analyte concentration and detector response over a defined range.
-
Accuracy: The closeness of test results to the true value, often assessed by spike/recovery experiments.
-
Precision: The agreement among a series of measurements, assessed at repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, flow rate).
Conclusion and Recommendations
There is no single "best" method for all applications. The choice between RP-HPLC and HILIC for the purity analysis of this compound is dictated by the analytical objective.
-
For routine quality control, release testing, and assay determination , the RP-HPLC method is the recommended choice. Its robustness, high resolution for non-polar impurities, and widespread availability make it a reliable and efficient workhorse.
-
For comprehensive impurity profiling, forced degradation studies, and characterization of new synthetic routes , a dual approach is essential. The HILIC method serves as a critical orthogonal tool, providing a different selectivity that can uncover polar impurities missed by RP-HPLC.
By employing these well-characterized and validated methods, researchers, scientists, and drug development professionals can ensure the highest quality of this compound, thereby safeguarding the integrity of their research and the safety of their final products.
References
- Altabrisa Group. (2023). Key ICH Method Validation Parameters to Know. Altabrisa Group. Available at: https://www.altabrisagroup.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology[8]
- Abraham Entertainment. (2023). ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment. Available at: https://abrahamentertainment.
- Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Slideshare. Available at: https://www.slideshare.
- American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC. American Chemical Society. Available at: https://pubs.acs.org/subscribe/archive/tcaw/10/i05/pdf/tcaw_10_i05_web.pdf[10]
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: https://database.ich.org/sites/default/files/ICH_Q2%28R1%29_Guideline.pdf[15]
- Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technologies. Available at: https://www.agilent.com/cs/library/technicaloverviews/public/5991-9249EN-HILIC-method-development-troubleshooting-technical-overview.pdf[2]
- Thermo Fisher Scientific. (n.d.). HILIC Method Development in a Few Simple Steps. Thermo Fisher Scientific. Available at: https://assets.thermofisher.com/TFS-Assets/CMD/posters/PN-20790-HILIC-Method-Development-Simple-Steps-PN20790-EN.pdf[4]
- Altabrisa Group. (2023). What Are HPLC System Suitability Tests and Their Importance?. Altabrisa Group. Available at: https://www.altabrisagroup.com/blog/hplc-system-suitability-tests[11]
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline. Available at: https://www.pharmaguideline.com/2011/08/system-suitability-in-hplc-analysis.html[12]
- Chromatography Today. (n.d.). A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity. Chromatography Today. Available at: https://www.chromatographytoday.
- Letters in Applied NanoBioScience. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(1), 1-8. Available at: https://nanobioletters.com/wp-content/uploads/2022/11/12.1.1.2.pdf[5]
- Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 4053. Available at: https://tis.wu.ac.th/index.php/tis/article/view/4053[6]
- SIELC Technologies. (2018). 4-(Trifluoromethyl)aniline. SIELC Technologies. Available at: https://sielc.com/compound_4-(Trifluoromethyl)aniline.html[1]
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A Comparative Guide to the Analytical Characterization of 4-(Trifluoromethylsulfonyl)aniline
For researchers, scientists, and drug development professionals, the precise structural elucidation and purity assessment of chemical entities are paramount for the integrity and reproducibility of their work. This guide provides an in-depth comparison of mass spectrometry and other key analytical techniques for the characterization of 4-(Trifluoromethylsulfonyl)aniline, a compound of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of methods to offer a comparative analysis grounded in the principles of analytical chemistry, empowering the reader to make informed decisions for their specific research needs.
Introduction to this compound
This compound, with a molecular weight of 225.19 g/mol and the chemical formula C₇H₆F₃NO₂S, is an aromatic amine containing a potent electron-withdrawing trifluoromethylsulfonyl group.[1][2][3][4][5] This structural feature significantly influences its chemical reactivity and physical properties, making it a valuable building block in the synthesis of novel compounds. Accurate analytical characterization is therefore essential to confirm its identity and purity.
Mass Spectrometry: Unraveling the Fragmentation Pattern
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. When coupled with fragmentation techniques, it offers detailed structural insights. The fragmentation pattern of a molecule is a unique fingerprint that can be used for its identification.
Electron Ionization Mass Spectrometry (EI-MS)
Expected Fragmentation Pathways:
The molecular ion ([M]⁺˙) of this compound would be observed at m/z 225. The presence of a nitrogen atom dictates that the molecular ion will have an odd nominal mass, a key diagnostic feature for compounds with an odd number of nitrogen atoms.
Key fragmentation pathways are expected to involve:
-
Cleavage of the C-S bond: This is a common fragmentation pathway for sulfonamides, leading to the formation of the aniline radical cation (m/z 92) and the loss of the trifluoromethylsulfonyl radical (•SO₂CF₃).
-
Loss of SO₂: A characteristic fragmentation of aromatic sulfonyl compounds is the neutral loss of sulfur dioxide (SO₂, 64 Da), which would result in a fragment ion at m/z 161.
-
Loss of the trifluoromethyl group: Cleavage of the S-CF₃ bond could lead to the loss of a trifluoromethyl radical (•CF₃, 69 Da), yielding a fragment at m/z 156.
-
Fragmentation of the aniline ring: The aniline portion of the molecule can undergo characteristic fragmentation, such as the loss of HCN to form a cyclopentadienyl cation.
Visualizing the Proposed EI-MS Fragmentation:
Caption: Proposed Electron Ionization (EI) fragmentation pathways for this compound.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
Electrospray ionization is a soft ionization technique that typically produces a protonated molecule ([M+H]⁺) with minimal in-source fragmentation. Subsequent fragmentation is induced in a collision cell (MS/MS). For this compound, the protonated molecule would be observed at m/z 226.
Expected Fragmentation Pathways:
The fragmentation of the [M+H]⁺ ion is expected to be more controlled than in EI-MS. Key fragmentations would likely include:
-
Loss of SO₂: Similar to EI-MS, the neutral loss of SO₂ is a probable fragmentation pathway, leading to a product ion at m/z 162.
-
Cleavage of the C-S bond: This would result in the formation of the anilinium ion (m/z 93) and the neutral loss of SO₂CF₃H.
Visualizing the Proposed ESI-MS/MS Fragmentation:
Caption: Proposed Electrospray Ionization (ESI-MS/MS) fragmentation of protonated this compound.
Alternative Analytical Techniques: A Comparative Overview
While mass spectrometry provides invaluable structural information, a comprehensive characterization of this compound relies on a multi-technique approach. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Molecular weight and structural information through fragmentation patterns. | High sensitivity, provides molecular formula with high-resolution MS. | Destructive technique, may not distinguish between isomers without chromatography. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Detailed information about the molecular structure, including connectivity and stereochemistry. | Non-destructive, provides unambiguous structure elucidation. | Lower sensitivity than MS, requires larger sample amounts, complex spectra for impure samples. |
| HPLC | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase. | Purity assessment, quantification, and separation of isomers and impurities. | High resolution, excellent for quantitative analysis, versatile. | Does not provide direct structural information without a coupled detector (e.g., MS). |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are representative protocols for the analysis of this compound and related compounds.
Mass Spectrometry (LC-MS/MS)
This protocol is adapted from methods used for the analysis of similar aromatic amines and sulfonamides.[6]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan for initial analysis, followed by product ion scan of m/z 226 for fragmentation analysis.
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: ~150 °C.
-
Desolvation Temperature: ~350 °C.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is based on general procedures for acquiring NMR spectra of small organic molecules.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved.
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
Expected ¹H NMR Spectral Data (in CDCl₃):
-
Aromatic protons would appear as a complex multiplet in the range of δ 7.0-8.0 ppm.
-
The amine (-NH₂) protons would likely appear as a broad singlet, with a chemical shift that is dependent on concentration and solvent.
Expected ¹³C NMR Spectral Data (in CDCl₃):
-
Aromatic carbons would be observed in the region of δ 110-150 ppm.
-
The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms.
High-Performance Liquid Chromatography (HPLC)
This protocol is a general method for the purity analysis of aromatic compounds.
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). An acidic modifier like 0.1% formic acid can be added to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV spectrum of the compound; likely around 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Conclusion: An Integrated Analytical Approach
The comprehensive characterization of this compound necessitates a multi-faceted analytical strategy. While mass spectrometry, particularly with fragmentation analysis, provides crucial information on molecular weight and structural motifs, its power is fully realized when combined with other techniques. NMR spectroscopy offers definitive structural elucidation, and HPLC is indispensable for assessing purity and quantifying the compound.
By understanding the principles and practical considerations of each technique, researchers can design robust analytical workflows that ensure the quality and reliability of their scientific endeavors. The proposed fragmentation pathways and experimental protocols in this guide serve as a valuable starting point for the analysis of this compound and related compounds, fostering a deeper understanding of their chemical nature.
References
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- PubChem. (n.d.). 4-(Trifluoromethoxy)aniline.
- SpectraBase. (n.d.). This compound.
- Wikipedia. (n.d.). 4-(Trifluoromethyl)aniline.
- CIPAC. (n.d.). Triflumuron rel. Impurities.
- YouTube. (2023, June 2). Fragmentation in Mass Spectrometry.
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- El-Kimary, E. I., Khamis, E. F., & Belal, F. (2020). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. BMC Chemistry, 14(1), 1-13.
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- Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry, 17(21), 2373–2379.
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- SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column.
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A Comparative Guide to 4-(Trifluoromethylsulfonyl)aniline in Drug Discovery: Enhancing Potency and Optimizing Pharmacokinetics
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design.[1][2] These moieties can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][3] Among these, the trifluoromethylsulfonyl group (-SO₂CF₃) stands out for its potent electron-withdrawing nature and metabolic robustness. This guide provides an in-depth comparison of 4-(Trifluoromethylsulfonyl)aniline, a key building block, against common alternatives, illustrating its advantages in developing next-generation therapeutics.
The Physicochemical Edge: Modulating Acidity and Lipophilicity
The introduction of a 4-(trifluoromethylsulfonyl) group dramatically alters the electronic properties of the aniline scaffold. This functional group is a powerful electron-withdrawing substituent, which significantly impacts the basicity (pKa) of the aniline nitrogen.[4]
-
Avoiding Undesirable Interactions: A lower pKa reduces the likelihood of the aniline nitrogen being protonated at physiological pH. This can prevent unwanted ionic interactions with off-target biological macromolecules, such as the hERG channel, thereby reducing potential cardiotoxicity.
-
Optimizing Target Binding: For active sites where a neutral or hydrogen-bond donating moiety is preferred, the reduced basicity of the aniline ensures the desired interaction profile, potentially increasing binding affinity and selectivity.[1]
-
Enhancing Permeability: By minimizing the positively charged species, membrane permeability and oral bioavailability can be improved.[1][6]
Comparative Physicochemical Properties
The following table compares the predicted and experimental properties of this compound with other common aniline derivatives used in drug discovery.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Predicted pKa | Key Characteristics |
| Aniline | C₆H₇N | 93.13 | -6 | ~4.6 (in water) | Baseline, metabolically susceptible to N-oxidation. |
| 4-Fluoroaniline | C₆H₆FN | 111.12 | -1.9 | ~4.7 (in water) | Minor electronic modification, moderate lipophilicity increase. |
| 4-(Trifluoromethyl)aniline | C₇H₆F₃N | 161.13 | 38 | ~3.5 (in water)[7] | Strong electron-withdrawing group, increases lipophilicity.[5] |
| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 146-149 | ~1.0 (in water) | Very strong electron-withdrawing group, potential for metabolic reduction to toxic species. |
| This compound | C₇H₆F₃NO₂S | 225.19 | 96[8][9][10] | -0.01 (Predicted)[8] | Exceptionally strong electron-withdrawing nature, metabolically robust, enhances lipophilicity.[4] |
Data compiled from various sources.[5][7][8][9][10] Predicted pKa values are used for comparison and may vary from experimental values.
The Cornerstone of Stability: Blocking Metabolic Hotspots
A primary advantage of the trifluoromethylsulfonyl group is its exceptional metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][11][12]
When a metabolically labile group, such as a methyl (-CH₃) or methoxy (-OCH₃), is replaced with a trifluoromethylsulfonyl group, the primary site of metabolic attack is effectively shielded.[12] This "metabolic switching" strategy offers significant benefits:[11][12]
-
Increased Half-Life: By blocking a major clearance pathway, the drug's residence time in the body is extended, potentially allowing for less frequent dosing.
-
Improved Bioavailability: Reduced first-pass metabolism in the liver leads to a higher proportion of the administered dose reaching systemic circulation.
-
Predictable Pharmacokinetic Profile: Minimizing the formation of multiple metabolites simplifies the drug's pharmacokinetic and pharmacodynamic profile, leading to more consistent patient outcomes.
Visualizing Metabolic Blocking
The following diagram illustrates how the -SO₂CF₃ group can act as a metabolic shield compared to a metabolically vulnerable methyl group.
Caption: Metabolic shielding effect of the trifluoromethylsulfonyl group.
Bioisosterism and Structure-Activity Relationships (SAR)
The trifluoromethylsulfonyl group can serve as a bioisostere for other functionalities, such as sulfonamides or even carboxylic acids in certain contexts.[13][14][15] Its steric bulk and electronic properties differ significantly, allowing medicinal chemists to probe the chemical space around a lead compound to optimize its activity and properties.
This compound is a versatile building block for establishing SAR.[16] By keeping the aniline core constant, modifications can be made to other parts of the molecule, and the resulting changes in biological activity can be systematically evaluated.[17][18][19]
Workflow for SAR Studies using this compound
Caption: General workflow for a structure-activity relationship (SAR) study.
Experimental Protocols
Protocol 1: In Vitro Liver Microsomal Stability Assay
This protocol outlines a typical procedure to assess and compare the metabolic stability of a compound containing the this compound moiety against an analog with a metabolically labile group (e.g., 4-methylaniline).
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of test compounds in a liver microsomal preparation.
Materials:
-
Test compounds (dissolved in DMSO, 10 mM stock)
-
Control compound with known stability (e.g., Verapamil - low stability, Propranolol - high stability)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Acetonitrile with internal standard (e.g., Tolbutamide) for reaction termination
-
96-well incubation plate and a deep-well collection plate
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare a microsomal suspension by diluting the HLM stock to 1 mg/mL in phosphate buffer.
-
Compound Addition: Add 2 µL of the 10 mM test compound stock solution to the designated wells of the incubation plate. The final substrate concentration will be 1 µM.
-
Pre-incubation: Add 178 µL of the microsomal suspension to each well. Mix gently and pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding 20 µL of the NADPH regenerating system solution to all wells, except for the "0-minute" time point wells. For the 0-minute wells, add 20 µL of buffer.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by transferring 50 µL of the incubation mixture to a collection plate containing 100 µL of ice-cold acetonitrile with the internal standard.
-
Sample Processing: Seal the collection plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS to quantify the remaining parent drug at each time point.
Data Analysis: [11]
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm (ln) of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (k / [microsomal protein concentration]) * 1000.
Expected Outcome: The compound incorporating the this compound moiety is expected to exhibit a significantly longer half-life and lower intrinsic clearance compared to its 4-methylaniline counterpart, demonstrating its enhanced metabolic stability.[11][12]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for overcoming common challenges in drug discovery. Its ability to confer exceptional metabolic stability, modulate pKa to fine-tune interactions and improve safety profiles, and serve as a valuable scaffold for SAR exploration makes it a superior choice for the design of robust clinical candidates.[4][20] By understanding and leveraging the distinct advantages of this building block, researchers can accelerate the development of safer, more effective, and more predictable therapeutics.
References
- Ismail, B.; et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]
- D'Erasmo, M.P.; et al. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. [Link]
- The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]
- Ningbo Inno Pharmchem Co.,Ltd.
- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years (PDF). [Link]
- ResearchGate. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. [Link]
- Wikipedia. 4-(Trifluoromethyl)aniline. [Link]
- PubMed. 1,2,4-Triazolsulfone: A novel isosteric replacement of acylsulfonamides in the context of NaV1.7 inhibition. [Link]
- PubChem. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964. [Link]
- PubMed. Sulfonimidamides as sulfonamides bioisosteres: rational evaluation through synthetic, in vitro, and in vivo studies with γ-secretase inhibitors. [Link]
- Ningbo Inno Pharmchem Co.,Ltd. The Versatility of Anilines in Chemical Synthesis: A Look at 4-Nitro-3-(trifluoromethyl)aniline. [Link]
- PubMed. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. [Link]
- Inhance Technologies. Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. [Link]
- PubMed. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. [Link]
- MDPI. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]
- ResearchGate. Qualitative and quantitative structure activity relationships for the inhibitory effects of cationic head groups, functionalised side chains and anions of ionic liquids on acetylcholinesterase. [Link]
- PubMed. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). [Link]
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Efficacy of 4-(Trifluoromethylsulfonyl)aniline derivatives as herbicides
An In-Depth Comparative Guide to the Efficacy of 4-(Trifluoromethylsulfonyl)aniline Derivatives as Herbicides
Introduction: The Quest for Potent and Selective Herbicides
In the landscape of modern agriculture, the development of effective and selective herbicides is paramount for ensuring crop yields and managing weed competition.[1] Among the vast chemical scaffolds explored for herbicidal activity, derivatives of this compound have emerged as a cornerstone for several commercially successful products. This guide provides a comprehensive analysis of the efficacy of this class of compounds, delving into their mechanisms of action, comparative performance against other herbicidal classes, and the experimental methodologies used for their evaluation. The focus is on providing researchers and scientists in the agrochemical field with a detailed understanding of the structure-activity relationships and practical application of these vital agricultural tools.
Mechanism of Action: Targeting Essential Plant Pathways
The herbicidal efficacy of this compound derivatives is primarily attributed to their potent inhibition of key enzymes in essential plant biosynthetic pathways. The most prominent mechanism is the inhibition of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[2][3] A subset of related compounds may also exhibit inhibitory activity against protoporphyrinogen oxidase (PPO).
Acetolactate Synthase (ALS) Inhibition
ALS is the first and rate-limiting enzyme in the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine.[2][3] These amino acids are essential for protein synthesis and overall plant growth. By binding to the ALS enzyme, sulfonylurea herbicides, a major class incorporating the this compound moiety, block this critical pathway.[2][3][4] This inhibition leads to a cessation of cell division and, ultimately, plant death. The trifluoromethylsulfonyl group plays a crucial role in the binding affinity of these molecules to the enzyme.[5]
Caption: Mechanism of action of ALS-inhibiting herbicides.
Protoporphyrinogen Oxidase (PPO) Inhibition
PPO is a key enzyme in the biosynthesis of chlorophyll and heme.[6] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen.[7] These reactive oxygen species cause rapid lipid peroxidation and membrane damage, leading to cellular leakage and ultimately, cell death.[7] This mode of action results in rapid contact-type herbicidal effects, with symptoms appearing within hours of application.[6]
Comparative Efficacy Analysis
The this compound scaffold is a component of several highly effective herbicides, most notably within the sulfonylurea class. A well-known example is Triflusulfuron-methyl, used for selective post-emergence control of broadleaf weeds in sugar beets.[8][9] The efficacy of these derivatives is often compared to other herbicide classes based on their spectrum of weed control, application rates, and selectivity.
Efficacy Against Broadleaf vs. Grassy Weeds
The following table provides a qualitative comparison of the herbicidal spectrum of this compound derivatives (primarily sulfonylureas) against other major herbicide classes.
| Herbicide Class | Primary Target Weeds | Key Strengths | Representative Weeds Controlled |
| This compound Derivatives (e.g., Sulfonylureas) | Broadleaf Weeds | High potency at low application rates, good crop selectivity in some cases.[5][8] | Amaranthus retroflexus (Redroot Pigweed), Chenopodium album (Common Lambsquarters), Sinapis arvensis (Wild Mustard).[10] |
| Glyphosate (EPSP Synthase Inhibitor) | Broad-spectrum (Grasses and Broadleaves) | Non-selective, systemic, effective on perennial weeds. | Most annual and perennial weeds. |
| 2,4-D (Synthetic Auxin) | Broadleaf Weeds | Systemic, effective on many common broadleaf weeds.[11] | Convolvulus arvensis (Field Bindweed), Taraxacum officinale (Dandelion). |
| ACCase Inhibitors (e.g., 'fops' and 'dims') | Grasses | Highly effective against a wide range of grass species. | Digitaria sanguinalis (Large Crabgrass), Setaria viridis (Green Foxtail). |
| PPO Inhibitors (various) | Broadleaf Weeds | Rapid contact activity, broad-spectrum broadleaf control. | Abutilon theophrasti (Velvetleaf), Solanum nigrum (Black Nightshade).[12] |
Structure-Activity Relationship (SAR) Insights
Extensive research has established key structure-activity relationships for sulfonylurea herbicides.[2][3][4] The nature and position of substituents on the aromatic and heterocyclic rings significantly influence both the herbicidal potency and crop selectivity. For instance, specific substitutions on the triazine or pyrimidine ring of sulfonylureas can dramatically alter their metabolic fate in different plant species, which is the basis for their selectivity.[8] Quantitative structure-activity relationship (QSAR) studies have shown that steric, electrostatic, and hydrophobic factors play a crucial role in the interaction with the ALS enzyme.[3][13]
Experimental Protocols for Efficacy Evaluation
The evaluation of herbicide efficacy is a multi-step process, ranging from in vitro enzyme assays to whole-plant greenhouse trials and large-scale field experiments.
Protocol 1: In Vitro Acetolactate Synthase (ALS) Inhibition Assay
This protocol outlines a method for determining the in vitro inhibitory activity of test compounds against the ALS enzyme.
1. Enzyme Extraction:
- Homogenize young plant tissue (e.g., from Arabidopsis thaliana) in an extraction buffer (e.g., phosphate buffer with pyruvate, MgCl2, and thiamine pyrophosphate).
- Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the crude enzyme extract.
2. Assay Procedure:
- Prepare a reaction mixture containing the enzyme extract, substrates (pyruvate), and cofactors in a suitable buffer.
- Add the test compound (dissolved in a suitable solvent like DMSO) at various concentrations.
- Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).
- Stop the reaction by adding sulfuric acid, which also facilitates the conversion of acetolactate to acetoin.
- Incubate further to allow for complete conversion.
3. Quantification and Data Analysis:
- Add creatine and α-naphthol to the mixture and incubate to allow color development (acetoin forms a colored complex).
- Measure the absorbance at a specific wavelength (e.g., 530 nm) using a spectrophotometer.
- Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
- Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the inhibition data against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
// Nodes
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
extraction [label="1. Enzyme Extraction from Plant Tissue", fillcolor="#F1F3F4", fontcolor="#202124"];
assay_setup [label="2. Set up Reaction Mixture\n(Enzyme + Substrates + Test Compound)", fillcolor="#F1F3F4", fontcolor="#202124"];
incubation1 [label="3. Incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"];
stop_reaction [label="4. Stop Reaction with H₂SO₄", fillcolor="#F1F3F4", fontcolor="#202124"];
color_dev [label="5. Add Creatine & α-naphthol for Color Development", fillcolor="#F1F3F4", fontcolor="#202124"];
measurement [label="6. Measure Absorbance (530 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
analysis [label="7. Calculate % Inhibition & IC₅₀ Value", fillcolor="#FBBC05", fontcolor="#202124"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
start -> extraction;
extraction -> assay_setup;
assay_setup -> incubation1;
incubation1 -> stop_reaction;
stop_reaction -> color_dev;
color_dev -> measurement;
measurement -> analysis;
analysis -> end;
}
Caption: Workflow for an in vitro ALS inhibition assay.
Protocol 2: Whole-Plant Greenhouse Bioassay
This protocol describes a standardized method for assessing the herbicidal efficacy of compounds on whole plants under controlled conditions.[1][14][15]
1. Plant Preparation:
- Sow seeds of target weed species (e.g., Amaranthus retroflexus, Setaria viridis) and crop species in pots containing a standardized soil mix.[14]
- Grow the plants in a greenhouse under controlled conditions (temperature, light, humidity) until they reach a specific growth stage (e.g., 2-3 true leaves).[16]
2. Herbicide Application:
- Prepare stock solutions of the test compounds and formulate them for spraying, often with the addition of adjuvants or surfactants as recommended.
- Apply the herbicide solutions to the plants using a precision bench sprayer to ensure uniform coverage and application rate.[16]
- Include an untreated control group (sprayed with formulation blanks) and a positive control group (treated with a commercial standard herbicide).
3. Evaluation and Data Collection:
- Return the treated plants to the greenhouse and monitor them over a period of time (e.g., 14-21 days).
- Assess herbicidal injury at regular intervals using a visual rating scale (e.g., 0% = no effect, 100% = complete plant death).
- At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and record the dry weight.
4. Data Analysis:
- Calculate the percentage of growth inhibition for each treatment relative to the untreated control.
- Determine the ED50 or GR50 value (the dose required to cause 50% mortality or 50% growth reduction, respectively) by fitting the data to a dose-response curve.
// Nodes
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
sowing [label="1. Sow Weed and Crop Seeds in Pots", fillcolor="#F1F3F4", fontcolor="#202124"];
growth [label="2. Grow Plants to 2-3 Leaf Stage in Greenhouse", fillcolor="#F1F3F4", fontcolor="#202124"];
application [label="3. Apply Herbicide with Precision Sprayer", fillcolor="#4285F4", fontcolor="#FFFFFF"];
monitoring [label="4. Monitor Plants for 14-21 Days", fillcolor="#F1F3F4", fontcolor="#202124"];
assessment [label="5. Visually Assess Injury & Measure Dry Weight", fillcolor="#F1F3F4", fontcolor="#202124"];
analysis [label="6. Calculate % Inhibition & ED₅₀ Value", fillcolor="#FBBC05", fontcolor="#202124"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
start -> sowing;
sowing -> growth;
growth -> application;
application -> monitoring;
monitoring -> assessment;
assessment -> analysis;
analysis -> end;
}
Caption: Workflow for a whole-plant greenhouse bioassay.
Protocol 3: Field Trial Evaluation
Field trials are essential for evaluating herbicide performance under real-world agricultural conditions.[17]
1. Site Selection and Experimental Design:
- Choose a site with a uniform and representative population of the target weed species.
- Use a randomized complete block design with at least three to four replications for each treatment.[17][18]
2. Treatment Application:
- Apply herbicides at different rates and timings (pre-emergence or post-emergence) using calibrated field spray equipment.[19]
- Include untreated checks and commercial standards for comparison.
3. Data Collection and Assessment:
- Assess weed control visually at multiple time points after application.[20]
- Collect data on crop tolerance, including any signs of phytotoxicity such as stunting or discoloration.[18]
- At the end of the growing season, measure crop yield.
4. Statistical Analysis:
- Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments for weed control, crop injury, and yield.
Conclusion
Derivatives of this compound represent a highly successful and versatile class of herbicides. Their primary mode of action through the potent inhibition of the ALS enzyme provides excellent efficacy against a wide range of broadleaf weeds at low application rates. The extensive body of research on their structure-activity relationships continues to guide the development of new analogues with improved efficacy and selectivity profiles.[5][13] The rigorous experimental protocols outlined in this guide, from in vitro assays to field trials, are crucial for the continued discovery and development of next-generation herbicides that can meet the evolving challenges of global agriculture.
References
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- Quantitative structure-activity relationship modeling of the inhibitory activities of sulfonylurea herbicides and proposition of new derivatives. New Journal of Chemistry.
- Wang, J., Li, Z., et al. (2005). Structure-activity relationships for a new family of sulfonylurea herbicides. PubMed.
- Quantitative structure–activity relationship modeling of the inhibitory activities of sulfonylurea herbicides and proposition of new derivatives. RSC Publishing. (2022).
- Herbicide Testing: Resistance, Residues, and Soil Impact. Contract Laboratory.
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- Herbicide Evaluation Program. Wisconsin Crop Weed Science.
- Protocols for Robust Herbicide Resistance Testing in Different Weed Species. JoVE. (2015).
- Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Request PDF.
- Trifluoromethanesulfonyl anilide derivatives, process for the preparation of them and herbicides containing them as the active ingredient. Google Patents.
- The herbicide triflusulfuron-methyl. ResearchGate.
- A Method for Assessing Herbicide Performance in Small Plot Experiments. Weed Science. (2017).
- Guidelines for the conduct of chemical weed control trials in forage grasses grown for seed.
- Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. publications.gc.ca. (1993).
- A Practitioner's Guide for Testing Herbicide Efficacy With the Incision Point Application (IPA) Technique on Invasive Woody Plant Species. CTAHR.hawaii.edu. (2013).
- Experimental protocol to test pasture species susceptibility to the herbicide flupropanate. Envirolink. (2014).
- Selectivity and efficacy of thifensulfuron-methyl with adjuvant and without in control of broadleaf weeds in winter wheat. RIULS. (2022).
- Herbicide composition, formulations and methods thereof. Google Patents.
- Synthesis and herbicidal activity of a pentafluorosulfanyl analog of trifluralin. ResearchGate.
- PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase. MDPI. (2021).
- PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase. ResearchGate.
- Triflusulfuron-methyl. PubChem.
- Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid or a derivative thereof and a sulfonylaminocarbonyltriazolinone. Google Patents.
- Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC - NIH.
- Synthesis and herbicidal activity of pyrimidyl‐1,2,4‐triazole derivatives containing aryl sulfonyl moiety. ResearchGate.
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- Efficacy of Tribenuron-methyl Applied Alone and Tank Mix Against Broadleaf Weeds of Wheat (Triticum aestivum L.). (2015).
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- Result Demonstration Report - 2019 Herbicide Comparison Study for Controlling Greenbrier and Other Broadleaf Weeds. Texas A&M AgriLife Extension Service.
- Design, synthesis and screening of herbicidal activity for new phenyl pyrazole‐based protoporphyrinogen oxidase‐inhibitors (PPO) overcoming resistance issues. Request PDF - ResearchGate.
- Herbicidal Compositions Comprising Pyroxasulfone. Google Patents.
- Process for preparing 4-fluoro-3-trifluoromethylphenol. Google Patents.
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- Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. MDPI.
- Protoporphyrinogen Oxidase (PPO) Inhibitors. Herbicide Symptoms.
- Design, synthesis and herbicidal evaluation of novel uracil derivatives containing an isoxazoline moiety. PubMed. (2020).
- Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives. PubMed. (2006).
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A Comparative Guide to Polymers Synthesized with 4-(Trifluoromethylsulfonyl)aniline: Properties, Performance, and Potential
This guide provides a comprehensive analysis of polymers derived from 4-(Trifluoromethylsulfonyl)aniline, a functionalized monomer poised to create a new class of polyanilines (PANI) with unique properties. We will explore the synthesis, characterization, and performance of these polymers, drawing objective comparisons with established PANI derivatives. This document is intended for researchers, material scientists, and drug development professionals seeking advanced polymers with tailored characteristics.
Introduction: The Need for Functionalized Polyanilines
Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity.[1][2] However, the practical application of pristine PANI is often hampered by its poor processability, stemming from its insolubility in common organic solvents.[2] A primary strategy to overcome this limitation is the functionalization of the aniline monomer, which involves adding substituent groups to the benzene ring or the nitrogen atom.[2][3][4]
This guide focuses on the use of this compound as a monomer. The trifluoromethylsulfonyl group (-SO₂CF₃), also known as a triflyl group, is one of the strongest electron-withdrawing groups used in organic chemistry.[5] Its incorporation into the PANI backbone is anticipated to profoundly influence the polymer's electronic structure, solubility, and stability, offering a unique set of properties compared to traditional PANI and its other derivatives.[5][6]
Synthesis and Mechanism of Poly(this compound)
The synthesis of functionalized polyanilines typically proceeds via oxidative chemical polymerization.[7] In this process, the aniline derivative is oxidized in an acidic medium, leading to the formation of radical cations that propagate to form the polymer chain.
Causality Behind Experimental Choices:
-
Monomer: this compound is chosen for the potent electronic effect of the -SO₂CF₃ group.[5]
-
Oxidizing Agent: Ammonium persulfate (APS) is a common and effective oxidant for aniline polymerization, initiating the reaction by extracting an electron from the monomer.[8] The oxidant-to-monomer ratio is critical; a ratio of 1:1 or slightly higher is often used to ensure complete polymerization.[9]
-
Acidic Medium: The polymerization must be conducted in an acidic environment to protonate the aniline nitrogen, forming the anilinium ion, which is the active species in the polymerization. Furthermore, the acid serves as the dopant for the final polymer, rendering it conductive. While HCl is common, non-coordinating acids like p-Toluenesulfonic acid (pTSA) are often preferred to avoid side reactions (e.g., chlorination of the aromatic ring) and improve the thermal stability of the resulting polymer.[8]
-
Temperature: Low temperatures (0–5 °C) are crucial to control the reaction rate, prevent over-oxidation, and minimize the formation of undesirable side products like benzidine, leading to a more regular polymer structure with higher molecular weight.[7][8]
Experimental Workflow: Synthesis of Poly(this compound)
Caption: Oxidative polymerization workflow for Poly(this compound).
Comparative Performance Analysis
The introduction of the -SO₂CF₃ substituent is expected to create a polymer with a distinct performance profile. We compare its anticipated properties to unsubstituted PANI and other well-studied halogen-substituted derivatives.
| Property | Unsubstituted PANI | Poly(2-chloroaniline) | Poly(2-fluoroaniline) | Poly(this compound) (Predicted) | Justification & Rationale |
| Electrical Conductivity | High (10⁻¹ - 10¹ S/cm) | Moderate (1.32 x 10⁻³ S/cm)[9][10] | Lower than P2ClAn[9] | Low to Moderate (10⁻⁵ - 10⁻³ S/cm) | The -SO₂CF₃ group is strongly electron-withdrawing, which can localize charge carriers (polarons/bipolarons) and hinder their movement along the polymer chain, thus reducing conductivity. |
| Solubility | Poor (soluble only in NMP, conc. H₂SO₄)[4] | Improved solubility in some organic solvents[10] | Improved solubility | Significantly Improved | The bulky and fluorinated triflyl group disrupts polymer chain packing and increases intermolecular repulsion, enhancing solubility in polar aprotic solvents like DMF, DMSO, and THF.[6] |
| Thermal Stability | Good (stable up to ~200-250 °C) | Thermally stable[10] | Greater thermal stability than PANI | Excellent | The high bond energy of C-F bonds and the stability of the sulfonyl group are expected to impart superior thermal stability compared to standard PANI.[6] |
| Redox Potential | Standard redox transitions | Shifted potentials due to electronic/steric effects[3] | Shifted potentials | Significantly Shifted to Higher Potentials | The potent electron-withdrawing nature of the substituent will make the polymer backbone more difficult to oxidize, shifting the redox potentials to more positive values.[3][4] |
Potential Applications in Drug Development and Advanced Materials
The unique combination of properties imparted by the this compound monomer opens doors to specialized applications.
-
Drug Delivery Systems: Organosulfur-based polymers are being explored for drug delivery due to their potential biocompatibility and biodegradability.[11] The enhanced solubility of poly(this compound) would facilitate its processing into nanoparticles or matrices for controlled drug release. The trifluoromethyl group is known to improve metabolic stability and bioavailability in pharmaceutical compounds, a property that could potentially be translated to polymer-drug conjugates.[6]
-
Specialty Coatings and Membranes: High thermal stability and chemical resistance make these polymers candidates for anti-corrosion paints or specialty membranes for separations in harsh chemical environments.[6]
-
Electronic Devices: While the conductivity may be lower than that of PANI, the improved processability and stability could be advantageous for applications where high conductivity is not the primary requirement, such as in certain types of sensors, electrochromic devices, or as charge dissipation layers.[1][12]
Detailed Experimental Protocols
Trustworthy and reproducible protocols are the foundation of scientific advancement. The following methodologies are based on established procedures for synthesizing and characterizing polyaniline derivatives.
Protocol 1: Synthesis of Poly(this compound)
-
Monomer Solution Preparation: In a 250 mL three-neck flask equipped with a mechanical stirrer and a dropping funnel, dissolve 2.25 g (10 mmol) of this compound in 100 mL of a 1.0 M p-Toluenesulfonic acid (pTSA) solution.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to between 0 and 5 °C with continuous stirring.
-
Oxidant Solution Preparation: In a separate beaker, dissolve 2.5 g (11 mmol) of ammonium persulfate (APS) in 50 mL of 1.0 M pTSA solution.
-
Polymerization: Add the APS solution to the dropping funnel and add it dropwise to the cooled monomer solution over 30-45 minutes. The solution will gradually turn from colorless to dark green or black.
-
Reaction: After the addition is complete, leave the reaction mixture stirring in the ice bath for an additional 6 hours to ensure complete polymerization.
-
Isolation: Collect the polymer precipitate by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected polymer on the filter paper sequentially with 200 mL of 1.0 M pTSA, 200 mL of methanol, and finally 100 mL of acetone to remove unreacted monomer, oxidant byproducts, and low molecular weight oligomers.
-
Drying: Dry the purified polymer powder in a vacuum oven at 60 °C for 24 hours. The final product is the emeraldine salt form of poly(this compound).
Protocol 2: Characterization Workflow
A systematic characterization is essential to confirm the structure and properties of the synthesized polymer.
Caption: Standard workflow for characterizing functionalized polyanilines.
Conclusion
The polymerization of this compound offers a promising route to a new class of highly functional polyanilines. While a reduction in electrical conductivity is anticipated compared to unsubstituted PANI, the significant gains in solubility, processability, and thermal stability are compelling advantages. These attributes make poly(this compound) a strong candidate for advanced applications in fields where environmental resistance and ease of fabrication are paramount, particularly in the development of novel drug delivery systems and specialized functional materials. Further experimental validation of these predicted properties will be a valuable contribution to the field of conducting polymers.
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A Senior Application Scientist's Guide to Trifluoromethylsulfonyl Chemistry: Comins' Reagent vs. 4-(Trifluoromethylsulfonyl)aniline
In the landscape of modern synthetic chemistry, the trifluoromethylsulfonyl (triflyl, -SO₂CF₃) group is a cornerstone functional moiety. Its potent electron-withdrawing nature and its excellence as a leaving group (triflate, -OTf) make it indispensable in drug discovery and materials science.[1] However, the strategic incorporation of this group requires a nuanced understanding of the available chemical tools.
This guide provides an in-depth comparison of two commercially available compounds bearing the triflyl group: Comins' reagent and 4-(Trifluoromethylsulfonyl)aniline . While both are integral to triflyl chemistry, they serve fundamentally different roles. This analysis, grounded in experimental evidence, will clarify their distinct applications, enabling researchers to make informed decisions for their synthetic strategies.
The Core Distinction: Electrophilic Reagent versus Synthetic Building Block
The most critical point of differentiation lies in their chemical reactivity and intended use.
-
Comins' Reagent is a powerful electrophilic triflating agent . Its primary function is to donate the triflyl group (Tf) to a nucleophile. It is renowned for its ability to convert ketone enolates into vinyl triflates, which are versatile intermediates for cross-coupling reactions.[2][3] The reagent itself is consumed in the process, leaving behind a pyridyl byproduct.
-
This compound is best described as a synthetic building block . It is a stable aniline derivative that carries a triflyl group on an aromatic ring.[4] Its primary use is not to donate the triflyl group, but to be incorporated wholesale into a larger molecule, typically by leveraging the reactivity of the aniline's amino group (-NH₂) or the aromatic ring.[4]
This distinction is paramount: one is a tool for installing a functional group, while the other is a pre-functionalized component for molecular construction.
Head-to-Head Comparison: Properties and Applications
A direct comparison of performance for the same reaction is not applicable. Instead, a comparative analysis of their intrinsic properties and distinct synthetic roles provides the most valuable insight.
| Feature | Comins' Reagent (N-(5-Chloro-2-pyridyl)triflimide) | This compound |
| Primary Function | Electrophilic triflating agent (Tf group donor)[5] | Synthetic building block |
| Chemical Role | Electrophile | Nucleophile (at the -NH₂ group) or aromatic core |
| Reactive Site | Electrophilic sulfur atom of the -SO₂CF₃ group | Nucleophilic nitrogen of the -NH₂ group; aromatic ring |
| Typical Substrates | Ketone enolates, dienolates, phenols, alcohols[6][7] | Electrophiles (e.g., acyl chlorides, alkyl halides), diazonium salt precursors[4][8] |
| Key Transformation | Ketone → Vinyl Triflate[2] | Aniline → Substituted Amine/Amide or Diazonium Salt[9] |
| Product | A molecule with a newly installed triflate (-OTf) group | A larger molecule containing the intact this compound moiety |
| Physical State | White to off-white solid | Faint brown to faint orange solid[4][9] |
| Stability | Stable, crystalline solid; a milder alternative to Tf₂O[3] | Stable solid, soluble in polar organic solvents[4] |
| Handling | Bench-stable solid, though moisture should be avoided.[7] | Standard handling for an aniline derivative; irritant.[10] |
Mechanistic Insights & Experimental Workflow
The causality behind experimental choices for each compound is rooted in their disparate mechanisms.
Comins' Reagent: The Synthesis of Vinyl Triflates
The conversion of a ketone to a vinyl triflate is a cornerstone transformation in organic synthesis, enabling subsequent cross-coupling reactions like the Suzuki and Heck couplings.[2][3] Comins' reagent is often preferred over the more aggressive triflic anhydride (Tf₂O) for its mildness and ease of handling, especially with sensitive substrates.[6]
Mechanism: The process is a two-step sequence. First, a strong, non-nucleophilic base deprotonates the α-carbon of the ketone to form a nucleophilic enolate. This enolate then attacks the electrophilic sulfur atom of Comins' reagent, displacing the N-(5-chloro-2-pyridyl)triflimide anion to form the vinyl triflate.[2]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Trifluoromethylsulfonyl)aniline
Navigating the lifecycle of specialized chemical reagents requires a commitment to safety that extends beyond the benchtop. For researchers and drug development professionals, the proper disposal of compounds like 4-(Trifluoromethylsulfonyl)aniline is not merely a procedural task but a critical component of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties.
As an aniline derivative containing a trifluoromethylsulfonyl group, this compound (CAS No. 473-27-8) presents specific hazards that must be managed with precision.[1][2] The strong electron-withdrawing nature of the sulfonyl group influences its reactivity, while the aniline backbone is associated with known toxicological concerns.[1][3] Adherence to the following procedures is essential for mitigating risk and ensuring a safe laboratory environment.
Section I: Hazard Profile and Immediate Safety Precautions
Understanding the hazard profile of this compound is the foundation of its safe management. It is classified as a combustible solid that can cause significant irritation to the skin, eyes, and respiratory system.[4] As with many aromatic amines, it should be handled as a toxic substance with potential for long-term health effects if exposure is not controlled.[3][5]
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
| Storage Class | 11 | Combustible Solids |
| Water Hazard Class | WGK 3 | Severely hazardous to water |
| Data summarized from the Sigma-Aldrich Safety Data Sheet.[4] |
Given these hazards, all handling and disposal operations must be conducted within a certified chemical fume hood.[6] A designated area for working with this and similar aniline compounds should be clearly marked.[6]
Required Personal Protective Equipment (PPE)
The selection of appropriate PPE is non-negotiable. Standard laboratory PPE is insufficient; specific materials and practices are required to prevent exposure.
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with butyl rubber, neoprene, or Viton™ gloves. | Nitrile gloves are not recommended as they may offer insufficient protection against aniline compounds.[6] |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against accidental splashes of solutions or contact with solid particles. |
| Lab Coat | A fully-buttoned, impermeable lab coat with cuffs. | Prevents contamination of personal clothing and skin. |
| Respiratory | A NIOSH-approved N95 dust mask or higher-level respirator. | Required when handling the solid powder to prevent inhalation of airborne particles.[4] |
Section II: Waste Characterization and Segregation
Effective disposal begins with proper segregation at the point of generation. All materials that have come into contact with this compound must be treated as hazardous waste.[7] Do not dispose of any waste containing this compound down the drain or in the regular solid waste stream.[6][8] The following diagram outlines the decision process for segregating different waste streams.
Caption: Waste segregation decision tree.
Section III: Step-by-Step Disposal Protocol
A. Solid Waste Containment
This category includes unused or expired compounds, contaminated gloves, weigh paper, pipette tips, and other lab consumables.[7]
-
Initial Collection: At the designated work area, place all contaminated solid waste into a primary container, such as a heavy-duty, sealable plastic bag.
-
Secondary Containment: Place the primary bag into a larger, rigid, leak-proof hazardous waste container. This container must have a secure lid.
-
Labeling: The outer container must be clearly labeled. The label should include:
-
"Hazardous Waste"
-
"this compound" and any other chemical constituents.
-
The hazard characteristics (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
-
Storage: Store the sealed container in a designated, secure satellite accumulation area away from incompatible materials until collection by your institution's Environmental Health & Safety (EH&S) department.[7]
B. Liquid Waste Containment
This applies to aqueous or organic solvent solutions containing the compound.
-
Waste Stream Identification: this compound is a halogenated organic compound.[9] As such, liquid waste containing it should be collected in a container designated for "Halogenated Organic Waste," separate from non-halogenated streams.
-
Container Selection: Use a compatible, shatter-resistant container (e.g., polyethylene) with a secure, screw-top cap.[6] The container must be clean and properly vented if there is any risk of gas generation.
-
Labeling: Label the liquid waste container with the same level of detail as the solid waste container, listing all chemical components and their approximate concentrations.
-
Storage: Keep the container sealed when not in use and store it in secondary containment (such as a chemical-resistant tub) within the designated satellite accumulation area.
C. Decontamination of Surfaces and Glassware
-
Surface Decontamination: After each use, wipe down the immediate work area within the fume hood to prevent residue accumulation.[6] Use a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All wipes used in this process must be disposed of as solid hazardous waste.
-
Glassware Decontamination: If glassware is to be reused, rinse it with a suitable organic solvent to remove the compound. Collect this initial rinse as halogenated liquid waste. Then, wash the glassware thoroughly with soap and water.
Section IV: Spill Management
Accidental spills require immediate and correct action to prevent exposure and contamination.
For a Small Spill (manageable in <10 minutes by trained personnel): [6]
-
Alert & Secure: Alert personnel in the immediate area. Ensure the fume hood is operational.
-
Don PPE: Ensure you are wearing the full, appropriate PPE as described in Section I.
-
Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or silica gel.[8][10] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material and place it into a sealed, labeled container for disposal as solid hazardous waste.[6][8]
-
Decontaminate: Clean the spill area as described in the decontamination protocol above.
For a Large Spill or Any Spill Outside a Fume Hood:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and contact your institution's EH&S or emergency response team immediately.[6]
-
Secure: If safe to do so, restrict access to the area to prevent the spread of contamination.
-
Do Not Attempt Cleanup: Do not attempt to clean up a large spill unless you are part of a trained emergency response team.
Section V: Regulatory and Compliance Overview
The disposal of this compound is governed by multiple regulatory bodies.
-
Environmental Protection Agency (EPA): As a halogenated organic compound, this chemical falls under specific waste codes and land disposal restrictions.[9][11][12] Chemical waste generators are legally required to classify their waste accurately and ensure it is sent to a licensed treatment, storage, and disposal facility (TSDF).[8]
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform and train employees on the hazards of chemicals in the workplace.[13] This includes proper handling and emergency procedures for compounds like aromatic amines.[3][14]
Ultimately, all disposal procedures must be performed in accordance with your institution's specific Chemical Hygiene Plan and the guidance of your EH&S department. They are the final authority on waste collection and disposal protocols for your location.[10]
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- Safety Data Sheet - 4-(Trifluoromethoxy)aniline. Merck Millipore. Link
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Personal protective equipment for handling 4-(Trifluoromethylsulfonyl)aniline
An Essential Guide to Personal Protective Equipment for Handling 4-(Trifluoromethylsulfonyl)aniline
As researchers and scientists in drug development, our work's integrity is matched only by our commitment to safety. Handling potent, reactive compounds like this compound (CAS No. 473-27-8) demands a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for personal protective equipment (PPE) selection and use, ensuring that your operational procedures are both safe and effective.
Hazard Assessment: Understanding the "Why" Behind the PPE
This compound is a combustible solid organic building block. A thorough risk assessment is the foundation of any safety protocol. Based on globally harmonized data, this compound presents several key hazards that directly inform our PPE choices.
-
Skin Irritation and Absorption: The compound is classified as a skin irritant (H315).[1][2] Prolonged contact can cause significant irritation. Moreover, related aniline compounds are known to be harmful or even fatal upon skin contact, indicating a risk of dermal absorption which can lead to systemic toxicity.[1][3]
-
Serious Eye Damage: It is classified as causing serious eye irritation (H319) or, in some cases, serious eye damage (H318).[1][2] Direct contact with the eyes, either from the solid powder or solutions, can lead to severe injury.
-
Respiratory Tract Irritation: As a fine powder, the compound poses an inhalation risk. It is classified as a substance that may cause respiratory irritation (H335), targeting the respiratory system.[3][4]
-
Systemic Health Hazards: Some toxicological data for analogous compounds indicate potential for organ damage through prolonged or repeated exposure.[1][3][4] Ingestion is also harmful.[3][4]
This hazard profile necessitates a multi-layered PPE approach to shield every potential route of exposure.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not static; it must be adapted to the specific task being performed. Handling a sealed container requires a different level of protection than weighing out the solid or running a reaction in solution.
PPE Selection by Task
| Task | Minimum Required PPE |
| Handling Closed Containers | Nitrile gloves, safety glasses with side shields, lab coat. |
| Weighing Solid Powder | Chemical splash goggles, nitrile gloves, lab coat or gown, N95 dust mask (at minimum). This task must be performed in a chemical fume hood or ventilated balance enclosure. |
| Preparing Solutions / Transfers | Chemical splash goggles, nitrile gloves, lab coat. All manipulations should occur within a certified chemical fume hood. |
| Running Reactions / Work-up | Chemical splash goggles (or face shield if splash risk is high), nitrile gloves, lab coat. All operations must be performed in a chemical fume hood. |
| Cleaning Glassware | Chemical splash goggles, heavy-duty nitrile or neoprene gloves, chemical-resistant apron over a lab coat. |
| Responding to a Spill | Full-face respirator with appropriate cartridges, chemically resistant suit or coveralls, heavy-duty gloves (e.g., butyl rubber), and chemical-resistant boots.[5][6] |
Causality of PPE Choices:
-
Hand Protection: Standard nitrile gloves provide adequate protection for incidental contact. For prolonged handling or submersion, heavier gloves or double-gloving should be considered.[7] Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.
-
Eye and Face Protection: Due to the severe eye irritation risk, standard safety glasses are insufficient.[8] Chemical splash goggles that form a seal around the eyes are mandatory when handling the powder or solutions.[9] A face shield should be worn over goggles when there is a significant risk of splashing.[8][10]
-
Body Protection: A standard lab coat is required to protect skin and personal clothing from minor spills and contamination.[7] For larger-scale operations, a chemical-resistant apron provides an additional barrier.[10]
-
Respiratory Protection: All handling of the solid powder that could generate dust must be conducted within a chemical fume hood to minimize inhalation exposure.[11] If engineering controls are insufficient, a NIOSH-approved respirator (e.g., an N95 filtering facepiece for particulates) is necessary.[7] For emergencies like a large spill, a full-face respirator with organic vapor and particulate cartridges or a self-contained breathing apparatus (SCBA) is required.[5][11]
Operational Plan: Safe Handling and Use
A proactive approach to handling ensures that containment is maintained throughout the workflow.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is certified and functioning correctly. Clear the workspace of any unnecessary items. Ensure an eyewash station and safety shower are immediately accessible.[11]
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the area where the chemical is stored or used.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the fume hood.
-
Use a spatula to handle the solid. Avoid scooping or pouring in a way that creates airborne dust.
-
Close the container tightly immediately after use.
-
-
During Use: Keep all containers with the chemical sealed when not in immediate use. Ensure all manipulations are performed at least 6 inches inside the fume hood sash.
-
Decontamination: After handling, decontaminate the spatula and any surfaces with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by goggles/face shield, and then the lab coat. Dispose of single-use PPE in the appropriate waste stream. Wash hands thoroughly with soap and water immediately after.
Emergency and Disposal Plan
Preparedness is paramount for mitigating the impact of an accidental release.
Spill Response Workflow
In the event of a spill, a clear, logical response is critical. The following workflow should be adopted:
Caption: Workflow for responding to a chemical spill.
Disposal Protocol
Chemical waste must be handled with the same care as the parent compound.
-
Segregation: All waste contaminated with this compound, including disposable gloves, weigh papers, and absorbent materials from spills, must be collected in a dedicated, sealed hazardous waste container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials like strong oxidizing agents and acids.[5][11]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Never dispose of this chemical down the drain or in regular trash, as it can be harmful to aquatic organisms.[2][5]
By integrating these expert-level protocols into your daily operations, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
- 4-(Trifluoromethyl)
- 4-(Trifluoromethyl)aniline hydrochloride SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
- 3-(TRIFLUOROMETHYL)
- Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]
- UNIT 7: Personal Protective Equipment. University of Hawai'i at Manoa, College of Tropical Agriculture and Human Resources. [Link]
- Personal Protective Equipment (PPE) for Industrial Chemicals.
- PERSONAL PROTECTIVE EQUIPMENT REQUIREMENTS. McGill University. [Link]
- Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Practice News. [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. cpachem.com [cpachem.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. epa.gov [epa.gov]
- 7. mcgill.ca [mcgill.ca]
- 8. pppmag.com [pppmag.com]
- 9. echemi.com [echemi.com]
- 10. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
